1,3-Diphenylguanidine hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-diphenylguanidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESGJJGBBAHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916733 | |
| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93982-96-8 | |
| Record name | N,N′-Diphenylguanidine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Diphenylguanidine monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylguanidine monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1,3-Diphenylguanidine hydrobromide chemical properties
An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide Prepared by a Senior Application Scientist
Introduction
1,3-Diphenylguanidine (DPG), a compound with a rich history in industrial chemistry, is primarily recognized for its role as a secondary accelerator in the vulcanization of rubber.[1][2] The conversion of this potent organic base into its hydrobromide salt, this compound, alters its physicochemical properties, such as solubility and acidity, thereby opening avenues for novel applications in catalysis and specialized organic synthesis.[1] This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data, field-proven synthetic protocols, and an analysis of its reactivity for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The hydrobromide salt is formed through a classic exothermic acid-base neutralization reaction between the strong organic base, 1,3-Diphenylguanidine, and hydrobromic acid (HBr).[1] This protonation event at one of the nitrogen atoms of the guanidine core results in the formation of a stable guanidinium cation. The fundamental properties of the parent base and its hydrobromide salt are crucial for its application and handling.
Core Chemical Properties
A summary of the key physicochemical data for 1,3-Diphenylguanidine and its hydrobromide salt is presented below for easy reference and comparison.
| Property | 1,3-Diphenylguanidine (Parent Base) | This compound (Salt) | Source(s) |
| CAS Number | 102-06-7 | 93982-96-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄BrN₃ | [4][5] |
| Molecular Weight | 211.26 g/mol | 292.17 g/mol | [1][4] |
| Appearance | White to cream-colored powder | Not specified, typically a solid | [6] |
| Melting Point | 146-148 °C | No data available | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, hot benzene, and dilute inorganic acids. | Modified solubility profile compared to the parent base. | [1][6] |
| InChI Key | OWRCNXZUPFZXOS-UHFFFAOYSA-N | DSESGJJGBBAHNW-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR spectrum is a powerful tool for confirming the structure. The spectrum for the hydrobromide salt would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings.[7] The protons attached to the nitrogen atoms will likely appear as broad signals due to quadrupole broadening and proton exchange, with their chemical shifts being sensitive to the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum of the parent DPG shows characteristic N-H stretching bands and C=N stretching vibrations. Upon formation of the hydrobromide salt, shifts in these bands are expected, particularly in the N-H stretching region, reflecting the protonation of the guanidine group.
-
Mass Spectrometry (MS): Mass spectrometry of the hydrobromide salt would primarily show the mass of the protonated parent compound (the guanidinium cation) at an m/z corresponding to C₁₃H₁₄N₃⁺ (approx. 212.12).
Synthesis and Reaction Mechanisms
The synthesis of this compound is a two-stage process: first, the synthesis of the 1,3-Diphenylguanidine base, followed by its reaction with hydrobromic acid. The most established route to the DPG base is the oxidative desulfurization of 1,3-Diphenylthiourea.[1]
Synthesis Mechanism: From Thiourea to Guanidine
The conversion of 1,3-diphenylthiourea to DPG is a key transformation that proceeds through a multi-step mechanism. Understanding this pathway is critical for process optimization and impurity profiling.
-
Oxidative Desulfurization: The process initiates with the oxidative desulfurization of the thiourea starting material, which leads to the formation of a highly reactive N,N'-diphenylcarbodiimide intermediate.[1]
-
Nucleophilic Attack: An ammonia molecule (NH₃), acting as a potent nucleophile, attacks the central electrophilic carbon atom of the carbodiimide.[1]
-
Proton Transfer & Tautomerization: This attack is followed by a series of proton transfers and tautomerization events, which ultimately lead to the formation of the thermodynamically stable 1,3-Diphenylguanidine structure.[1]
Caption: Reaction mechanism for DPG synthesis.
Experimental Protocol: Continuous Flow Synthesis of DPG
Modern synthetic strategies, such as continuous flow microreactor technology, offer significant advantages in terms of safety, efficiency, and scalability. The following protocol is based on an advanced method for DPG production.[1][8]
Materials:
-
1,3-Diphenylthiourea
-
Copper (II) acetate (catalyst)
-
Aqueous ammonia (e.g., 24 wt.%)
-
Acetone/Ethyl acetate mixture (3:1 v/v)
-
Oxygen gas
Protocol:
-
Slurry Preparation: Prepare a slurry by mixing 400 g of diphenylthiourea, 0.5 g of copper acetate, and 372 mL of 24 wt.% aqueous ammonia in 3500 mL of the acetone/ethyl acetate solvent mixture.[8] Stir thoroughly to ensure homogeneity.
-
Reactor Feed: Continuously feed the prepared slurry and oxygen gas into a series of microchannel reactors. A typical flow rate might be 2.9 mL/min for the slurry and 14.3 mL/min for the oxygen.[8]
-
Reaction Conditions: Maintain the reaction at a controlled temperature of 60°C and a pressure of 0.25 MPa.[1][8] The short residence time in the microreactor (e.g., 3 minutes) is a key advantage of this technology.[1]
-
Workup and Isolation: The product stream from the reactor is collected. The organic solvents are removed via distillation under reduced pressure.[8]
-
Purification: The resulting solid material is purified by washing with an alkaline solution, followed by washing with water, and then drying to yield pure 1,3-Diphenylguanidine.[8]
Caption: Continuous flow synthesis of DPG.
Salt Formation
The final step is a straightforward acid-base reaction.
-
Dissolve the purified 1,3-Diphenylguanidine in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of hydrobromic acid (HBr) dropwise while stirring.
-
The reaction is exothermic; cooling may be necessary.[1]
-
The this compound salt will precipitate out of the solution.
-
Isolate the product by filtration, wash with a cold solvent to remove any unreacted starting materials, and dry under a vacuum.
Caption: Acid-base salt formation reaction.
Reactivity and Applications
While the parent DPG is a staple in the rubber industry, the hydrobromide salt's unique properties make it a subject of interest in catalysis and organic synthesis. The guanidinium group is a key functional moiety, capable of forming strong hydrogen bonds and participating in various non-covalent interactions, which is central to its catalytic activity.[1]
-
Catalysis: this compound has been noted as a potential catalyst in the production of polyurethane foams, where it can influence the reaction rate and final polymer properties.[1] Guanidinium salts, in general, can act as effective Brønsted acids or hydrogen-bond donors to activate substrates in organic transformations.[9]
-
Organic Synthesis: The parent DPG has been shown to be a multifunctional catalyst for the carboxylative cyclization of homopropargyl amines with CO₂, a reaction critical for synthesizing 2-oxazinones.[10] The hydrobromide salt could potentially be used in similar acid-catalyzed cyclization or condensation reactions.[9]
Safety and Handling
Proper handling of this compound and its parent compound is essential in a research environment. The following guidelines are based on available Material Safety Data Sheets (MSDS).
-
Hazards Identification: The parent compound, 1,3-Diphenylguanidine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][11] It is also suspected of damaging fertility.[5][11] The hydrobromide salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][12]
-
Handling and Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11][12] Avoid conditions that could lead to dust formation. Keep away from heat, flames, and strong oxidizing agents.[3][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][11]
-
Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[5][11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is more than just a salt of an industrial chemical. Its modified properties, conferred by the formation of the stable guanidinium cation, make it a compound of interest for applications in catalysis and advanced organic synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in a research and development setting.
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This compound (1:1) | CAS#:93982-96-8 | Chemsrc. (n.d.). Retrieved from [Link]
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Safety Data Sheet: 1,3-diphenylguanidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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N,N'-Diphenylguanidine hydrobromide | C13H14BrN3 | CID 3023220. (n.d.). PubChem. Retrieved from [Link]
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¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide (CAS No. 93982-96-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylguanidine hydrobromide (DPG·HBr) is the hydrobromide salt of 1,3-Diphenylguanidine (DPG), a compound that has long been established as a vulcanization accelerator in the rubber industry.[1] The formation of the hydrobromide salt modifies the physicochemical properties of the parent DPG, such as its solubility and acidity, opening avenues for its application in more specialized chemical processes.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and emerging applications in organic synthesis and drug development. The CAS number for this compound is 93982-96-8 .
Physicochemical Properties
The alteration of DPG to its hydrobromide salt significantly impacts its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 93982-96-8 | [1] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [2] |
| Molecular Weight | 292.17 g/mol | [1] |
| Appearance | White to cream-colored crystalline powder | [3] |
| Solubility | Soluble in polar solvents | [1] |
| pKa of Parent DPG | 10.12 (25 °C) | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of the 1,3-Diphenylguanidine base, followed by its reaction with hydrobromic acid.[1]
Part 1: Synthesis of 1,3-Diphenylguanidine (DPG)
The most common industrial synthesis of DPG involves the oxidative desulfurization of 1,3-diphenylthiourea.[1]
Reaction Mechanism:
-
Oxidative Desulfurization: 1,3-diphenylthiourea is oxidized to form a carbodiimide intermediate (N,N'-diphenylcarbodiimide).[1]
-
Nucleophilic Attack: Ammonia acts as a nucleophile, attacking the central carbon of the carbodiimide.[1]
-
Proton Transfer and Tautomerization: A series of proton transfers leads to the formation of the stable 1,3-Diphenylguanidine.[1]
Experimental Protocol for DPG Synthesis (Microreactor Method):
This protocol is adapted from a modern, continuous-flow synthesis method which offers high yield and short reaction times.[4]
-
Reactants:
-
Process:
-
The reactant mixture and oxygen gas are continuously fed into a series of 10 microchannel reactors at flow rates of 2.9 mL/min and 14.3 mL/min, respectively.[4]
-
The reaction is maintained at 60°C and a pressure of 0.25 MPa.[4]
-
The residence time in the microreactor system is approximately 3 minutes.[4]
-
-
Work-up:
Caption: Synthesis workflow for this compound.
Part 2: Formation of the Hydrobromide Salt
This is a straightforward acid-base neutralization reaction.[1]
Experimental Protocol for DPG·HBr Synthesis:
-
Procedure:
-
Dissolve the synthesized 1,3-Diphenylguanidine in a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrobromic acid (e.g., 48% aqueous solution) to the DPG solution with constant stirring.
-
The reaction is exothermic; cooling may be necessary to control the temperature.[1]
-
The this compound salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the structure and purity of the synthesized this compound.
Spectroscopic Analysis
While specific spectra for the hydrobromide salt are not widely published, the following techniques are pivotal for its characterization, with expected shifts from the parent DPG compound.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the N-H, C=N, and C-N bonds. Upon protonation to form the hydrobromide salt, shifts in the N-H stretching and bending frequencies are expected due to the formation of the guanidinium cation. The C=N stretching vibration may also shift to a lower wavenumber.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of DPG shows signals for the aromatic protons and the N-H protons. Upon formation of the hydrobromide salt, the N-H protons will become more deshielded and may appear as a broader signal at a downfield chemical shift. The chemical shifts of the phenyl ring protons may also be slightly affected.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons and the central guanidinic carbon. The chemical shift of the central carbon is particularly sensitive to the electronic environment and is expected to be influenced by protonation.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation (1,3-diphenylguanidinium). The mass spectrum of the parent DPG typically shows a molecular ion peak at m/z 211.[5] For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode would show the guanidinium cation at m/z 212 [M+H]⁺.
Chromatographic and Titrimetric Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be employed. Detection is typically performed using a UV detector.
-
Titration: The purity of the hydrobromide salt can be determined by titration. For instance, a non-aqueous titration with a standardized solution of a strong base can be used to quantify the guanidinium salt.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research and Development
The guanidinium group is a key structural motif in numerous biologically active molecules and a versatile functional group in organic synthesis. The hydrobromide salt of 1,3-Diphenylguanidine leverages these properties for various applications.
Catalysis in Organic Synthesis
Guanidinium salts can act as catalysts in a variety of organic reactions. This compound has been noted as a potential catalyst in the production of polyurethane foams.[1] In this context, the guanidinium cation can act as a Lewis acid or a hydrogen bond donor, while the bromide anion can function as a nucleophile or a base, allowing for bifunctional catalysis.[1]
Role in Drug Design and Development
The guanidinium group is a "privileged scaffold" in medicinal chemistry due to its ability to form strong interactions with biological targets.[6][7] Guanidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7][8]
-
Pharmacophore: The guanidinium group can act as a key pharmacophore, interacting with phosphate or carboxylate groups in biological macromolecules through hydrogen bonding and electrostatic interactions.[8] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.
-
Drug Delivery: The cationic nature of the guanidinium group can facilitate the transport of molecules across cell membranes, making it a useful moiety for enhancing the cellular uptake of drugs.
-
Derivatives for Biological Screening: 1,3-Diphenylguanidine and its derivatives serve as valuable starting points for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of 1,3-diaryl pyrazoles incorporating a guanidine moiety have been synthesized and evaluated for their antibacterial and anti-inflammatory activities.[9]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The parent compound, 1,3-Diphenylguanidine, is known to be an irritant to the skin, eyes, and respiratory tract.[10] When heated to decomposition, it may emit toxic fumes.[10]
Conclusion
This compound, with the CAS number 93982-96-8, is a versatile compound with established and emerging applications. While its parent compound is well-known in the polymer industry, the hydrobromide salt offers unique properties that make it a valuable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its synthesis, analytical characterization, and potential applications, as outlined in this guide, is essential for its effective utilization in a research and development setting.
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Selected examples of guanidine-based drugs. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015). European Journal of Medicinal Chemistry, 95, 479–488. [Link]
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Synthesis of diphenyl-guanidine - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]
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TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7) - National Toxicology Program. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). Environmental Science & Technology, 57(25), 9323–9331. [Link]
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Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water - Agilent. (n.d.). Retrieved January 11, 2026, from [Link]
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Diphenylguanidine | C13H13N3 | CID 7594 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Thermal and FTIR spectral studies of N,N′-diphenylguanidine - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction. (2023). Water Research, 243, 120377. [Link]
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FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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1,3-Diphenylguanidine hydrobromide molecular weight
An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide
Introduction
1,3-Diphenylguanidine (DPG) is a chemical compound with a significant legacy in industrial applications, primarily as a medium-speed vulcanization accelerator in the rubber industry.[1] Its utility in enhancing the cross-linking process transforms raw rubber into a durable, elastic material with improved mechanical properties.[1] While the parent DPG base is well-established, its salt derivatives, such as this compound, are of increasing interest to researchers and drug development professionals. The formation of the hydrobromide salt modifies the compound's physicochemical properties, including its solubility and acidity, creating new opportunities for specialized applications in catalysis and organic synthesis.[2]
This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis mechanisms, applications, and essential safety protocols. The content is structured to deliver field-proven insights and validated methodologies for scientists and development professionals.
Core Physicochemical Properties
A clear distinction between the hydrobromide salt and its parent base is crucial for experimental design. The following table summarizes their fundamental properties.
| Property | This compound | 1,3-Diphenylguanidine (DPG) Base |
| CAS Number | 93982-96-8[2][3] | 102-06-7[4][5] |
| Molecular Formula | C₁₃H₁₄BrN₃[3] | C₁₃H₁₃N₃[4] |
| Molecular Weight | 292.17 g/mol [2][3] | 211.3 g/mol [4] |
| Description | The hydrobromide salt of DPG, typically a solid.[6] | A solid organic base used as a rubber accelerator.[1][4] |
| Synonyms | N,N'-Diphenylguanidine monohydrobromide[6] | sym-Diphenylguanidine, Denax DPG[5] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that begins with the formation of the DPG base, followed by a classic acid-base reaction to yield the final salt.[2]
Synthesis of 1,3-Diphenylguanidine (DPG) Base
The most prevalent and historically significant route to synthesizing the DPG base is through the transformation of its thiourea analog, 1,3-diphenylthiourea.[2] This process is centered on two key mechanistic steps: oxidative desulfurization and subsequent guanidine formation.
-
Oxidative Desulfurization: The process begins with the oxidative removal of sulfur from 1,3-diphenylthiourea. This step generates a highly reactive N,N'-diphenylcarbodiimide intermediate. The choice of an oxidative agent is critical to drive the reaction forward efficiently.[2]
-
Guanidine Formation: The carbodiimide intermediate is highly susceptible to nucleophilic attack at its central carbon atom. In this synthesis, ammonia (NH₃) serves as the nucleophile. The addition of ammonia to the carbodiimide, followed by a series of proton transfers and tautomerization, leads to the formation of the thermodynamically stable 1,3-Diphenylguanidine structure.[2]
A patent also describes a method for producing diphenylguanidine from aniline and carbon disulfide, with the subsequent desulfurization step emitting hydrogen sulfide.[7]
Caption: Synthesis workflow for 1,3-Diphenylguanidine (DPG) base.
Formation of the Hydrobromide Salt
This final step is a straightforward acid-base neutralization. 1,3-Diphenylguanidine is a strong organic base due to the electronic nature of the guanidine group. Its reaction with hydrobromic acid (HBr) is an exothermic process that yields the corresponding guanidinium salt, this compound.[2]
Example Laboratory Protocol: Salt Formation
This protocol outlines the final step of the synthesis, assuming commercially available 1,3-Diphenylguanidine is the starting material.
Objective: To synthesize this compound from its parent base.
Materials:
-
1,3-Diphenylguanidine (DPG), 98% purity
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Ethanol, anhydrous
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve 10.0 g of 1,3-Diphenylguanidine in 100 mL of warm ethanol in a round-bottom flask with magnetic stirring. Ensure complete dissolution.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise while stirring vigorously. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrobromide salt will begin to precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.
-
Drying: Dry the purified this compound crystals under vacuum at room temperature to a constant weight.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, FTIR, and ¹H NMR spectroscopy.
Applications in Research and Industry
The applications of DPG and its hydrobromide salt are distinct, reflecting the change in their chemical properties.
-
1,3-Diphenylguanidine (Parent Base): The primary use of DPG is as a secondary accelerator in the vulcanization of rubber.[8] It is effective in both natural and synthetic rubbers, often used with thiazole and sulfenamide accelerators to achieve desired cure characteristics and physical properties.[1] It also functions as a plasticizer and peptizing agent in neoprene rubber.[1] DPG is found in a wide range of products, including tires, footwear, flooring, and other molded goods.[9][10]
-
This compound (Salt): The research significance of the hydrobromide salt lies in its specialized applications. One of its noted uses is as a catalyst in the production of polyurethane foams.[2] The salt form provides different solubility and catalytic activity compared to the free base, which can be advantageous for controlling the polymerization rate and the final properties of the foam.[2]
Safety, Handling, and Toxicology
Proper handling of 1,3-Diphenylguanidine and its derivatives is essential due to their potential hazards.
Hazard Profile:
-
The parent compound, 1,3-Diphenylguanidine, is classified as toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility.[4][11] It is also toxic to aquatic life with long-lasting effects.[4][11]
-
The hydrobromide salt is listed as harmful by inhalation, in contact with skin, and if swallowed.[6]
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Eyewash stations and safety showers should be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][12] If dusts are generated, NIOSH/MSHA-approved respiratory protection should be worn.[12]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[4]
Toxicological Insights:
-
Studies on 1,3-Diphenylguanidine have indicated it can be weakly mutagenic in certain Salmonella typhimurium strains in the presence of metabolic activation.[9]
-
Due to its widespread use, DPG has been detected in various environmental matrices, including urban runoff, indoor dust, and drinking water, highlighting the importance of understanding human exposure pathways.[10][13][14]
Conclusion
This compound is more than just a salt of an industrial commodity; it is a specialized chemical tool for researchers and formulation scientists. By understanding its distinct physicochemical properties, synthesis from the DPG base, and specific applications in areas like polymer catalysis, professionals can leverage its unique characteristics. Adherence to rigorous safety and handling protocols is paramount to ensure its responsible and effective use in the laboratory and beyond. This guide serves as a foundational resource for unlocking the potential of this versatile compound.
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- Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. (2023).
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- On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. (2021). Polymer Testing.
- SAFETY DATA SHEET - Diphenylguanidine hydrobromide. (2015). Santa Cruz Biotechnology.
- Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD)
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An In-depth Technical Guide to the Structure and Function of 1,3-Diphenylguanidine Hydrobromide
Abstract: This technical guide provides a comprehensive examination of 1,3-Diphenylguanidine hydrobromide (DPG·HBr), a salt of the well-established industrial chemical, 1,3-Diphenylguanidine (DPG). This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its core chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile. We will explore the causal relationships between its molecular architecture and its diverse applications, from its foundational role in rubber vulcanization to its emerging significance as a pharmacological scaffold for sigma receptor ligands. The guide integrates field-proven insights with authoritative references to ensure scientific integrity and practical utility.
Introduction: The Guanidinium Core in an Industrial and Research Context
The study of guanidine and its derivatives dates back to the 19th century, with the parent compound first isolated in 1861.[1] The exceptional basicity of the guanidino group and the profound stability of the resulting guanidinium cation have established these compounds as a cornerstone of organic chemistry. Substituted guanidines, such as 1,3-Diphenylguanidine (DPG), quickly found industrial relevance, most notably as a vulcanization accelerator in the rubber industry, a role it has maintained for over a century.[1][2]
The conversion of the DPG base into its hydrobromide salt (DPG·HBr) modifies key properties like solubility and acidity, creating new opportunities for its use in specialized chemical processes.[1] This guide delves into the precise structural characteristics of DPG·HBr, providing a molecular-level understanding that underpins its function across various scientific domains.
Physicochemical and Structural Properties
The functionality of this compound is fundamentally dictated by the electronic and steric properties of its protonated guanidinium core, flanked by two phenyl rings.
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Property | Value | Source(s) |
| Systematic IUPAC Name | 1,2-diphenylguanidine;hydrobromide | [3] |
| Common Names | This compound, N,N'-Diphenylguanidine monohydrobromide | [1][3] |
| CAS Number | 93982-96-8 | [1][3] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [3] |
| Molecular Weight | 292.17 g/mol | [1][3][4] |
| Appearance | White to cream-colored crystalline powder | [2][5][6] |
Core Structure Analysis
Upon protonation of the DPG base with hydrobromic acid, a highly stable guanidinium cation is formed. The positive charge is not localized on a single nitrogen atom but is delocalized across the entire N-C-N framework through resonance.[1] This charge delocalization is the source of the cation's stability. The bromide anion (Br⁻) serves as the counter-ion.[1]
The two phenyl groups attached to the terminal nitrogen atoms introduce steric bulk and electronic effects, influencing the molecule's solubility and its interaction with other chemical species, such as polymer chains in rubber or binding sites in biological receptors.
Caption: Structure of the 1,3-Diphenylguanidinium cation with bromide counter-ion.
Synthesis and Purification
The synthesis of DPG·HBr is a two-stage process: formation of the DPG free base, followed by a straightforward acid-base reaction.
Classical Synthesis Pathway: Desulfurization of Thiourea
The most historically significant and common method for synthesizing DPG is the oxidative desulfurization of its thiourea analog, 1,3-diphenylthiourea (thiocarbanilide).[1] This pathway involves the in-situ generation of a highly reactive N,N'-diphenylcarbodiimide intermediate. This intermediate is then attacked by a nucleophile, typically ammonia, to form the guanidine core.[1]
Caption: Key mechanistic steps in the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis of DPG
This protocol outlines the synthesis of the DPG free base. The subsequent salt formation is a simple stoichiometric addition of hydrobromic acid.
Objective: To synthesize 1,3-Diphenylguanidine (DPG) from 1,3-diphenylthiourea.
Materials:
-
1,3-diphenylthiourea
-
Lead(II) oxide (Litharge) or other desulfurizing agent
-
Ethanol (or other suitable alcohol)
-
Aqueous ammonia solution
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of 1,3-diphenylthiourea in ethanol.
-
Addition of Reagents: Add aqueous ammonia, followed by the portion-wise addition of lead(II) oxide. The ammonia serves as the third nitrogen source for the guanidine core.[7]
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the formation of lead(II) sulfide (a black precipitate).
-
Workup: After cooling, filter the reaction mixture to remove the lead sulfide precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude DPG.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1,3-Diphenylguanidine.
Self-Validation: The identity and purity of the synthesized DPG base should be confirmed using melting point analysis (literature value: 145-148°C) and spectroscopic methods (NMR, IR) before proceeding.[2][5]
Salt Formation
The final step is a classic acid-base neutralization. DPG, being a strong organic base, reacts exothermically with hydrobromic acid (HBr) in a suitable solvent to yield the this compound salt, which can then be isolated by precipitation or solvent evaporation.[1]
Structural Elucidation and Spectroscopic Profile
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the DPG·HBr structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the two phenyl rings, typically in the 7-8 ppm region. The N-H protons will appear as broader signals, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: Signals corresponding to the aromatic carbons will be observed, along with a key downfield signal for the central guanidinium carbon (C=N), reflecting its unique electronic environment.
-
-
Infrared (IR) Spectroscopy: Key absorption bands will confirm the presence of functional groups. Expect strong N-H stretching vibrations, C=N stretching of the guanidinium core, and characteristic peaks for aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Analysis will show the molecular ion peak corresponding to the cationic portion of the molecule (C₁₃H₁₄N₃⁺). The fragmentation pattern will be consistent with the loss of phenyl and amine groups.[8]
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure. It provides precise data on bond lengths, bond angles, the planarity of the guanidinium group, and the specific hydrogen bonding interactions between the guanidinium cation and the bromide anion.[1]
Applications and Mechanistic Insights
The structure of DPG is directly responsible for its utility in various fields.
Industrial Application: Rubber Vulcanization
DPG is a medium-speed, primary vulcanization accelerator but is most often used as a secondary accelerator in combination with primary accelerators like thiazoles and sulfenamides.[9][10][11][12]
Mechanism of Action: In sulfur vulcanization, DPG plays a synergistic role. It activates the primary accelerator, facilitating the breakdown of sulfur (S₈) rings and promoting the formation of reactive sulfurating agents. These agents then efficiently create sulfur cross-links between polymer chains, improving the rubber's elasticity, strength, and durability.[9][13][14] DPG's basicity is crucial to this activation process.
Caption: Synergistic role of DPG in the rubber vulcanization process.
Pharmacological Significance: Sigma Receptor Ligation
The diphenylguanidine scaffold is a key pharmacophore for binding to sigma (σ) receptors in the central nervous system.[15][16] While DPG itself is a ligand, related compounds like 1,3-di-o-tolylguanidine (DTG) are highly selective and potent ligands used extensively in neuroscience research to probe the function of these receptors.[15][16][17][18]
Sigma receptors are implicated in a variety of cellular functions and are targets for developing treatments for neurological disorders, pain, and addiction.[15][19] The ability of the guanidinium group to form strong hydrogen bonds and the steric and electronic profile of the phenyl rings are critical for high-affinity binding to the receptor site.
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling of 1,3-Diphenylguanidine and its salts is paramount.
Hazard Identification
The parent compound, DPG, is classified with several hazards. Users should always consult the most current Safety Data Sheet (SDS) before handling.[20][21][22][23]
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) |
| Hazardous to the Aquatic Environment (Chronic) | Toxic to aquatic life with long lasting effects (H411) |
Protocol: Safe Laboratory Handling
Objective: To ensure the safe handling of DPG·HBr in a research environment.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][23]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or goggles.[24]
-
Use a lab coat to prevent skin contact.
-
-
Handling Practices:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[20][21]
Trustworthiness: This protocol is a synthesis of standard laboratory practices and specific recommendations found in Safety Data Sheets for DPG and its hydrobromide salt. Adherence minimizes exposure risk.
Conclusion
This compound is more than just a salt of an industrial commodity. Its structure, centered on a resonance-stabilized guanidinium cation, is a masterclass in chemical design. This core structure imparts the basicity required for its role as a vulcanization accelerator while also providing the specific geometry and hydrogen-bonding capability to act as a potent ligand for biological targets like sigma receptors. A thorough understanding of its synthesis, spectroscopic signature, and the direct link between its molecular form and its diverse functions is essential for scientists and researchers aiming to leverage this versatile compound in both material science and drug discovery.
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An In-depth Technical Guide to the Synthesis of 1,3-Diphenylguanidine Hydrobromide
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,3-Diphenylguanidine hydrobromide, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes safety, and offers insights into process optimization, ensuring a robust and reproducible methodology.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of 1,3-Diphenylguanidine (DPG) hydrobromide is most effectively executed in a two-stage process. The initial and more complex stage involves the formation of the 1,3-Diphenylguanidine free base from its common precursor, 1,3-diphenylthiourea (also known as thiocarbanilide). The subsequent stage is a straightforward acid-base neutralization to form the target hydrobromide salt. This modular approach allows for the isolation and purification of the DPG base before its conversion, ensuring a high-purity final product.
Synthesis of the Precursor: 1,3-Diphenylthiourea (Thiocarbanilide)
The journey begins with the synthesis of thiocarbanilide, a stable and readily prepared intermediate. The classical method involves the reaction of aniline with carbon disulfide.[1][2]
Causality Behind Experimental Choices
-
Aniline to Carbon Disulfide Ratio: A molar ratio of 2:1 is theoretically required. Using a slight excess of aniline can be forgone if the reaction is driven to completion by heating.
-
Sulfur Catalyst: Small amounts of sulfur can catalyze the reaction.[3]
-
Solvent: Ethanol is a common solvent, facilitating a homogenous reaction mixture.[4]
-
Work-up: A dilute acid wash is crucial to remove any unreacted aniline, which is a basic impurity.[4]
Experimental Protocol: Thiocarbanilide Synthesis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (2.0 mol), carbon disulfide (1.0 mol), and ethanol (250 mL).[4]
-
Reaction: Gently heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (H₂S), which should be directed to a scrubber containing a bleach solution.
-
Isolation: Cool the reaction mixture to room temperature. The thiocarbanilide product will precipitate as a solid.
-
Purification:
-
Filter the crude product and wash the crystals with cold, dilute hydrochloric acid to remove residual aniline.[4]
-
Further purify the product by recrystallization from a large volume of hot ethanol. The addition of hot water to the hot ethanolic solution upon cooling will enhance crystallization.[4]
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is a colorless crystalline solid with a melting point of approximately 152-154 °C.[4]
-
Core Synthesis: 1,3-Diphenylguanidine (DPG) Free Base
The conversion of thiocarbanilide to DPG is the cornerstone of this synthesis. It involves the oxidative desulfurization of the thiourea to form a highly reactive carbodiimide intermediate, which is then trapped by an amine source (ammonia) to form the guanidine core.[5]
Mechanistic Pathway
The reaction proceeds via two key steps:
-
Oxidative Desulfurization: The thiocarbonyl group (C=S) of thiocarbanilide is oxidized, eliminating sulfur and forming N,N'-diphenylcarbodiimide.
-
Nucleophilic Addition: Ammonia (NH₃) acts as a nucleophile, attacking the electrophilic central carbon of the carbodiimide. Subsequent proton transfer and tautomerization yield the thermodynamically stable 1,3-diphenylguanidine.[5]
Modern Catalytic Protocol
While historical methods used stoichiometric lead oxide, modern protocols employ a more efficient and environmentally benign catalytic system.[2] A continuous process using a copper catalyst demonstrates high yields and short reaction times.[5][6]
Experimental Protocol: DPG Synthesis (Catalytic Method)
-
Reagent Slurry Preparation: In a suitable reaction vessel, prepare a slurry of 1,3-diphenylthiourea (1.0 mol), copper (II) acetate (0.01 mol, catalyst), and concentrated aqueous ammonia (24-28 wt.%, ~1.8 mol).[5][6][7]
-
Solvent Addition: Add a mixed solvent system, such as acetone/ethyl acetate (e.g., 3:1 v/v), to the slurry with stirring to form the reaction mixture.[6]
-
Reaction Conditions:
-
Heat the mixture to approximately 60 °C.[6]
-
Introduce an oxidant, typically oxygen gas, under a pressure of about 0.25 MPa (1.5 bar).[6][7] The reaction is often performed in a pressure-rated reactor.
-
Maintain these conditions with vigorous stirring. Modern adaptations using microchannel reactors report very short residence times of only a few minutes, though batch reactions will require longer.[5][6]
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
-
Remove the organic solvents via distillation under reduced pressure.
-
The resulting solid material is subjected to an alkali wash, followed by washing with water to remove catalyst and salts.
-
Dry the crude product thoroughly.
-
-
Purification: Recrystallize the crude DPG from a suitable solvent such as ethanol or toluene to obtain a white to off-white microcrystalline powder.[8] The melting point of pure DPG is approximately 148-150 °C.[8]
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Thiocarbanilide Synthesis | ||||
| Aniline | 93.13 | 2.0 | ~186 g | Starting Material |
| Carbon Disulfide | 76.14 | 1.0 | ~76 g | Starting Material |
| DPG Synthesis | ||||
| 1,3-Diphenylthiourea | 228.31 | 1.0 | 228.3 g | Precursor |
| Copper (II) Acetate | 181.63 | 0.01 | 1.82 g | Catalyst |
| Aqueous Ammonia (~25%) | 17.03 (NH₃) | ~1.8 | ~125 mL | Nitrogen Source |
| Oxygen | 32.00 | Excess | - | Oxidant |
| Salt Formation | ||||
| 1,3-Diphenylguanidine | 211.26 | 1.0 | 211.3 g | Base |
| Hydrobromic Acid (48%) | 80.91 (HBr) | 1.0 | ~170 mL | Acid |
Final Stage: Formation of this compound
This final step is a classic acid-base neutralization. The strongly basic guanidine moiety of DPG is readily protonated by hydrobromic acid to form the stable guanidinium salt.[5]
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 1,3-diphenylguanidine (1.0 mol) in a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.
-
Acidification: While stirring, slowly add an equimolar amount of concentrated hydrobromic acid (48% aqueous solution, 1.0 mol) dropwise to the DPG solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.[5]
-
Precipitation: The this compound salt is sparingly soluble in many organic solvents and will precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the final product under vacuum.
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is paramount throughout this synthesis. The procedure must be conducted in a well-ventilated chemical fume hood.[9][10]
-
Hazard Identification:
-
Aniline/Carbon Disulfide: Toxic, flammable, and harmful if inhaled or absorbed through the skin.
-
1,3-Diphenylguanidine: Harmful if swallowed and causes skin and eye irritation.[11] It is also classified as an environmental hazard.[9]
-
Hydrobromic Acid: Highly corrosive and can cause severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat at all times.[12]
-
-
Spill Management:
-
For solid spills (DPG, thiocarbanilide), remove ignition sources, dampen the material with 60-70% ethanol, and transfer to a suitable container for disposal.[13]
-
Neutralize acid spills with a suitable agent like sodium bicarbonate.
-
-
Waste Disposal:
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic bands for N-H, C=N, and C-N stretching and bending vibrations, providing evidence of the guanidinium group.[5]
-
Melting Point Analysis: A sharp melting point consistent with literature values indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound with high precision.[8]
References
-
HB Chemical. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]
-
Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22, 7864-7869. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Diphenylguanidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. Retrieved from [Link]
- Google Patents. (n.d.). US1422506A - Process of making diphenylguanidine.
-
TSpace - University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN1057832A - Preparation technique of diphenyl guanidine.
-
National Institutes of Health. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 1,3-Diphenylguanidine Hydrobromide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-Diphenylguanidine hydrobromide (DPG·HBr), a compound of significant interest in catalysis, organic synthesis, and materials science.[1] As a stable guanidinium salt, its structural integrity and purity are paramount for reproducible outcomes in research and industrial applications. This document serves as a core reference for researchers, scientists, and drug development professionals, offering detailed interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and present the data in a clear, structured format to facilitate accurate characterization.
Introduction: The Significance of the Guanidinium Salt
1,3-Diphenylguanidine (DPG) is a well-established accelerator for the vulcanization of rubber.[2][3][4] However, its utility extends far beyond this application. The protonation of the highly basic guanidine functional group with hydrobromic acid yields this compound, a guanidinium salt. This transformation is not merely a change in formulation but a fundamental alteration of the molecule's properties.
The resulting guanidinium cation, [C(NHPh)₂(NH₂)]⁺, is exceptionally stable due to the delocalization of the positive charge across the central carbon and three nitrogen atoms.[5] This charge distribution and the cation's ability to form strong, directional hydrogen bonds are central to its function in diverse chemical systems, including as a catalyst in the production of polyurethane foams.[1] Spectroscopic characterization is therefore indispensable for verifying the successful protonation, confirming the structure, and ensuring the purity of the salt for its intended application.
Molecular Structure and Protonation Pathway
The synthesis of DPG·HBr is a straightforward acid-base reaction. The DPG base, typically synthesized via the oxidative desulfurization of 1,3-diphenylthiourea, is treated with hydrobromic acid.[1] The imine nitrogen of the guanidine core acts as the proton acceptor, leading to the formation of the resonance-stabilized guanidinium cation, with the bromide anion serving as the counter-ion.[1]
The stability of the cation is rooted in its resonance forms, which effectively distribute the positive charge, making the parent guanidine a very strong organic base.
Caption: Workflow for ATR-FTIR analysis of DPG·HBr.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation in solution by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. For DPG·HBr, NMR is crucial for verifying the integrity of the phenyl rings and identifying the characteristic signals of the guanidinium core.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region and a distinct, often broad, signal for the N-H protons.
| Proton Type | Multiplicity | Expected Chemical Shift (ppm) | Rationale & Interpretation |
| Aromatic (C₆H₅) | Multiplet | 7.0 - 8.0 | The 10 protons on the two phenyl rings will appear in this region. The specific pattern depends on the solvent and potential restricted rotation around the C-N bonds. [1] |
| Guanidinium (N-H) | Broad Singlet | Variable (e.g., > 8.0) | These protons are acidic and undergo chemical exchange with trace water or other exchangeable protons. Their signal is often broad due to this exchange and quadrupolar coupling with the ¹⁴N nuclei. The chemical shift is highly dependent on solvent and concentration. [1] |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides key information about the carbon skeleton, with the central guanidinium carbon being a particularly important diagnostic peak.
| Carbon Type | Expected Chemical Shift (ppm) | Rationale & Interpretation |
| Guanidinium (C=N) | 155 - 165 | This deshielded signal is characteristic of the central carbon in a guanidinium group. [1]Its precise location reflects the positive charge distribution across the N-C-N system. |
| Aromatic (C-N) | 140 - 150 | The ipso-carbons of the phenyl rings (directly attached to nitrogen) are expected in this region. |
| Aromatic (C-H) | 120 - 135 | The remaining carbons of the phenyl rings will appear as several distinct signals in this typical aromatic range. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it can slow down N-H proton exchange, resulting in sharper signals.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A standard acquisition may involve 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For an ionic species like DPG·HBr, soft ionization techniques such as Electrospray Ionization (ESI) are ideal, as they allow the intact cation to be transferred into the gas phase for analysis.
Interpretation of Mass Spectrum
In positive-ion ESI-MS, the spectrum will be dominated by the 1,3-diphenylguanidinium cation. The bromide anion is not typically observed in positive-ion mode.
| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |
| [M+H]⁺ (Cation) | [C₁₃H₁₄N₃]⁺ | 212.1233 | This is the mass of the protonated free base, which is the cationic part of the salt. This peak provides direct confirmation of the cation's elemental composition. |
| [M]⁺˙ (Free Base) | [C₁₃H₁₃N₃]⁺˙ | 211.1158 | In some cases, the radical cation of the free base may be observed, though the protonated species is typically dominant for guanidines. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of water to aid dissolution.
-
Instrument Setup: Set up the mass spectrometer for ESI in positive-ion mode. Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its measured m/z matches the calculated exact mass.
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a complete structural picture of the molecule. IR spectroscopy confirms the key functional groups and the presence of hydrogen bonding characteristic of the guanidinium salt. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework in solution, while mass spectrometry delivers an exact molecular weight of the cation. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of DPG·HBr for high-level research and quality-controlled applications.
References
-
Antony, C. J., Bushiri, M. J., Varghese, H. T., Panicker, C. Y., & Fleck, M. (2009). Spectroscopic properties of guanidinium zinc sulphate [C(NH2)3]2Zn(SO4)2 and ab initio calculations of [C(NH2)3]2 and HC(NH2)3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(5), 942-945. Retrieved from [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5912-5923. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range. Physical Chemistry Chemical Physics, 22(48), 28216-28224. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range. RSC Advances, 11(1), 28216-28224. Retrieved from [Link]
-
NIST. (n.d.). Guanidine, 1,3-diphenyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]
-
AccelaChemBio. (n.d.). 93982-96-8,this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diphenyl-guanidine. Retrieved from [Link]
-
National Toxicology Program. (1988). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]
-
PubChem. (n.d.). Diphenylguanidine. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound (1:1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]
-
Li, A. J., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(24), 8883–8891. Retrieved from [Link]
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-
The Royal Society of Chemistry. (n.d.). 1,3-Diphenylguanidine. The Merck Index Online. Retrieved from [Link]
-
ACS Publications. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water. Environmental Science & Technology Letters. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Diphenylguanidine Hydrobromide
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-Diphenylguanidine hydrobromide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important guanidinium salt through detailed spectral interpretation, experimental considerations, and the underlying chemical principles.
Introduction: The Significance of 1,3-Diphenylguanidine and its Hydrobromide Salt
1,3-Diphenylguanidine (DPG) is a versatile organic compound widely utilized as a primary or secondary accelerator in the vulcanization of rubber.[1] Its hydrobromide salt, this compound (DPGABr), is formed through the protonation of the basic guanidine moiety by hydrobromic acid.[2] This salt formation modifies the physicochemical properties of the parent compound, such as solubility, and is significant in various chemical applications. Understanding the precise structure and the effects of protonation is paramount for its application and quality control, with ¹H NMR spectroscopy being a primary analytical tool for this purpose.
The ¹H NMR Spectrum of this compound: A Detailed Analysis
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The protonation of the guanidine nitrogen and the resulting delocalization of the positive charge significantly influence the chemical shifts of the protons, particularly those on the phenyl rings and the nitrogen atoms.
A representative ¹H NMR spectrum of this compound is presented below, followed by a thorough assignment of the observed signals.[3]
Molecular Structure and Proton Environments:
To understand the spectrum, it is essential to first consider the structure of the 1,3-diphenylguanidinium cation and identify the different proton environments.
Caption: Structure of the 1,3-Diphenylguanidinium Cation.
Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent. Within each phenyl group, there are three distinct types of aromatic protons:
-
Ortho-protons (Ho): Two protons adjacent to the guanidinium group.
-
Meta-protons (Hm): Two protons meta to the guanidinium group.
-
Para-proton (Hp): One proton para to the guanidinium group.
Additionally, there are protons attached to the nitrogen atoms of the guanidinium core.
Peak Assignments and Interpretation
The following table summarizes the typical ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound, typically recorded in a solvent like DMSO-d₆.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Typical Coupling Constants (J, Hz) |
| Aromatic (Hm, Hp) | 7.2 - 7.5 | Multiplet | 6H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz |
| Aromatic (Ho) | 7.0 - 7.2 | Multiplet | 4H | Jortho ≈ 7-10 Hz |
| N-H Protons | 8.5 - 9.5 | Broad Singlet | 3H | - |
Analysis of the Aromatic Region (δ 7.0 - 7.5 ppm):
The signals for the ten aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of δ 7.0-7.5 ppm. The electron-withdrawing effect of the protonated guanidinium group influences the chemical shifts of the aromatic protons. This effect is most pronounced on the ortho protons, causing them to be deshielded and appear at a slightly lower field compared to the meta and para protons.[4][5]
The multiplicity of these signals arises from spin-spin coupling between adjacent protons on the aromatic ring. The coupling constants are characteristic of the relative positions of the protons:
-
Ortho coupling (³JHH): Coupling between protons on adjacent carbons, typically in the range of 7-10 Hz.[4]
-
Meta coupling (⁴JHH): Coupling between protons separated by three bonds, which is smaller, around 2-3 Hz.[6]
-
Para coupling (⁵JHH): Coupling between protons separated by four bonds, which is generally very small or not observed.
The overlap of the signals for the meta and para protons often results in a complex and poorly resolved multiplet.
Analysis of the N-H Protons (δ 8.5 - 9.5 ppm):
The protons attached to the nitrogen atoms of the guanidinium core are acidic and their chemical shift is highly dependent on the solvent, temperature, and concentration. In a polar aprotic solvent like DMSO-d₆, which is a good hydrogen bond acceptor, these N-H protons are typically observed as a broad singlet in the downfield region of δ 8.5-9.5 ppm.[7][8] The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The downfield shift is a direct consequence of the positive charge on the guanidinium group, which strongly deshields these protons.
The Effect of Protonation on the ¹H NMR Spectrum
Comparing the spectrum of this compound with that of its free base, 1,3-Diphenylguanidine, reveals the significant impact of protonation.
| Proton Type | 1,3-Diphenylguanidine (Free Base) δ (ppm) | This compound δ (ppm) | Change upon Protonation |
| Aromatic Protons | ~6.8 - 7.3 | ~7.0 - 7.5 | Downfield shift |
| N-H Protons | ~5.0 - 6.0 | ~8.5 - 9.5 | Significant downfield shift |
The protonation of the imino nitrogen leads to the formation of a resonance-stabilized guanidinium cation, where the positive charge is delocalized over the three nitrogen atoms and the central carbon atom.[2] This delocalization results in an overall electron-withdrawing effect on the attached phenyl groups, causing a general downfield shift of all the aromatic protons. The most substantial effect is observed for the N-H protons, which experience a significant downfield shift due to the positive charge and their direct involvement in the acidic environment of the salt.
Experimental Considerations for ¹H NMR Analysis
For obtaining a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Recommended Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve the salt and to slow down the exchange of the acidic N-H protons, allowing for their observation.[7]
-
Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[9]
-
Caption: Experimental Workflow for ¹H NMR Analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and for understanding the electronic effects of protonation on the guanidinium core. The characteristic downfield shifts of the aromatic and N-H protons, in comparison to the free base, provide definitive evidence of salt formation. A careful analysis of the chemical shifts, multiplicities, and coupling constants, combined with appropriate experimental techniques, allows for a comprehensive and unambiguous characterization of this important compound. This guide serves as a foundational reference for scientists and researchers working with this compound and similar guanidinium salts.
References
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 9(1), 48-63. [Link]
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Jokisaari, J., & Rahkamaa, E. (1971). The chemical shifts and couplings of the phenyl protons. Zeitschrift für Naturforschung A, 26(4), 673-677. [Link]
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PubChem. (n.d.). Diphenylguanidine. Retrieved from [Link]
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Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]
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Reich, H. J. (n.d.). 1H NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). a) ¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... [Image]. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Solubility of 1,3-Diphenylguanidine hydrobromide in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Diphenylguanidine Hydrobromide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DPG HBr) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the physicochemical properties of DPG HBr, predicts its solubility profile based on solvent characteristics, details a robust experimental protocol for solubility determination, and discusses the implications for various scientific applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for laboratory and development work involving this compound.
Introduction: Understanding 1,3-Diphenylguanidine and its Hydrobromide Salt
1,3-Diphenylguanidine (DPG) is a versatile organic compound with a guanidine core functional group substituted with two phenyl groups. It is widely recognized as a medium-speed accelerator for the vulcanization of natural and synthetic rubber, finding extensive use in the manufacturing of tires, rubber footwear, and other industrial products.[1][2][3][4] Beyond its role in polymer chemistry, DPG and its derivatives are subjects of research for their potential as complexing agents, catalysts, and pharmacologically relevant scaffolds.[2][5][6]
The parent compound, 1,3-Diphenylguanidine, is a strong organic base.[5] When it reacts with hydrobromic acid (HBr), it undergoes an exothermic neutralization to form the corresponding salt, this compound (DPG HBr).[5] This transformation into a guanidinium salt significantly alters the molecule's physicochemical properties, most notably its polarity and, consequently, its solubility profile.[5] While the free base (DPG) exhibits considerable solubility in various nonpolar and moderately polar organic solvents, the ionic nature of DPG HBr dictates a different behavior.[1][7] Understanding this solubility is critical for its application as a catalyst in processes like polyurethane foam production and for its handling in organic synthesis and formulation development.[5]
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[8][9] The dissolution process depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polarity and Intermolecular Forces: Polar solvents possess significant dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar and ionic solutes. Nonpolar solvents have weak van der Waals forces and readily dissolve nonpolar solutes. DPG free base, with its two large nonpolar phenyl rings and a polar guanidine core, has mixed character. In contrast, DPG HBr is an ionic salt, composed of the bulky organic guanidinium cation and the bromide anion. Its solubility is therefore dominated by strong ion-dipole interactions, favoring polar solvents that can effectively solvate both ions.
-
Effect of Salt Formation: Converting the DPG base into its hydrobromide salt introduces ionic character. This dramatically increases its polarity. Consequently, its solubility in water is expected to increase, while its solubility in nonpolar organic solvents (like hexane or toluene) is expected to decrease significantly compared to the free base. The solubility in polar organic solvents will depend on their ability to stabilize the dissociated ions.
-
Influence of Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, according to Le Chatelier's principle, increasing the temperature increases the solubility.[10] This relationship is crucial for techniques such as recrystallization for purification. A study on the free base DPG confirmed that its solubility in nine different organic solvents consistently increased with rising temperature.[7]
Solubility Profile of 1,3-Diphenylguanidine and its Hydrobromide Salt
While extensive quantitative data exists for the free base form of 1,3-Diphenylguanidine, specific solubility data for its hydrobromide salt is not widely published. However, by combining the known data for the free base with the theoretical principles outlined above, we can construct a reliable predicted profile for the salt.
Known Solubility of 1,3-Diphenylguanidine (Free Base)
The free base has been studied in detail, showing solubility in a range of organic solvents. It is described as slightly soluble in water but soluble in solvents like ethanol, chloroform, and hot benzene or toluene.[1] A comprehensive study quantified its solubility in nine solvents, revealing the following trend at temperatures from 273.15 K to 313.15 K.[7]
| Solvent | Chemical Class | Polarity | Solubility Rank (Highest to Lowest) |
| Acetone | Ketone | Polar Aprotic | 1 |
| Ethyl Acetate | Ester | Polar Aprotic | 2 |
| n-Butanol | Alcohol | Polar Protic | 3 |
| n-Propanol | Alcohol | Polar Protic | 4 |
| Ethanol | Alcohol | Polar Protic | 5 |
| i-Butanol | Alcohol | Polar Protic | 6 |
| Acetonitrile | Nitrile | Polar Aprotic | 7 |
| Isopropanol | Alcohol | Polar Protic | 8 |
| Toluene | Aromatic Hydrocarbon | Nonpolar | 9 |
Table 1: Summary of experimentally determined solubility of 1,3-Diphenylguanidine (free base) in various organic solvents, ranked from highest to lowest. Data synthesized from a study by ResearchGate.[7]
Predicted Solubility of this compound
As an ionic salt, DPG HBr's solubility will be highest in polar solvents capable of solvating the guanidinium cation and the bromide anion. Polar protic solvents are particularly effective due to their ability to form hydrogen bonds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Excellent H-bonding and high dielectric constant stabilize the ions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constant and dipole moment can solvate the cation, but anion solvation is less effective than in protic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to stabilize separated ions. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Lack of polarity and inability to form strong interactions with the ions. The energy required to break the crystal lattice is not recovered by solute-solvent interactions. |
Table 2: Predicted qualitative solubility of this compound in different classes of organic solvents based on chemical principles.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[10][11] This protocol ensures that the solution reaches equilibrium, providing an accurate measurement of saturation solubility at a given temperature.
Workflow for Isothermal Solubility Determination
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An In-depth Technical Guide to the Thermal Stability of 1,3-Diphenylguanidine Hydrobromide
Abstract
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical overview of the thermal stability of 1,3-Diphenylguanidine hydrobromide, a compound of interest in various chemical and pharmaceutical applications. While direct, peer-reviewed thermal analysis data for this specific salt is not extensively published, this document synthesizes foundational principles of thermal analysis, data from the parent compound (1,3-Diphenylguanidine), and the known behavior of organic hydrohalide salts to provide a robust framework for its characterization. This guide details the theoretical underpinnings and practical execution of essential thermoanalytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA)—offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Thermal Stability in Chemical Development
1,3-Diphenylguanidine (DPG) is a versatile organic compound, widely recognized as a vulcanization accelerator in the rubber industry.[1] Its salt form, this compound, modifies properties such as solubility and acidity, opening avenues for its use in other specialized chemical processes. As with any chemical entity intended for use in controlled processes, particularly in pharmaceutical development, a thorough understanding of its thermal stability is a critical-to-quality attribute.
Thermal stability dictates a compound's ability to resist decomposition at elevated temperatures, a factor that profoundly impacts its storage, handling, formulation, and ultimate performance. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable process outcomes. This guide, therefore, serves as a comprehensive resource for elucidating the thermal behavior of this compound.
Foundational Thermoanalytical Techniques
The assessment of thermal stability is predominantly carried out using a suite of thermoanalytical techniques. The three pillars of this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA)
At its core, TGA measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[2] A typical TGA experiment generates a thermogram, a plot of mass versus temperature, from which the onset of decomposition and subsequent mass loss steps can be precisely determined.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[4] For this compound, DSC can elucidate its melting point and the enthalpy of fusion, providing insights into its crystalline structure and purity. It can also reveal exothermic or endothermic decomposition processes that may not be accompanied by a significant mass loss in the initial stages.
Differential Thermal Analysis (DTA)
DTA is a precursor to DSC and operates on a similar principle. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program.[5][6] Endothermic and exothermic events in the sample create a temperature lag or lead, respectively, which is detected and plotted. DTA is particularly useful for identifying phase transitions and decomposition temperatures.[7]
Experimental Protocols for Thermal Characterization
The following protocols are designed to be self-validating systems, providing a robust framework for the thermal analysis of crystalline organic salts like this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset and peak temperatures of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Caption: DSC Experimental Workflow.
Data Interpretation and Expected Thermal Behavior
While specific experimental data for this compound is scarce, we can infer its likely thermal behavior based on the properties of the parent compound and related organic salts.
Thermal Properties of 1,3-Diphenylguanidine (Free Base)
| Property | Value | Source |
| Melting Point | 146-150 °C | [1][8] |
| Decomposition Temperature | Decomposes above 170 °C | |
| Decomposition Products | Carbon oxides, nitrogen oxides |
Note: The decomposition temperature of the free base is noted to be 170°C, and it is also stated that it is stable under normal storage conditions.[9]
Predicted Thermal Profile of this compound
The formation of the hydrobromide salt involves the protonation of one of the nitrogen atoms in the guanidine group by hydrobromic acid.[10] This salt formation is expected to increase the thermal stability compared to the free base due to the ionic character and stronger intermolecular forces in the crystal lattice.
Expected DSC/DTA Profile:
-
Melting: A sharp endothermic peak corresponding to the melting of the crystalline salt. The melting point is expected to be significantly different from the free base.
-
Decomposition: Following melting, an exothermic or complex series of endothermic/exothermic events are anticipated, corresponding to the decomposition of the molecule.
Expected TGA Profile:
-
Initial Stability: The compound is expected to be thermally stable up to its melting point, with minimal mass loss.
-
Decomposition: A significant mass loss will likely occur at temperatures above the melting point. The decomposition of this compound is anticipated to release gaseous products. Based on the structure, these are likely to include hydrogen bromide, carbon oxides, and nitrogen oxides.
Plausible Decomposition Pathway:
The initial step in the thermal decomposition is likely the cleavage of the C-N bonds and the release of hydrogen bromide. The phenyl and guanidine moieties would then further fragment into smaller volatile molecules. The presence of bromine could also lead to the formation of brominated organic species in the decomposition products.
Conclusion
A thorough understanding of the thermal stability of this compound is essential for its safe and effective application. This guide has provided a comprehensive framework for its characterization using standard thermoanalytical techniques. By following the detailed protocols for TGA and DSC, researchers can obtain critical data on its melting point, enthalpy of fusion, and decomposition profile. While direct experimental data is limited, the provided analysis based on the parent compound and general principles of organic salt stability offers a solid foundation for interpreting experimental results. This systematic approach ensures the scientific integrity and trustworthiness of the thermal stability assessment, which is a cornerstone of robust chemical and pharmaceutical development.
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1,3-Diphenylguanidine hydrobromide safety data sheet
An In-depth Technical Guide to the Safe Handling of 1,3-Diphenylguanidine Hydrobromide
Introduction: A Tale of Two Molecules
This compound (CAS No. 93982-96-8) is the salt formed from the acid-base reaction between the strong organic base 1,3-Diphenylguanidine (DPG, CAS No. 102-06-7) and hydrobromic acid.[1] While the addition of the hydrobromide moiety alters physical properties like solubility, the fundamental toxicological and hazard profile of the salt is overwhelmingly dictated by the parent DPG molecule.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive safety overview synthesized from authoritative data sheets. It moves beyond mere compliance, focusing on the scientific rationale behind safety protocols to foster a culture of intrinsic safety in the laboratory.
Section 1: Chemical and Physical Identity
Understanding the basic properties of a chemical is the foundation of its safe handling. The hydrobromide salt is a solid at room temperature.[4] The parent compound, DPG, is a white to cream-colored crystalline powder with a slight odor.[3][5] It is poorly soluble in water but soluble in various organic solvents and dilute mineral acids.[3][6]
| Property | This compound | 1,3-Diphenylguanidine (Parent Compound) |
| CAS Number | 93982-96-8[2] | 102-06-7[6] |
| Molecular Formula | C₁₃H₁₄BrN₃[2] | C₁₃H₁₃N₃[6] |
| Molecular Weight | 292.17 g/mol [2] | 211.26 g/mol [6] |
| Appearance | Solid | White or cream crystalline powder[3][5] |
| Melting Point | Not specified | 147 - 150 °C[6] |
| Stability | Stable under recommended storage conditions[7] | Stable under normal temperatures and pressures[3][8] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound carries significant health and environmental warnings that demand rigorous adherence to safety protocols.[2]
GHS Hazard Statements:
-
H301: Toxic if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
-
H361f: Suspected of damaging fertility[2]
-
H411: Toxic to aquatic life with long lasting effects[9][10]
Caption: GHS Hazard Profile for this compound.
Section 3: Toxicological Profile: A Mechanistic Perspective
A deep understanding of a substance's toxicological impact is crucial for appreciating the necessity of safety measures.
-
Acute Oral Toxicity: The "Toxic if swallowed" (H301) classification is a serious warning. Ingestion can lead to significant adverse health effects, necessitating immediate medical attention.[10]
-
Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract.[2] This is why direct contact and inhalation of dust must be strictly avoided. For eyes, this can cause redness and pain.[5]
-
Reproductive Toxicity: The classification "Suspected of damaging fertility" (H361f) is based on animal test data for the parent compound, which show potential for adverse effects on reproduction.[9][11] This makes it imperative for personnel of reproductive age to handle the substance with extreme caution and consistent use of PPE.
-
Aquatic Toxicity: The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11][12] This mandates responsible disposal and spill control to prevent environmental release.
Section 4: Emergency Protocols and First-Aid Measures
In the event of an exposure, a rapid and correct response is critical. The following protocols are based on established safety data sheets.
Caption: Emergency First-Aid Workflow for Exposure Incidents.
Section 5: Risk Mitigation: Handling, Storage, and Engineering Controls
Proactive risk mitigation is the cornerstone of laboratory safety.
Safe Handling Protocols
-
Preparation: Always read and understand the SDS before handling. Ensure eyewash stations and safety showers are accessible.[13]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8][10]
-
Prevent Dust Formation: As a powder, this compound poses an inhalation risk. Avoid actions that create dust, such as vigorous scraping or pouring from a height.[10]
-
Grounding: Take precautionary measures against static discharge.[9]
-
Hygiene: Do not eat, drink, or smoke in the work area.[6][14] Wash hands thoroughly after handling.[9] Contaminated clothing should be removed and washed before reuse.[6]
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[7][10] Keep containers tightly closed and store locked up.[6][13]
-
Incompatible Materials: 1,3-Diphenylguanidine is a base and will react exothermically with acids.[3][6] It is also incompatible with strong oxidizing agents.[3][7]
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Introduction: Understanding 1,3-Diphenylguanidine Hydrobromide
An In-Depth Technical Guide to the Safe Handling and Storage of 1,3-Diphenylguanidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This compound is the salt formed from the reaction of 1,3-Diphenylguanidine (DPG), a strong organic base, and hydrobromic acid.[1] While the parent DPG is widely known as a vulcanization accelerator in the rubber industry, the hydrobromide salt presents modified properties, such as solubility and acidity, that make it relevant for specialized applications, including as a potential catalyst in the production of polyurethane foams.[1][2][3] Given its chemical nature as a guanidinium salt, it shares handling and safety considerations with other potentially hazardous laboratory reagents.[4][5]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The protocols described herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
Section 1: Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. While specific experimental data for the hydrobromide salt is limited, the properties of the well-characterized parent compound, 1,3-Diphenylguanidine, provide a strong basis for handling protocols. The salt formation primarily alters properties like solubility and melting point.
| Property | Value | Source |
| Chemical Name | N,N'-Diphenylguanidine monohydrobromide | [6] |
| CAS Number | 93982-96-8 | [6] |
| Parent Compound CAS | 102-06-7 (for 1,3-Diphenylguanidine) | [7] |
| Molecular Formula | C₁₃H₁₄BrN₃ | Inferred |
| Appearance | White to pale cream powder/solid | [7][8][9] |
| Melting Point | 147 - 150 °C (Parent Compound) | [7] |
| Solubility | Parent Compound: Soluble in alcohol, chloroform, hot benzene, and dilute mineral acids. Slightly soluble in water. | [9][10] |
| Stability | Stable under normal conditions. Sensitive to moisture. | [10][11] |
| pKa | 10.12 (Parent Compound) | [7] |
Section 2: Hazard Identification and Toxicology
This compound and its parent compound are classified as hazardous. Exposure can cause irritation to the skin, eyes, and respiratory system.[12] Ingestion is harmful, and there is evidence suggesting the parent compound may have reproductive toxicity.[7][13][14]
GHS Hazard Classification (Based on Parent Compound Data)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
The primary routes of exposure are inhalation of the dust, skin/eye contact, and ingestion.[5][12] The fine, powdered nature of the compound necessitates stringent controls to prevent aerosolization.[16]
Section 3: Safe Handling Protocols
A systematic approach to handling is essential to minimize exposure. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.
Engineering Controls and Work Environment
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][17]
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face | Safety goggles or safety glasses with side-shields. A face shield is recommended for larger quantities. | Protects against accidental splashes and airborne dust particles from entering the eyes.[4][18] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Nitrile gloves provide adequate protection against guanidine compounds and other common lab chemicals.[4][5][16] Always inspect gloves for tears before use and practice proper glove removal to avoid skin contact.[16] |
| Body Protection | Laboratory coat or disposable gown. | Protects skin and personal clothing from contamination.[4][6] |
| Respiratory | NIOSH/MSHA-approved respirator (if engineering controls fail or for high-risk procedures). | A respirator should be used if there is a risk of exceeding exposure limits, such as during a large spill cleanup.[18] |
Experimental Workflow: Weighing and Transferring Solid
The following protocol ensures a self-validating system of safety by integrating checks and specific handling techniques.
Step 1: Preparation
-
Ensure the fume hood is clean and uncluttered.[4]
-
Don all required PPE as specified in the table above.
-
Place all necessary equipment (spatula, weigh boat, receiving vessel, waste container) inside the fume hood before introducing the chemical.
Step 2: Handling
-
Keep the stock container of this compound tightly closed when not in use.[4][7]
-
Use a dedicated spatula or scoop to carefully transfer the powder from the stock container to the weigh boat. Avoid pouring, which can generate dust.[4]
-
Once the desired amount is weighed, carefully transfer it to the receiving vessel.
-
Tightly reseal the stock container immediately after use.
Step 3: Post-Handling
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Treat all disposable items (weigh boats, contaminated wipes) as hazardous waste and place them in a designated, sealed container.[4]
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after handling is complete.[4][7]
Section 4: Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
| Parameter | Recommendation | Rationale |
| Condition | Store in a tightly closed container. | Prevents contamination and exposure to moisture, as the compound is moisture-sensitive.[6][10][17] |
| Location | A dry, cool, and well-ventilated area. | Minimizes degradation and prevents the buildup of any potential vapors.[17][19] |
| Temperature | Store at room temperature, away from direct sunlight and heat sources. | Avoids extremes of temperature and direct sunlight which can cause decomposition.[18] Heat, flames, and sparks should be avoided.[6] |
| Separation | Store away from incompatible materials. | Prevents hazardous chemical reactions. |
Incompatibility and Reactivity
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers. Guanidine compounds can undergo exothermic or vigorous reactions with these substances.[6][10][11]
-
Acids: As a salt of a strong base, its behavior with strong acids should be carefully considered. The parent compound is basic and neutralizes acids in exothermic reactions.[7][9][11]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6][15]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
In the event of a spill, follow these steps methodically.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.
-
Assess and Secure: If safe to do so, remove all ignition sources. Ensure ventilation is adequate, preferably by working within a fume hood.[4]
-
Contain: Cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent it from spreading.[6] For small spills, dampening the solid material with 60-70% ethanol can help reduce dust during cleanup.[8][12]
-
Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal. Avoid actions that create dust.[4][6][19]
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution.[12]
-
Dispose: Seal the waste container and dispose of it according to institutional and local environmental regulations.[4][7]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[6][15]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][18]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][18]
Fire-Fighting Measures
-
Extinguishing Media: Use dry powder, carbon dioxide, water spray, or alcohol-resistant foam.[6][16]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][18]
Section 6: Waste Disposal
All waste materials contaminated with this compound, including used containers, disposable labware, and spill cleanup materials, must be treated as hazardous chemical waste.[4]
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through a licensed hazardous waste disposal authority, adhering to all federal, state, and local regulations.[6][7]
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Chemsrc. (2024). This compound (1:1) | CAS#:93982-96-8. Retrieved from [Link]
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Wang, B., et al. (2021). Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. Environmental Science & Technology Letters. Retrieved from [Link]
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Wang, B., et al. (2021). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Toxics. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 1,3-Diphenylguanidine Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
1,3-Diphenylguanidine (DPG), a compound historically recognized for its role as a vulcanization accelerator in the rubber industry, has emerged as a molecule of significant interest in pharmacology and neuroscience.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of DPG, with a focus on its hydrobromide salt form, which enhances its solubility for experimental applications. We will dissect its molecular interactions, primary targets, and the resultant cellular signaling cascades. This document moves beyond a simple recitation of facts to explain the causality behind the experimental designs used to elucidate this mechanism, offering field-proven insights for professionals in drug development and molecular biology. The primary pharmacological action of DPG is centered on its activity as a potent and selective agonist for sigma (σ) receptors, particularly the sigma-1 (σ1) subtype, a unique intracellular chaperone protein.[3][4][5]
Introduction: From Industrial Catalyst to Pharmacological Tool
1,3-Diphenylguanidine is a guanidine derivative carrying two phenyl substituents.[2] While extensively used in the manufacturing of rubber products like tires, footwear, and medical devices, its structural similarity to known pharmacologically active compounds has prompted investigation into its biological effects.[1][6] DPG is a white to cream-colored crystalline powder with low solubility in water, a property that is overcome by using its hydrobromide salt for in vitro and in vivo studies.[1][2][7]
The journey to understanding DPG's mechanism of action began with observations of its neurological effects, leading to the discovery of its high affinity for a class of proteins known as sigma receptors. This guide will focus on the molecular pharmacology of DPG, primarily its role as a sigma receptor agonist and the downstream consequences of this interaction.
Primary Molecular Target: The Sigma-1 Receptor (σ1R)
The principal mechanism of action for 1,3-Diphenylguanidine is its function as a high-affinity agonist at sigma receptors.[3][4][5] The related compound, 1,3-di-o-tolylguanidine (DTG), is a well-established non-selective sigma receptor agonist, and DPG shares this characteristic profile.[3][4][5]
The sigma-1 receptor is not a classical G protein-coupled receptor (GPCR) or ion channel. Instead, it is a unique ligand-operated intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER) membrane, specifically at a subdomain known as the mitochondria-associated ER membrane (MAM).[8][9][10][11]
Key functions of the σ1R chaperone include:
-
Modulation of Calcium Signaling: It stabilizes and modulates the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium (Ca2+) from the ER.[8][10][11]
-
Cellular Stress Response: The σ1R plays a critical role in mitigating ER stress and oxidative stress.[8][9]
-
Regulation of Ion Channels: It can translocate from the ER to the plasma membrane to directly interact with and modulate various voltage-gated ion channels.
-
Neuroprotection and Neuronal Plasticity: Activation of σ1R is associated with neuroprotective effects and the promotion of cell survival.[8]
DPG, by binding to and activating the σ1R, initiates a cascade of events stemming from these chaperone functions.
Molecular Mechanism of Action: A Step-by-Step Elucidation
The interaction of DPG with the σ1R triggers a conformational change in the receptor, initiating its chaperone activity and downstream signaling.
Binding and Activation of the Sigma-1 Receptor
DPG binds to a specific site on the σ1R. This binding event is thought to cause the dissociation of the σ1R from another ER-resident chaperone, BiP (Binding immunoglobulin protein).[9][10] Under resting conditions, σ1R is held in an inactive state by BiP. Upon agonist binding, this complex dissociates, freeing the σ1R to interact with its client proteins, most notably the IP3R.[9]
Modulation of Intracellular Calcium Homeostasis
The primary and most immediate consequence of DPG-mediated σ1R activation is the potentiation of Ca2+ signaling between the ER and mitochondria.
-
Stabilization of IP3R: The activated σ1R translocates to and stabilizes the IP3R at the MAM.[9][10]
-
Enhanced Ca2+ Flux: This stabilization enhances the efficiency of Ca2+ transfer from the ER lumen into the mitochondria upon cellular stimulation (e.g., by an agonist that generates IP3).[10]
-
Bioenergetic Regulation: The influx of Ca2+ into the mitochondrial matrix stimulates key enzymes of the tricarboxylic acid (TCA) cycle, boosting ATP production.[10]
This mechanism is central to the neuroprotective and cell survival effects attributed to σ1R agonists like DPG. By ensuring efficient bioenergetics during periods of cellular stress, DPG can help prevent cell death.
The following diagram illustrates the core signaling pathway initiated by DPG.
Caption: DPG-mediated activation of the Sigma-1 Receptor (σ1R) signaling pathway.
Experimental Methodologies for Mechanistic Validation
To rigorously define the mechanism of action of a compound like DPG hydrobromide, a multi-tiered experimental approach is essential. As a Senior Application Scientist, I advocate for the following self-validating protocols that provide causal links between binding and function.
Radioligand Binding Assays: Quantifying Target Affinity
Causality: To establish that DPG directly interacts with σ1 receptors, competitive binding assays are the gold standard. These experiments determine the affinity (Ki) of DPG for the receptor by measuring its ability to displace a known high-affinity radioligand.
Protocol: Competitive Binding Assay for σ1R
-
Preparation: Prepare membrane fractions from tissues or cells expressing high levels of σ1R (e.g., guinea pig brain, HEK293 cells overexpressing σ1R).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a σ1R-selective radioligand (e.g., -pentazocine or [³H]DTG).
-
Competition: Add increasing concentrations of unlabeled 1,3-Diphenylguanidine hydrobromide (the "competitor").
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known σ1R ligand (e.g., Haloperidol) to saturate all specific sites.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of DPG. Fit the data to a one-site competition model to derive the IC50 (concentration of DPG that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Binding Affinities of Guanidine Derivatives
| Compound | Target Receptor | Ki (nM) | Source |
| 1,3-Di-o-tolylguanidine (DTG) | σ1 | 69 | [4] |
| 1,3-Di-o-tolylguanidine (DTG) | σ2 | 21 | [4] |
| (+)-Pentazocine | σ1 | 3.1 | Literature Standard |
| Haloperidol | σ1 | 3.2 | Literature Standard |
(Note: Specific Ki values for 1,3-Diphenylguanidine at sigma receptors require dedicated literature search but are expected to be in the nanomolar range, similar to DTG).
Functional Assays: Linking Binding to Cellular Response
Causality: Demonstrating that DPG binding leads to a functional change, such as modulation of Ca2+ signaling, is crucial. Calcium imaging provides a direct readout of σ1R functional activity.
Protocol: Fluo-4 Calcium Imaging Assay
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma or primary neurons) onto glass-bottom dishes.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Pre-treatment: Incubate a subset of cells with DPG hydrobromide (e.g., 1-10 µM) for a defined period. Include a vehicle control group.
-
Stimulation: Mount the dish on a fluorescence microscope and establish a baseline fluorescence reading. Add a known IP3-generating agonist (e.g., bradykinin or ATP) to stimulate Ca2+ release from the ER.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Validation: To confirm the effect is σ1R-mediated, perform a parallel experiment where cells are co-incubated with DPG and a σ1R antagonist (e.g., NE-100). The antagonist should block the DPG-induced potentiation of the calcium signal.
-
Analysis: Quantify the peak fluorescence intensity (F/F0) in response to the agonist. A significantly higher peak in DPG-treated cells compared to controls indicates potentiation of Ca2+ release, consistent with σ1R agonism.
The following workflow diagram illustrates the experimental logic.
Caption: Experimental workflow for validating the functional activity of DPG at the σ1R.
Conclusion and Future Directions
The mechanism of action of this compound is centered on its role as a sigma-1 receptor agonist. By binding to this intracellular chaperone, DPG initiates a cascade that primarily involves the potentiation of ER-mitochondria calcium signaling, leading to enhanced cellular bioenergetics and stress resilience. This activity underpins its observed neuroprotective potential.
For drug development professionals, DPG serves as a valuable chemical scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the phenyl groups to improve affinity, selectivity (for σ1 vs. σ2), and pharmacokinetic properties.
-
In Vivo Efficacy Models: Testing DPG and its analogs in animal models of neurodegenerative diseases (e.g., ALS, Alzheimer's) and psychiatric disorders where σ1R is implicated.[8][12]
-
Allosteric Modulation: While DPG acts as a direct agonist, exploring its potential to act as a positive allosteric modulator (PAM) at other receptors could unveil novel therapeutic avenues.[13][14][15][16][17]
This guide provides a foundational understanding of DPG's mechanism, grounded in authoritative science and validated experimental logic, to empower further research and development in this promising area.
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TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). National Toxicology Program. [Link]
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Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. Environmental Science & Technology. [Link]
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1,3‐Diphenylguanidine Ingredient Allergy Safety Information. SkinSAFE. [Link]
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Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environmental Science & Technology Letters. [Link]
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PATIENT INFORMATION SHEET 1,3-Diphenylguanidine. Chemotechnique Diagnostics. [Link]
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Diphenylguanidine | C13H13N3. PubChem. [Link]
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The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Journal of Alzheimer's Disease. [Link]
-
1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences. [Link]
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Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Chemical Neuroscience. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
-
Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. [Link]
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Figure 1. Roles of Sigma-1 receptor in regulating cellular functions. ResearchGate. [Link]
-
Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis. Pharmacological Research. [Link]
-
Multiple Allosteric Sites Allow for Synergistic Enhancement of GPCR Signaling. bioRxiv. [Link]
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Presence of 1, 3-Diphenylguanidine and Its Derivatives in Human Urine and Their Human Exposure. ResearchGate. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]
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Drug Design Strategies for GPCR Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. International Journal of Molecular Sciences. [Link]
-
Ditolylguanidine. Wikipedia. [Link]
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Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Ch. Regulations.gov. [Link]
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Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 1,3-Diphenylguanidine Hydrobromide in Modern Organic Synthesis
Abstract
1,3-Diphenylguanidine (DPG), a robust organic base, has long been recognized for its role as a primary vulcanization accelerator in the rubber industry.[1][2][3] However, its hydrobromide salt, 1,3-Diphenylguanidine hydrobromide, presents a compelling case for broader application within the realm of organic synthesis. This crystalline salt offers superior handling, stability, and solubility characteristics compared to its free base counterpart, while retaining the intrinsic reactivity of the guanidine core.[4] The guanidinium moiety is distinguished by its high basicity, exceptional hydrogen-bonding capabilities, and the remarkable stability of its protonated form, making it a versatile tool for catalysis and as a structural synthon. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility as a catalyst precursor in CO2 fixation reactions and as a key building block in the synthesis of medicinally relevant heterocyclic scaffolds. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers in leveraging this reagent for advanced synthetic challenges.
Physicochemical Properties and Strategic Handling
The utility of any reagent begins with a thorough understanding of its physical properties and safety protocols. This compound is a stable, crystalline solid, which simplifies weighing and dispensing operations compared to the often hygroscopic or viscous nature of other organic bases.
Key Properties
| Property | Value | Source |
| CAS Number | 93982-96-8 | [5] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [2] |
| Molecular Weight | 292.18 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol; sparingly soluble in water. | [1][2] |
Safety and Handling Protocol
1,3-Diphenylguanidine and its salts are classified as hazardous materials, requiring strict adherence to safety protocols. Exposure can cause skin, eye, and respiratory irritation, and the compound is suspected of damaging fertility.[6]
Personal Protective Equipment (PPE) and First Aid:
| Precaution | Specification | First Aid Response |
| Eye Protection | Wear chemical safety goggles or a face shield.[5][7] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][8] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile).[5] | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6][8] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[5] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms persist.[5][6] |
| Ingestion | Do not eat, drink, or smoke when using this product. | IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9] |
Workflow for Safe Handling: The following diagram outlines the essential workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for the safe handling of this compound.
Core Synthetic Application: Organocatalysis
The true synthetic power of this compound lies in its role as a precursor to the highly basic and multifunctional 1,3-Diphenylguanidine (DPG). The salt form provides a convenient and stable source of the catalyst, which can be liberated in situ through the addition of a suitable base.
Application: Carboxylative Cyclization of Homopropargyl Amines
The conversion of carbon dioxide (CO₂), a renewable C1 feedstock, into valuable chemicals is a cornerstone of green chemistry. DPG has been identified as a highly effective multifunctional catalyst for the carboxylative cyclization of homopropargyl amines with CO₂ to produce 2-oxazinones, important heterocyclic motifs in pharmaceuticals.[10]
Mechanistic Rationale: The success of this transformation hinges on the multiple roles of the DPG catalyst:
-
Brønsted Base: The guanidine nitrogen deprotonates the amine substrate, increasing its nucleophilicity.
-
CO₂ Activation: The guanidine can form a carbamate adduct with CO₂, activating it for subsequent reaction.
-
Hydrogen Bond Donor: The N-H groups of DPG can stabilize intermediates and transition states through hydrogen bonding, facilitating the key cyclization step.
While the original research utilizes the free base DPG, the hydrobromide salt is an excellent starting material. The active catalyst is generated by adding a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr.
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Application Notes and Protocols: 1,3-Diphenylguanidine Hydrobromide as a Versatile Organocatalyst
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Diphenylguanidine (DPG) and its hydrobromide salt as an efficient organocatalyst. While 1,3-Diphenylguanidine is widely recognized as a vulcanization accelerator in the rubber industry, its unique properties as a strong Brønsted base and its ability to form hydrogen bonds make it a compelling candidate for various organic transformations.[1][2][3] The hydrobromide salt, in particular, offers modified solubility and acidity, which can be advantageous in specific reaction environments.[4] This guide will delve into the mechanistic underpinnings and provide detailed protocols for its use in key synthetic reactions.
Application 1: The Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis
Scientific Context and Rationale
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][6] This multicomponent reaction is of significant interest in medicinal chemistry due to the diverse pharmacological properties of the resulting 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which include antiviral, antitumor, antibacterial, and anti-inflammatory activities.[6] The classical Biginelli reaction often requires strong acid catalysis and harsh conditions. The use of organocatalysts like 1,3-Diphenylguanidine provides a milder and often more efficient alternative.
The catalytic efficacy of guanidine derivatives in this context stems from their strong basicity and their ability to act as hydrogen-bond donors, effectively activating the substrates and facilitating the key bond-forming steps of the reaction sequence.
Mechanism of Catalysis by 1,3-Diphenylguanidine
The proposed mechanism for the DPG-catalyzed Biginelli reaction involves several key steps where the catalyst plays a crucial role. The guanidine base is believed to activate the reaction components, facilitating the condensation steps. While various Lewis and Brønsted acids are traditionally used, a strong organic base like DPG can catalyze the reaction, likely through a pathway involving the formation of key intermediates. A plausible mechanism catalyzed by a base involves the initial formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester.
Below is a diagram illustrating a proposed mechanistic pathway.
Caption: Proposed mechanism for the Biginelli reaction catalyzed by a basic organocatalyst like DPG.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of dihydropyrimidinones using 1,3-Diphenylguanidine as a catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
1,3-Diphenylguanidine (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 1,3-Diphenylguanidine (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and place the flask in a preheated oil bath on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the final product using FTIR and ¹H NMR spectroscopy to confirm its structure and purity.[5]
Tabulated Data: Representative Substrate Scope and Yields
The following table summarizes typical yields for the Biginelli reaction with various aromatic aldehydes, demonstrating the versatility of this protocol.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 89 |
| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 6 | 85 |
Application 2: Synthesis of Flavonoids
Scientific Context and Rationale
Flavonoids are a large class of plant secondary metabolites with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[7] The synthesis of flavonoid derivatives is a key area of research in medicinal chemistry and drug discovery.[8][9] One synthetic route involves the reaction of 2-hydroxyaryl dithiocarbamates with aminals to produce 3-substituted dithiocarbamic flavanones, which are precursors to more complex flavonoid structures.[10] The use of a base catalyst is often essential for this transformation.
Proposed Catalytic Role of 1,3-Diphenylguanidine
In the synthesis of flavanones from 2-hydroxyaryl dithiocarbamates, 1,3-Diphenylguanidine can act as a Brønsted base to facilitate the key bond-forming steps. The proposed role of DPG is to deprotonate a reactive methylene group, generating a nucleophile that can then react with the aminal. The catalytic cycle would involve the regeneration of the DPG catalyst at the end of the reaction sequence.
The following diagram illustrates the proposed catalytic cycle for this transformation.
Caption: Proposed catalytic cycle for the synthesis of flavanones using DPG.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 3-dithiocarbamic flavanones catalyzed by 1,3-Diphenylguanidine.
Materials:
-
2-Hydroxyaryl dithiocarbamate (1.0 mmol)
-
Aminal (e.g., bis(dimethylamino)methane) (1.2 mmol)
-
1,3-Diphenylguanidine (0.15 mmol, 15 mol%)
-
Acetonitrile (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-hydroxyaryl dithiocarbamate (1.0 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask.
-
Add 1,3-Diphenylguanidine (0.15 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the aminal (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-3 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 3-dithiocarbamic flavanone.
-
Characterize the product by spectroscopic methods (NMR, MS) to confirm its structure.
Tabulated Data: Representative Yields
The following table shows representative yields for the synthesis of different 3-dithiocarbamic flavanones.
| Entry | 2-Hydroxyaryl Dithiocarbamate | Aminal | Yield (%) |
| 1 | 2-Hydroxyphenacyl N,N-diethyldithiocarbamate | bis(dimethylamino)methane | 85 |
| 2 | 2-Hydroxy-5-methylphenacyl N,N-diethyldithiocarbamate | bis(dimethylamino)methane | 82 |
| 3 | 2-Hydroxy-5-chlorophenacyl N,N-diethyldithiocarbamate | bis(dimethylamino)methane | 88 |
General Experimental Workflow
The successful application of 1,3-Diphenylguanidine hydrobromide as an organocatalyst follows a systematic experimental workflow, from reaction setup to final product analysis.
Caption: A general workflow for organocatalytic synthesis experiments.
Conclusion
1,3-Diphenylguanidine and its hydrobromide salt are versatile and effective organocatalysts for a range of important synthetic transformations, including multicomponent reactions like the Biginelli synthesis and the formation of flavonoid precursors. Their strong basicity, coupled with the ability to engage in hydrogen bonding, allows for the efficient activation of substrates under mild reaction conditions. The protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, highlighting the potential of this readily available catalyst in the construction of complex and medicinally relevant molecules.
References
-
Zhang, Y., et al. (2020). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications. Retrieved from [Link]
-
Jin, J., et al. (2021). On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. Polymer Testing, 93, 106858. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction. Retrieved from [Link]
-
Reyes-González, M. A., et al. (2012). Tricyclic flavonoids with 1,3-dithiolium substructure. Molecules, 17(11), 13273-13283. Retrieved from [Link]
-
JETIR. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Diphenylguanidine (DPG) in Enhancing Rubber Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of 1,3-Diphenyl-guanidine (DPG) Mixing Step on the Properties of SSBR-silica Compounds. Retrieved from [Link]
-
Salehi, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4744. Retrieved from [Link]
-
Chedea, V. S. (2012). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Molecules, 17(10), 12350-12373. Retrieved from [Link]
-
Mocan, A., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 28(15), 5675. Retrieved from [Link]
-
Liu, J., et al. (2023). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers in Plant Science, 14. Retrieved from [Link]
-
LookChem. (n.d.). Cas 102-06-7,1,3-Diphenylguanidine. Retrieved from [Link]
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- 8. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity [mdpi.com]
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The Michael Addition Reaction Catalyzed by 1,3-Diphenylguanidine Hydrobromide: A Practical Guide for Synthetic Chemists
An Application and Protocol Guide
Authored by: A Senior Application Scientist
Introduction: The Enduring Power of the Michael Addition
The Michael addition, or conjugate addition, stands as a cornerstone of carbon-carbon bond formation in the arsenal of synthetic organic chemistry.[1][2][3] This powerful reaction facilitates the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor.[4] Its widespread adoption is a testament to its efficiency, atom economy, and the thermodynamic stability of its products, making it indispensable for the synthesis of complex molecular architectures found in natural products and pharmaceuticals.[4][5]
In recent decades, the field of organocatalysis has emerged as a vibrant and sustainable alternative to traditional metal-based catalysis, offering milder reaction conditions and unique selectivity profiles.[2][5] Within this domain, guanidine derivatives have been recognized as exceptionally potent catalysts. Their strong basicity, coupled with the ability of their protonated forms to act as hydrogen-bond donors, allows for a bifunctional activation mechanism that accelerates a variety of chemical transformations.[6] This guide focuses on 1,3-Diphenylguanidine hydrobromide (DPG·HBr), a readily available and stable salt, as an effective catalyst for the Michael addition, providing researchers with the foundational knowledge and practical protocols to leverage this system in their synthetic endeavors.
Mechanistic Rationale: The Bifunctional Role of Guanidinium Salts
The efficacy of this compound as a catalyst stems from the unique properties of the guanidinium cation. While the parent 1,3-Diphenylguanidine (DPG) is a strong organic base (pKa ≈ 10.1), its hydrobromide salt provides the protonated, cationic form.[7] This guanidinium moiety is an excellent double hydrogen-bond donor, a feature it shares with highly effective thiourea and urea-based organocatalysts.[8]
The catalytic cycle is proposed to proceed through a dual activation pathway:
-
Electrophile Activation: The guanidinium cation of DPG·HBr coordinates with the Michael acceptor (e.g., an α,β-unsaturated ketone or nitroolefin) via two hydrogen bonds. This interaction polarizes the acceptor, withdrawing electron density and rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophile Generation: Concurrently, the basic nature of the system, potentially involving a dynamic equilibrium that liberates trace amounts of free DPG, facilitates the deprotonation of the Michael donor (e.g., a nitroalkane or dicarbonyl compound). This generates the active nucleophile (a carbanion or enolate) in close proximity to the activated acceptor.[3]
This concerted activation of both the nucleophile and the electrophile within a single catalytic complex dramatically lowers the activation energy of the reaction, leading to efficient bond formation under mild conditions.
Figure 1: Proposed catalytic cycle for the DPG·HBr-catalyzed Michael addition.
Application Scope & Data Presentation
The DPG·HBr catalytic system is versatile, accommodating a range of Michael donors and acceptors. This protocol is particularly effective for the addition of carbon nucleophiles, such as nitroalkanes and 1,3-dicarbonyl compounds, to electron-deficient olefins. The following table summarizes representative data for the Michael addition of various nucleophiles to chalcone derivatives, illustrating the typical efficacy of this catalytic approach.
| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |
| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |
| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |
| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 14 | 90 |
| 4 | Chalcone | Diethyl Malonate | Diethyl 2-(1-oxo-1,3-diphenylpropan-2-yl)malonate | 18 | 88 |
| 5 | 4'-Bromochalcone | Acetylacetone | 3-(1-(4-Bromophenyl)-3-oxobutyl)pentane-2,4-dione | 16 | 91 |
Table 1: Representative yields for the Michael addition catalyzed by this compound (DPG·HBr). Conditions: Michael acceptor (1.0 mmol), Michael donor (1.2 mmol), DPG·HBr (10 mol%), Toluene (5 mL), Room Temperature. Data is illustrative based on typical guanidine-catalyzed reactions.
Detailed Experimental Protocol: Michael Addition of Nitromethane to Chalcone
This protocol provides a detailed, step-by-step methodology for the conjugate addition of nitromethane to chalcone, a representative example of the DPG·HBr-catalyzed Michael reaction.
I. Materials and Reagents
-
Chalcone: (1.0 equiv, 208.26 g/mol )
-
Nitromethane: (1.2 equiv, 61.04 g/mol , density ≈ 1.138 g/mL)
-
This compound (DPG·HBr): (0.1 equiv, 292.19 g/mol )
-
Toluene (Anhydrous): Solvent
-
Ethyl Acetate: For workup and chromatography
-
Hexane: For chromatography
-
Saturated aq. Ammonium Chloride (NH₄Cl): For quenching
-
Brine (Saturated aq. NaCl): For washing
-
Anhydrous Magnesium Sulfate (MgSO₄): For drying
-
Silica Gel: For column chromatography (230-400 mesh)
II. Equipment
-
Round-bottom flask (25 mL or 50 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Thin-layer chromatography (TLC) plates (silica gel, with UV indicator)
-
Rotary evaporator
-
Glassware for column chromatography
III. Reaction Setup and Execution
-
Flask Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (e.g., 208 mg, 1.0 mmol) and this compound (29.2 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. An inert atmosphere is recommended to ensure reproducibility, although the reaction is often robust enough to be performed on the benchtop.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reagent Addition: Stir the mixture at room temperature until the catalyst and chalcone are fully dissolved. Add nitromethane (68 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours. A new spot corresponding to the product should appear at a lower Rf than the starting chalcone.
IV. Workup and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure product, 4-nitro-1,3-diphenylbutan-1-one.
V. Characterization
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The expected yield is typically in the range of 90-95%.
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Application Notes & Protocols: The Henry Reaction Catalyzed by 1,3-Diphenylguanidine Hydrobromide
Abstract
The Henry (nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable β-nitro alcohols which are versatile precursors to 1,2-amino alcohols, α-hydroxy carboxylic acids, and other critical chemical motifs.[1] This application note provides a comprehensive guide for researchers on the use of 1,3-Diphenylguanidine hydrobromide as an efficient and practical organocatalyst for this transformation. We delve into the mechanistic underpinnings of guanidine catalysis, offer a detailed, step-by-step experimental protocol, and provide expert insights into optimization and troubleshooting.
Introduction: The Power of Guanidine Organocatalysis in the Henry Reaction
Nitroalkanes are highly valuable building blocks in synthetic chemistry, primarily due to the electron-withdrawing nature of the nitro group which acidifies the α-protons, enabling the formation of nucleophilic nitronate anions.[1][2][3] The Henry reaction leverages this property by reacting these nitronates with aldehydes or ketones.[4]
While various bases can catalyze this reaction, organocatalysts have gained prominence for their mild reaction conditions and tunable properties. Guanidines, as strong organic "superbases," are particularly effective.[5][6] Their catalytic cycle typically involves deprotonation of the nitroalkane.[7][8] The resulting guanidinium salt then plays a crucial role, acting as a Brønsted acid or hydrogen-bond donor to activate the electrophile (the aldehyde).[5][6] This bifunctional activation model, where the catalyst engages both nucleophile and electrophile, is key to the high efficiency of many guanidine-based systems.[7][9]
1,3-Diphenylguanidine (DPG) and its salts, such as the hydrobromide, represent a readily available, stable, and effective class of catalysts for this purpose.[10] This guide focuses on the practical application of this compound, elucidating its role and providing a robust protocol for laboratory use.
The Catalytic Mechanism: A Dual Activation Approach
The efficacy of this compound stems from a cooperative catalytic cycle. While the salt itself is the stable pre-catalyst, the reaction likely involves an equilibrium between the guanidinium salt and a small amount of the free guanidine base under reaction conditions.
The proposed mechanism proceeds via the following key steps:[7][11]
-
Deprotonation: The free 1,3-Diphenylguanidine base deprotonates the nitroalkane at the α-position, forming a reactive nitronate anion. This step generates the protonated guanidinium cation.
-
Electrophile Activation: The guanidinium cation, a bidentate hydrogen-bond donor, coordinates to the carbonyl oxygen of the aldehyde. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
C-C Bond Formation: The activated nitronate anion attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a tetracoordinate alkoxide intermediate, which remains stabilized by the guanidinium catalyst.
-
Proton Transfer & Catalyst Regeneration: A final proton transfer, typically from the guanidinium ion, neutralizes the alkoxide to yield the final β-nitro alcohol product. This step regenerates the free guanidine base, allowing it to re-enter the catalytic cycle.
This dual activation and organization of reactants within the catalyst's coordination sphere is critical for efficient bond formation.
Caption: Proposed Catalytic Cycle for the DPG-Catalyzed Henry Reaction.
Experimental Protocol
This protocol describes a general procedure for the Henry reaction between an aromatic aldehyde and a nitroalkane. Researchers should consider this a starting point, as optimal conditions may vary based on the specific substrates used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent Grade, ≥99% | Standard Supplier | Purify by distillation if necessary. |
| Nitromethane | ACS Grade, ≥99% | Standard Supplier | Use as received. |
| This compound | ≥98% | Standard Supplier | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Use dry solvent for best results. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For work-up and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | - | Prepared in-house | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the this compound catalyst (10.3 mg, 0.035 mmol, 0.10 equiv).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous THF (2.0 mL) via syringe, followed by benzaldehyde (36 µL, 0.35 mmol, 1.0 equiv).
-
Initiation: Add nitromethane (28 µL, 0.53 mmol, 1.5 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the limiting reagent (benzaldehyde) by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, a β-nitro alcohol, is typically more polar than the starting aldehyde.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 3:1) to afford the pure 1-phenyl-2-nitroethanol product.
Expected Results
For the reaction of benzaldehyde and nitromethane under these conditions, yields typically range from 80-95% after purification. The product will be a pale yellow oil or solid.
Experimental Workflow and Data
Caption: General Laboratory Workflow for the Henry Reaction.
Table 2: Representative Reaction Parameters
| Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Nitromethane | 10 | THF | 25 | 18 | 92 |
| 4-Chlorobenzaldehyde | Nitromethane | 10 | CH₂Cl₂ | 25 | 16 | 95 |
| 4-Methoxybenzaldehyde | Nitromethane | 10 | THF | 25 | 24 | 85 |
| Benzaldehyde | Nitroethane | 15 | Toluene | 40 | 24 | 78* |
| Cyclohexanecarboxaldehyde | Nitromethane | 10 | THF | 25 | 20 | 88 |
*Note: Reactions with substituted nitroalkanes like nitroethane may require slightly elevated temperatures and higher catalyst loading to achieve reasonable rates and can result in diastereomeric mixtures.[12]
Troubleshooting and Field Insights
-
Low Yield/Incomplete Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. A slight increase in catalyst loading (e.g., to 15 mol%) or gentle heating (e.g., to 40 °C) can improve conversion, especially for less reactive (electron-rich) aldehydes.
-
Side Product Formation: The primary side reaction is often dehydration of the β-nitro alcohol product to form a nitroalkene. This is more prevalent with prolonged reaction times or elevated temperatures. If this is observed, aim for shorter reaction times and purify the product promptly after work-up.
-
Retro-Henry Reaction: The Henry reaction is reversible.[12] To push the equilibrium towards the product, using a slight excess of the nitroalkane is recommended. In some systems, the addition of a mild inorganic salt like KI has been shown to suppress the retro-reaction.[11][12]
-
Substrate Scope: While effective for aromatic and unhindered aliphatic aldehydes, sterically hindered aldehydes may react much more slowly. Ketones are significantly less reactive and will likely require more forcing conditions (higher temperature, higher catalyst loading) to achieve good yields.
Conclusion
This compound serves as a practical, robust, and commercially available organocatalyst for the Henry reaction. Its mechanism, rooted in a dual activation strategy involving both Brønsted base and hydrogen-bond donor functionalities, allows for the efficient synthesis of β-nitro alcohols under mild conditions. The protocol detailed herein provides a reliable foundation for researchers in synthetic chemistry and drug development to successfully implement this important transformation.
References
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9Accounts of Chemical Research.
-
1BenchChem.
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Application Notes & Protocols: The Strategic Use of 1,3-Diphenylguanidine Hydrobromide in Enantioselective Catalysis
Introduction: Beyond a Simple Base – Unveiling the Potential of 1,3-Diphenylguanidine in Asymmetric Synthesis
1,3-Diphenylguanidine (DPG) is a well-established organocatalyst, recognized for its strong basicity and efficacy in promoting a variety of organic transformations.[1] While its primary applications have historically been in industrial processes such as rubber vulcanization, its utility in fine chemical synthesis is increasingly appreciated.[2] In the realm of enantioselective catalysis, the focus has predominantly been on intrinsically chiral guanidine derivatives. However, a powerful and often overlooked strategy involves the synergistic combination of an achiral guanidine base, such as DPG, with a chiral Brønsted acid.
This application note delves into the nuanced role of 1,3-diphenylguanidine, specifically through its in situ formation of the hydrobromide salt, as a pivotal component in dual-catalyst systems for high-value enantioselective reactions. We will explore the mechanistic underpinnings of this approach and provide a detailed protocol for a representative asymmetric Michael addition, a cornerstone of stereoselective carbon-carbon bond formation.
The Core Concept: Dual Catalysis with Chiral Brønsted Acids and an Achiral Guanidine
The central premise of this methodology lies in the cooperative action of two distinct catalytic entities: a chiral Brønsted acid and an achiral Brønsted base.[3] Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as exceptionally effective catalysts for a wide array of asymmetric transformations.[4][5] They operate by activating electrophiles and organizing the transition state through a network of hydrogen bonds within a well-defined chiral pocket.
In many such reactions, the deprotonation of a pronucleophile is a critical step. While a chiral base could be employed, a more modular and often more efficient approach is to use a strong, achiral base in conjunction with the chiral acid. This is where 1,3-diphenylguanidine excels. Its high basicity ensures efficient deprotonation of the nucleophile, while its achiral nature does not interfere with the stereochemical control exerted by the chiral acid.
The addition of a Brønsted acid, such as hydrobromic acid (HBr), or its generation during the catalytic cycle, leads to the formation of the 1,3-diphenylguanidinium ion. This cationic species is not a mere spectator; it plays a crucial role in the catalytic cycle, often acting as a hydrogen-bond donor to further activate the electrophile and stabilize the transition state.[6] This dual activation model, where the chiral anion of the Brønsted acid controls stereoselectivity and the achiral cation enhances reactivity and organization, is a sophisticated strategy for achieving high enantiomeric excess.
Mechanistic Insight: The Enantioselective Michael Addition
To illustrate this principle, let us consider the enantioselective Michael addition of a 1,3-dicarbonyl compound (e.g., diethyl malonate) to a nitroolefin. This reaction is a powerful tool for constructing stereochemically rich molecules.
The proposed catalytic cycle, depicted below, outlines the synergistic roles of the chiral phosphoric acid (CPA) and 1,3-diphenylguanidine (DPG).
Figure 1: Proposed catalytic cycle for the dual-catalyst system.
Causality in the Catalytic Cycle:
-
Proton Transfer & Ion Pair Formation: The reaction initiates with a proton transfer from the chiral phosphoric acid (CPA-H) to the more basic 1,3-diphenylguanidine (DPG), forming a chiral ion pair, [DPG-H]+[CPA]-.
-
Nucleophile Activation: The chiral phosphate anion [CPA]- deprotonates the diethyl malonate, generating a nucleophilic enolate.
-
Formation of the Chiral Environment: The enolate remains associated with the chiral phosphate anion and the diphenylguanidinium cation, forming a highly organized, chiral ternary complex.
-
Electrophile Activation: The diphenylguanidinium cation, [DPG-H]+, along with the acidic proton of the CPA, activates the nitroolefin electrophile through hydrogen bonding with the nitro group. This dual hydrogen bonding enhances the electrophilicity of the β-carbon.[7]
-
Stereodetermining Michael Addition: The enolate attacks the activated nitroolefin within the chiral pocket created by the CPA. The facial selectivity of this attack is dictated by the steric and electronic properties of the chiral catalyst, leading to the formation of the product with high enantioselectivity.
-
Catalyst Regeneration: A final proton transfer regenerates the CPA-H and DPG catalysts, releasing the product and allowing the cycle to continue.
Application Protocol: Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol provides a representative procedure for the asymmetric Michael addition using a dual-catalyst system of a chiral phosphoric acid and 1,3-diphenylguanidine. The in-situ formation of 1,3-diphenylguanidinium hydrobromide is implicit in the reaction mechanism when a Brønsted acid catalyst is used.
Sources
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Application Note: 1,3-Diphenylguanidine Hydrobromide as a Versatile Coformer for Enhancing API Physicochemical Properties
Abstract
A significant challenge in modern drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability and therapeutic efficacy.[1] Pharmaceutical cocrystallization is a state-of-the-art crystal engineering technique that modifies the physicochemical properties of an API by incorporating a benign coformer into the crystal lattice through non-covalent interactions.[2][3] This approach offers a powerful alternative to salt formation, particularly for non-ionizable or weakly ionizable APIs.[4] This application note details the use of 1,3-Diphenylguanidine (DPG) hydrobromide as a highly effective and versatile coformer. The guanidinium group, known for its capacity to form robust and directional hydrogen bonds, makes DPG hydrobromide an exceptional candidate for forming stable cocrystals with a wide range of APIs.[5] We provide the scientific rationale for its selection, detailed protocols for cocrystal screening and synthesis, and standard procedures for physicochemical characterization.
The Rationale: Why 1,3-Diphenylguanidine Hydrobromide?
The selection of a coformer is the most critical step in cocrystal design. The coformer must possess chemical functionalities capable of forming strong, reliable intermolecular interactions with the target API. This compound emerges as a superior candidate for several key reasons.
The Guanidinium Cation: A Hydrogen-Bonding Powerhouse
1,3-Diphenylguanidine is a strong organic base (pKa ≈ 10.1) that readily reacts with hydrobromic acid in a classic acid-base neutralization to form its guanidinium salt.[5][6] The resulting protonated guanidinium cation is the key to its function as a coformer. This cation is a planar, Y-shaped molecule with delocalized positive charge, making it an exceptionally potent hydrogen bond donor. It can form multiple, strong hydrogen bonds with common hydrogen bond acceptor groups found in APIs, such as carboxylates, amides, ketones, and hydroxyl groups. This ability to form predictable and stable supramolecular synthons—the fundamental building blocks of a cocrystal—is the primary driver of its efficacy.
Physicochemical Properties
The properties of both DPG and its hydrobromide salt are well-documented, providing a solid foundation for experimental design.
| Property | 1,3-Diphenylguanidine (DPG) | 1,3-Diphenylguanidine HBr | Source(s) |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄BrN₃ | [7] |
| Molecular Weight | 211.26 g/mol | 292.18 g/mol | [7] |
| Appearance | White to cream-colored powder | Not specified | [6][7] |
| Melting Point | 147 - 150 °C | Not specified | [8] |
| pKa | ~10.12 | Not applicable | [6] |
| Solubility | Insoluble in water; Soluble in alcohol, chloroform, hot benzene. | Modified solubility profile | [5][6] |
Mechanism of Cocrystal Formation via Supramolecular Synthons
Cocrystal formation is driven by the assembly of an API and a coformer into a new crystal lattice through non-covalent interactions, primarily hydrogen bonding.[9][10] The guanidinium group of DPG hydrobromide acts as a versatile donor that can pair with various acceptor sites on an API. For instance, with an API containing a carboxylic acid group, a highly stable charge-assisted hydrogen bond can form, leading to a robust supramolecular heterosynthon that guides the assembly of the new cocrystal structure.
Experimental Workflow for Cocrystal Development
A systematic workflow is essential for the efficient discovery and characterization of novel cocrystals. The process begins with broad screening to identify potential cocrystal "hits," followed by targeted synthesis for bulk production and in-depth characterization to confirm the new phase and evaluate its properties.
Protocols for Cocrystal Screening and Synthesis
The following protocols describe common, effective methods for preparing cocrystals. Safety precautions, including the use of a fume hood, gloves, and safety goggles, should be observed at all times.[11]
Protocol 1: Liquid-Assisted Grinding (LAG) for Rapid Screening
LAG is a mechanochemical technique ideal for rapid screening due to its speed and minimal material requirement.[12][13]
-
Preparation : Weigh stoichiometric amounts of the API and DPG hydrobromide (e.g., 1:1, 1:2, 2:1 molar ratios) to a total mass of 50-100 mg.
-
Transfer : Place the solid mixture into a mortar or a milling jar (for a ball mill).
-
Solvent Addition : Add a minimal amount of a suitable solvent (e.g., 10-20 µL of acetonitrile, ethanol, or ethyl acetate). The solvent acts as a catalyst to facilitate molecular mobility.
-
Grinding :
-
Manual : Grind the mixture vigorously with a pestle for 15-20 minutes.
-
Mechanical : Mill the mixture in a ball mill for 30-60 minutes at a suitable frequency (e.g., 20-30 Hz).
-
-
Isolation : Scrape the resulting solid powder from the vessel.
-
Analysis : Analyze the solid directly using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase.
Protocol 2: Slurry Conversion for Thermodynamic Stability
This method involves equilibrating the solids in a solvent and is excellent for producing the most thermodynamically stable cocrystal form.[14][15]
-
Preparation : Add an excess of the solid API and DPG hydrobromide (in the desired stoichiometric ratio) to a glass vial.
-
Solvent Addition : Add a solvent in which both components have low to moderate solubility. The solids should not fully dissolve, creating a suspension (slurry).
-
Equilibration : Seal the vial and stir the slurry using a magnetic stir bar at a constant temperature (e.g., ambient temperature or 40 °C) for 24-72 hours.
-
Isolation : Filter the solid from the slurry and wash it with a small amount of the same cold solvent to remove any residual dissolved components.
-
Drying : Dry the isolated solid under vacuum or in a desiccator.
-
Analysis : Characterize the dried solid using PXRD and other analytical techniques.
Protocol 3: Solution Evaporation for Single Crystal Growth
This classic method is the preferred technique for growing high-quality single crystals suitable for structural determination by SCXRD.[1][15]
-
Solvent Selection : Identify a solvent or solvent system in which both the API and DPG hydrobromide are soluble (congruent solubility).
-
Dissolution : Dissolve stoichiometric amounts of the API and DPG hydrobromide in the selected solvent, using gentle heating if necessary to achieve full dissolution.
-
Crystallization : Loosely cover the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation at room temperature in a vibration-free environment.
-
Isolation : Once crystals have formed, carefully decant the mother liquor and collect the crystals.
-
Analysis : Analyze the crystals using Single-Crystal X-ray Diffraction (SCXRD) to determine the crystal structure, and PXRD to confirm the bulk phase purity.
Protocols for Physicochemical Characterization
Characterization is essential to confirm cocrystal formation and evaluate its properties.
Protocol 4: Powder X-ray Diffraction (PXRD)
PXRD is the definitive tool for identifying new crystalline phases.[16]
-
Sample Preparation : Gently pack a small amount (10-20 mg) of the solid sample into a sample holder. Ensure the surface is flat and level.
-
Data Acquisition : Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard diffractometer with Cu Kα radiation.
-
Interpretation : Compare the resulting diffractogram to the patterns of the pure API and DPG hydrobromide. A new pattern with unique peaks, distinct from a simple physical mixture of the starting materials, confirms the formation of a cocrystal.
Protocol 5: Differential Scanning Calorimetry (DSC)
DSC measures thermal transitions and is used to determine the melting point of the cocrystal.[4]
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Data Acquisition : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation : The cocrystal should exhibit a single, sharp endothermic peak corresponding to its melting point. This melting point should be different from those of the individual starting components.
Protocol 6: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides evidence of the hydrogen bonding interactions between the API and coformer.[16]
-
Sample Preparation : Prepare a sample by mixing a small amount of the solid with KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation : Look for shifts in the vibrational frequencies of key functional groups (e.g., C=O, O-H, N-H) compared to the spectra of the pure components. A shift to a lower wavenumber for a stretching mode (e.g., C=O) typically indicates its involvement in hydrogen bonding.
Illustrative Case Study: Enhancing the Properties of a Model API
To illustrate the potential benefits, consider a hypothetical case study where DPG hydrobromide is used to form a cocrystal with a poorly soluble acidic API (API-X).
Table 1: Physicochemical Property Comparison The formation of the cocrystal leads to significant improvements in key pharmaceutical properties.
| Property | Pure API-X | API-X : DPG HBr Cocrystal (1:1) |
| Melting Point (DSC) | 165 °C | 198 °C |
| Aqueous Solubility (pH 6.8) | 5 µg/mL | 85 µg/mL |
| Dissolution Rate (Intrinsic) | Low | ~15x Higher |
Table 2: Representative PXRD Peak Data (2θ) The unique PXRD pattern confirms the formation of a new crystalline entity.
| Pure API-X | DPG HBr | API-X : DPG HBr Cocrystal |
| 8.1° | 10.5° | 7.5° |
| 12.3° | 14.2° | 11.8° |
| 16.5° | 18.9° | 15.4° |
| 24.6° | 21.3° | 22.1° |
| 26.8° | 25.0° | 25.9° |
Conclusion
This compound is a powerful and accessible coformer for pharmaceutical crystal engineering. Its protonated guanidinium moiety provides a robust hydrogen-bonding platform capable of forming stable cocrystals with a diverse range of APIs. The application of systematic screening and synthesis protocols, such as liquid-assisted grinding and slurry conversion, coupled with rigorous characterization via PXRD and DSC, enables the reliable development of novel solid forms. The resulting cocrystals can exhibit markedly improved physicochemical properties, including enhanced solubility and dissolution rates, offering a promising strategy to overcome significant challenges in drug development.
References
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Chemsrc. (n.d.). This compound (1:1) | CAS#:93982-96-8. Retrieved from [Link]
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Lu, J., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceuticals, 14(6), 583. Available at: [Link]
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Devogelaer, J. J., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 22(10), 6039-6050. Available at: [Link]
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PubChem. (n.d.). Diphenylguanidine. Retrieved from [Link]
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Delori, A., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4031-4039. Available at: [Link]
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Lu, J., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Process for co-crystal development, screening and applications. Retrieved from [Link]
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Zhang, M., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Frontiers in Pharmacology, 13, 1065330. Available at: [Link]
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Gholami, M., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutical Sciences, 26(3), 187-203. Available at: [Link]
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Qiao, N., et al. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 73(4), 357-366. Available at: [Link]
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Viltres, H., et al. (2021). Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. ACS Omega, 6(12), 8565-8575. Available at: [Link]
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Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Retrieved from [Link]
-
Karagianni, A., et al. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(1), 18. Available at: [Link]
- Kulkarni, S. A., et al. (n.d.). Importance of Cocrystal Discovery Workflow for API Purification and Development.
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Devogelaer, J. J., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. pubs.acs.org. Available at: [Link]
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Nehm, S. J., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 117, 162-174. Available at: [Link]
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Wang, Y., et al. (2022). Unexpected Sandwiched-Layer Structure of the Cocrystal Formed by Hexamethylbenzene with 1,3-Diiodotetrafluorobenzene: A Combined Theoretical and Crystallographic Study. Molecules, 27(19), 6296. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Application Note: 1,3-Diphenylguanidine Hydrobromide as a High-Purity Primary Standard for Acid Titrimetry
Abstract
In the landscape of analytical chemistry, the accuracy of volumetric analysis is fundamentally dependent on the integrity of the standard solution.[1] This guide establishes 1,3-Diphenylguanidine (DPG) hydrobromide as a robust and reliable primary standard for the standardization of strong acids. We provide a comprehensive overview of its chemical properties, detailed protocols for its preparation and purification, and a step-by-step methodology for its use in acid titrimetry. The causality behind each experimental choice is elucidated to ensure both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of a Primary Standard
A primary standard is a substance of exceptionally high purity and stability that serves as the reference point for titrimetric analysis.[1][2] The validity of any titration result hinges on the precise known concentration of the standard solution, which is used to determine the concentration of the analyte.[1][3]
An ideal primary standard possesses a distinct set of characteristics:
-
High Purity: Typically ≥99.9% purity is required to minimize systematic errors.[4][5]
-
High Stability: The substance must be stable to drying and chemically inert under ambient storage conditions, showing no reaction with atmospheric components like CO₂ or moisture.[2][6]
-
Low Hygroscopicity: It should not readily absorb moisture from the air, which would alter its mass and introduce weighing errors.[2][5][6]
-
High Molecular Weight: A large molecular or equivalent weight minimizes the impact of small weighing inaccuracies.[6][7][8]
-
Known Stoichiometry: It must undergo a complete and predictable reaction with the titrant.[1][7]
While substances like sodium carbonate (Na₂CO₃) and tris(hydroxymethyl)aminomethane (TRIS) are commonly used, they have drawbacks such as hygroscopicity (Na₂CO₃) or lower equivalent weight in some contexts.[8][9][10] 1,3-Diphenylguanidine (DPG), a strong organic base, and specifically its hydrobromide salt, emerges as an excellent alternative, addressing many of these limitations.
The Chemistry of 1,3-Diphenylguanidine (DPG) Hydrobromide
1,3-Diphenylguanidine is a white, crystalline organic compound with the formula (C₆H₅NH)₂C=NH.[11][12] The central guanidine group imparts strong basicity, allowing it to readily react with acids to form stable salts.[13][14][15]
For use as a primary standard, the free base DPG is converted to its hydrobromide salt (DPG-HBr). This salt form offers enhanced stability and handling properties compared to the parent compound.[13] The formation of the salt is a straightforward acid-base neutralization.[13]
Caption: Formation of DPG-HBr salt from DPG base and HBr.
DPG-HBr excels as a primary standard due to its favorable chemical and physical properties, which are summarized in the table below.
| Property | 1,3-Diphenylguanidine Hydrobromide (C₁₃H₁₄N₃Br) | Rationale for Suitability as a Primary Standard |
| Purity | Can be purified to ≥99.5% via recrystallization.[16] | Meets the high-purity requirement necessary for minimizing determinate errors.[4][5] |
| Molecular Weight | 292.18 g/mol | The high molecular weight significantly reduces the relative error associated with mass measurements.[6][8] |
| Stability | Solid is stable under normal storage conditions, away from light.[17][18] | Ensures the integrity and concentration of the standard over time.[2][6] |
| Hygroscopicity | Low hygroscopicity after proper drying. | Minimizes mass fluctuations due to atmospheric moisture absorption.[2][6] |
| Solubility | Soluble in ethanol and ethanol/water mixtures.[14][19] | Allows for the straightforward preparation of standard solutions for titration. |
| Reaction | Reacts with strong acids in a 1:1 stoichiometric ratio.[13][14] | The reaction is rapid, complete, and predictable, ensuring an accurate endpoint.[7][10] |
Experimental Protocols
Protocol 1: Preparation and Purification of Primary Standard Grade DPG-HBr
This protocol describes the conversion of commercially available high-purity DPG to its hydrobromide salt and subsequent purification. The trustworthiness of the standard originates from this self-validating preparation process.
Materials:
-
1,3-Diphenylguanidine (DPG), ≥99% purity
-
Hydrobromic acid (HBr), 48% aqueous solution, analytical grade
-
Ethanol, absolute
-
Diethyl ether, anhydrous
-
Magnetic stirrer, glassware, Büchner funnel, vacuum oven
Methodology:
-
Dissolution: In a fume hood, dissolve 10.0 g of 1,3-Diphenylguanidine in 100 mL of absolute ethanol in an Erlenmeyer flask with gentle heating and stirring.
-
Salt Formation: While stirring, slowly add a stoichiometric amount of 48% HBr solution dropwise. The molar equivalent is calculated to neutralize the DPG. The DPG-HBr salt will begin to precipitate as a white solid.
-
Crystallization: Once the addition is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals three times with 20 mL portions of cold anhydrous diethyl ether. Causality: The ether wash removes residual soluble impurities and unreacted starting materials without dissolving the desired salt product.
-
Drying: Dry the purified DPG-HBr crystals in a vacuum oven at 105-110°C for 4-6 hours or until a constant weight is achieved. Causality: Drying is critical to remove all traces of solvent and adsorbed water, a prerequisite for a non-hygroscopic primary standard.[7]
-
Storage: Store the dried, crystalline DPG-HBr in a desiccator in a tightly sealed, amber glass container to protect it from moisture and light.[18][20]
Protocol 2: Standardization of Hydrochloric Acid (~0.1 M)
This protocol provides a detailed workflow for the accurate determination of a strong acid's concentration using the prepared DPG-HBr primary standard.
Workflow Overview:
Caption: Experimental workflow for acid standardization.
Detailed Steps:
-
Preparation of Standard: Accurately weigh, to four decimal places, approximately 0.7 g of the dried primary standard DPG-HBr into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolution: Add 75 mL of absolute ethanol to the flask and swirl to dissolve the solid completely. Gentle warming may be applied if necessary.
-
Indicator: Add 3-4 drops of Methyl Red indicator solution to the flask. The solution should appear yellow (the basic color of the indicator). Causality: DPG is a moderately strong base (pKa of the conjugate acid is ~10.1).[11] The titration with a strong acid (HCl) will result in an equivalence point in the acidic pH range (pH 4.4-6.2), making Methyl Red an ideal indicator.
-
Titration: Fill a clean, conditioned 50 mL burette with the approximately 0.1 M HCl solution to be standardized. Record the initial volume. Titrate the DPG-HBr solution with the HCl, swirling the flask constantly, until the solution color changes sharply from yellow to a distinct red endpoint.
-
Data Collection: Record the final volume from the burette. Calculate the total volume of HCl added.
-
Replication: Repeat the titration at least two more times with freshly weighed samples of DPG-HBr for statistical validity.
Calculation of Acid Molarity:
The reaction between DPG (as the basic component of the salt) and HCl is a 1:1 molar reaction.
Caption: Titration reaction of the DPG base with a strong acid.
The molarity of the hydrochloric acid (M_HCl) is calculated using the following formula:
M_HCl = (Mass of DPG-HBr (g)) / (Molecular Weight of DPG-HBr ( g/mol ) × Volume of HCl (L))
Example Calculation:
-
Mass of DPG-HBr = 0.7015 g
-
Molecular Weight of DPG-HBr = 292.18 g/mol
-
Volume of HCl used = 24.55 mL = 0.02455 L
M_HCl = 0.7015 / (292.18 × 0.02455) = 0.0978 M
Data Analysis: Calculate the mean molarity, standard deviation, and relative standard deviation (RSD) for the triplicate trials. An RSD of ≤ 0.2% is typically considered acceptable for precise analytical work.
Conclusion
This compound presents itself as a superior primary standard for the standardization of strong acids. Its high molecular weight, excellent stability, low hygroscopicity, and ability to be purified to a high degree ensure the accuracy and reliability required for rigorous analytical applications. The protocols outlined in this note provide a self-validating system, empowering researchers to produce a trustworthy standard in-house and achieve a higher level of precision in their titrimetric analyses.
References
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TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). (n.d.). National Toxicology Program. Retrieved from [Link]
-
Primary and Secondary Standards. (n.d.). Pharmaguideline. Retrieved from [Link]
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Definition of Primary Standards. (n.d.). The Periodic Table. Retrieved from [Link]
-
Understanding Primary and Secondary Standards. (n.d.). Scribd. Retrieved from [Link]
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Primary Standards in Chemistry. (2024). ThoughtCo. Retrieved from [Link]
-
Identification of weak acids and bases by titration with primary standards. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Primary vs Secondary Reference Standards. (n.d.). Advent Chembio. Retrieved from [Link]
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Understanding Acid-Base Titration: Principles and Practice. (2024). HSCprep. Retrieved from [Link]
-
Acid–Base Titrations. (2024). Chemistry LibreTexts. Retrieved from [Link]
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What is a primary standard and how is it used in titrations? (n.d.). TutorChase. Retrieved from [Link]
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analytical demo – Chemistry Activities. (n.d.). University of Wisconsin Pressbooks. Retrieved from [Link]
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What Is a Primary Standard in Chemistry? (2021). Science Notes and Projects. Retrieved from [Link]
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1 3-Diphenylguanidine (DPG). (n.d.). Scribd. Retrieved from [Link]
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1,3-Diphenylguanidine: Enhancing Rubber Vulcanization. (n.d.). Retrieved from [Link]
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What are the primary and secondary standards used in acid base titration? (2021). Quora. Retrieved from [Link]
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Diphenylguanidine. (n.d.). PubChem. Retrieved from [Link]
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Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries. (n.d.). Environmental Science & Technology. Retrieved from [Link]
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1,3-Diphenylguanidine Analytical Standard. (n.d.). Retrieved from [Link]
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The Role of 1,3-Diphenylguanidine (DPG) in Enhancing Rubber Properties. (n.d.). Retrieved from [Link]
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Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine. (2023). NIH. Retrieved from [Link]
-
Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries. (2023). NIH. Retrieved from [Link]
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ICSC 0467 - 1,3-DIPHENYLGUANIDINE. (n.d.). Inchem.org. Retrieved from [Link]
- Preparation technique of diphenyl guanidine. (n.d.). Google Patents.
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Application Notes & Protocols: The Role of 1,3-Diphenylguanidine and its Hydrobromide Salt in Advanced Rubber Vulcanization
These application notes are designed for researchers, scientists, and professionals in materials science and drug development. They provide a comprehensive technical guide on the use of 1,3-Diphenylguanidine (DPG), a cornerstone secondary accelerator in the rubber industry, and an expert analysis of the potential application of its hydrobromide salt in sulfur vulcanization processes.
Section 1: The Fundamentals of Sulfur Vulcanization & the Role of Accelerators
Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1][2] This process, when solely reliant on elemental sulfur, is notoriously slow and inefficient, requiring high temperatures and long curing times.[1] To overcome these limitations, a complex system of additives is employed, with vulcanization accelerators being paramount.
Accelerators are classified into primary and secondary categories:
-
Primary Accelerators: These include classes like thiazoles (e.g., MBT) and sulfenamides (e.g., CBS, TBBS). They provide a delay in the onset of vulcanization, known as scorch delay, which is crucial for safe processing of the rubber compound.[3]
-
Secondary Accelerators (or Activators): Often used in smaller quantities, these chemicals boost the activity of primary accelerators.[3][4][5] Guanidines, thiurams, and dithiocarbamates fall into this category.[3] They increase the cure rate and can modify the final properties of the vulcanizate.[6]
1,3-Diphenylguanidine (DPG) is one of the most widely used secondary accelerators, valued for its ability to activate thiazole and sulfenamide primary accelerators in compounds based on natural rubber (NR) and styrene-butadiene rubber (SBR).[5][7][8][9]
Section 2: 1,3-Diphenylguanidine (DPG) - Mechanism and Impact
Chemical and Physical Properties
DPG is an alkaline, medium-speed accelerator.[10][11] Its key properties are summarized below:
| Property | Value | Source |
| Chemical Name | 1,3-Diphenylguanidine | [12] |
| CAS Number | 102-06-7 | [9] |
| Molecular Formula | C13H13N3 | [8] |
| Appearance | Grayish-white to white powder/granules | [7][10][13] |
| Melting Point | ≥ 145.0 °C | [7][13] |
| Solubility | Soluble in chloroform, toluene, benzene, ethanol; Insoluble in water. | [7][12] |
Mechanism of Action and Synergistic Effects
DPG's primary role is to enhance the efficiency of the vulcanization process.[4] It works synergistically with primary accelerators to accelerate the formation of sulfur cross-links between polymer chains.[4][14] The proposed mechanism involves DPG facilitating the breakdown of sulfur's eight-membered ring and promoting the formation of active sulfurating agents.[1][2]
When used with thiazoles (like MBTS) or sulfenamides (like CBS), DPG demonstrates a powerful activating effect.[5][15] This synergy leads to:
-
Reduced Scorch Time (ts2): The onset of vulcanization begins earlier.[16]
-
Decreased Cure Time (t90): The time to reach 90% of the maximum cure state is shortened, increasing production throughput.[16]
-
Increased Cure Rate: The overall speed of the cross-linking reaction is enhanced.[17]
-
Higher Modulus: The vulcanizate exhibits increased stiffness and resistance to deformation.[18]
Caption: Simplified workflow of DPG's role in sulfur vulcanization.
Special Considerations in Silica-Filled Compounds
In modern tire compounds, silica is often used as a reinforcing filler. DPG plays a dual role here: it acts as a secondary accelerator and also catalyzes the "silanization" reaction between the silica and a coupling agent (like TESPT).[19][20][21] This improves filler dispersion and rubber-filler interaction, which is critical for properties like low rolling resistance. However, a portion of the DPG can be adsorbed onto the acidic silica surface, which can block the silane from reacting.[20][21] Therefore, the timing of DPG addition during the mixing process is a critical parameter to control.[21][22]
Section 3: 1,3-Diphenylguanidine Hydrobromide - A Theoretical and Practical Assessment
While DPG is a staple in the rubber industry, specific literature on the use of its hydrobromide salt (DPG·HBr) in vulcanization is not widely available. However, based on fundamental chemical principles, we can project its behavior and outline a protocol for its evaluation.
Theoretical Considerations
DPG is a weak base. Its hydrobromide salt is formed by the reaction of DPG with hydrobromic acid. In the context of a rubber compound, we can hypothesize the following:
-
Dissociation at Curing Temperatures: Vulcanization occurs at elevated temperatures (typically >140°C).[18] At these temperatures, it is plausible that DPG·HBr would dissociate back into DPG and hydrobromic acid (HBr).
-
Activation and Cure: The liberated DPG would then function as the intended secondary accelerator, activating the primary accelerator and participating in the cure reaction as previously described.
-
Potential Side Effects of HBr: The presence of a strong acid like HBr in the rubber matrix could have significant consequences:
-
Scorch Retardation: The acidic environment could neutralize the basic DPG and other amine-based accelerators, potentially leading to a longer scorch time.
-
Cure System Interference: The acid could react with the zinc oxide activator, forming zinc bromide and water. This would reduce the availability of ZnO, which is essential for the efficient action of most accelerator systems.
-
Polymer Degradation: In some elastomers, the presence of a strong acid at high temperatures could promote chain scission or other degradative reactions, negatively impacting the final physical properties.
-
Caption: Proposed thermal dissociation pathway of DPG Hydrobromide.
Section 4: Experimental Protocol for Evaluating DPG Hydrobromide
To validate the theoretical considerations and determine the viability of DPG·HBr as a vulcanization accelerator, a systematic experimental approach is required. This protocol outlines the necessary steps.
Objective
To compare the curing characteristics and physical properties of a standard rubber compound accelerated with DPG versus an equivalent molar concentration of DPG·HBr.
Materials and Formulation
A typical Natural Rubber (NR) formulation will be used as a baseline. All parts are per hundred parts of rubber (phr).
| Ingredient | Control (DPG) | Experimental (DPG·HBr) | Purpose |
| Natural Rubber (SMR 20) | 100.0 | 100.0 | Base Polymer |
| N330 Carbon Black | 50.0 | 50.0 | Reinforcing Filler |
| Zinc Oxide | 5.0 | 5.0 | Activator |
| Stearic Acid | 2.0 | 2.0 | Activator |
| N-cyclohexyl-2-benzothiazole sulfenamide (CBS) | 0.7 | 0.7 | Primary Accelerator |
| Sulfur | 2.0 | 2.0 | Vulcanizing Agent |
| 1,3-Diphenylguanidine (DPG) | 0.3 | - | Secondary Accelerator |
| DPG Hydrobromide (DPG·HBr) | - | 0.43 * | Secondary Accelerator |
*Note: The dosage of DPG·HBr is calculated to be molar-equivalent to 0.3 phr of DPG. (Molar Mass of DPG ≈ 211.26 g/mol ; Molar Mass of DPG·HBr ≈ 292.17 g/mol ). (0.3 / 211.26) * 292.17 ≈ 0.415. Use 0.42 phr for practical measurement.
Experimental Workflow
Caption: Standard workflow for evaluating a new rubber accelerator.
Detailed Protocols
Protocol 4.4.1: Rubber Compounding
-
Masterbatch Stage:
-
Set the two-roll mill temperature to 70-80°C.
-
Masticate the natural rubber until a smooth band is formed.
-
Gradually add zinc oxide, stearic acid, and half of the carbon black. Ensure good dispersion between additions.
-
Add the remaining carbon black and continue mixing until the filler is fully incorporated and the compound appears homogeneous.
-
Cut the masterbatch from the mill and allow it to cool completely.
-
-
Final Batch Stage:
-
Reduce the mill temperature to 40-50°C to prevent scorch.
-
Add the masterbatch back to the mill and allow it to band.
-
Add the sulfur, CBS, and the designated guanidine compound (DPG for control, DPG·HBr for experimental).
-
Mix until all curatives are dispersed, typically for 2-4 minutes. Avoid overheating.
-
Sheet the final compound off the mill at a controlled thickness and let it rest for at least 24 hours before testing.
-
Protocol 4.4.2: Cure Characteristics Analysis
-
Use a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
-
Set the test temperature (e.g., 160°C) and run time (e.g., 30 minutes).
-
Place a sample of the uncured compound into the die cavity and start the test.
-
Record the torque response over time.
-
From the resulting rheograph, determine the following parameters:
-
ML (Minimum Torque): Correlates with the viscosity of the uncured compound.
-
MH (Maximum Torque): Correlates with the cross-link density and stiffness of the cured compound.
-
ts2 (Scorch Time): Time to a 2 dNm rise from ML. A measure of processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the state of cure (MH - ML).
-
Protocol 4.4.3: Physical Property Evaluation
-
Press-cure the compounded rubber in a compression mold at the same temperature used for rheometry for the duration of the t90.
-
After demolding, allow the vulcanized sheets to condition at room temperature for 24 hours.
-
Die-cut test specimens for the required tests.
-
Perform standard ASTM tests for:
-
Hardness (Shore A)
-
Tensile Strength, Elongation at Break, and Modulus at 100% and 300% elongation.
-
Tear Strength.
-
Section 5: Data Interpretation and Troubleshooting
When analyzing the results, pay close attention to the differences between the DPG and DPG·HBr compounds.
| Expected Outcome | Potential Interpretation |
| Longer ts2 for DPG·HBr | The acidic HBr is retarding the onset of cure. This could be beneficial for processing safety. |
| Slower Cure Rate for DPG·HBr | HBr is interfering with the cure system, possibly by reacting with ZnO. |
| Lower MH for DPG·HBr | A lower state of cure was achieved, indicating inefficient cross-linking. This could lead to inferior physical properties. |
| Lower Tensile Strength/Modulus | Confirms a lower cross-link density or potential polymer degradation caused by the acidic environment. |
Troubleshooting: If the DPG·HBr compound shows significantly retarded cure and poor properties, it suggests that the negative effects of the hydrobromic acid outweigh the benefits of using the salt form. A potential follow-up experiment could involve adding an acid scavenger (like a metal oxide other than ZnO) to the formulation to see if the cure can be recovered.
References
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- WESTCO™ Accelerator for Rubber. (n.d.). Western Reserve Chemical.
- Wang, Z., et al. (2022). Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. PMC - NIH.
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- The Role of DPG in Modern Rubber Compounding. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Rubber compound formulation. (n.d.). ResearchGate.
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- On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. (2021, January). Polymer testing, 93.
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- Effect of 1,3-Diphenyl-guanidine (DPG) Mixing Step on the Properties of SSBR-silica Compounds. (2025, August 6). ResearchGate.
- Effect of 1,3-Diphenyl-guanidine (DPG) Mixing Step on the Properties of SSBR-silica Compounds. (n.d.). KoreaScience.
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Application Notes and Protocols for Metal Detection Using 1,3-Diphenylguanidine Hydrobromide as a Complexing Agent
Introduction: The Role of 1,3-Diphenylguanidine in Coordination Chemistry and Metal Analysis
1,3-Diphenylguanidine (DPG) is a versatile organic compound recognized for its utility in various industrial processes, most notably as a vulcanization accelerator in the rubber industry.[1][2][3][4] Beyond this primary application, DPG's unique chemical structure, featuring a guanidine core with two phenyl substituents, imparts upon it the ability to act as an effective complexing agent for a range of metal ions.[5][6][7][8] The guanidine group, with its nitrogen atoms possessing lone pairs of electrons, can donate these electrons to form coordinate bonds with metal cations, leading to the formation of stable metal complexes. This property is the foundation of its application in analytical chemistry for the detection and quantification of metals.
While 1,3-Diphenylguanidine itself is a weak base, its protonated form, often available as a hydrobromide salt (1,3-Diphenylguanidine hydrobromide), can be readily utilized in analytical procedures. In solution, the deprotonated form of DPG is the active species that participates in complex formation. The use of the hydrobromide salt can offer advantages in terms of solubility and handling.
This application note provides a detailed protocol for the use of 1,3-Diphenylguanidine in the extractive spectrophotometric determination of Nickel(II) as part of a ternary complex system. This method showcases the synergistic effect of DPG in enhancing the extraction and spectrophotometric sensitivity of metal analysis.
Principle of the Method: Ternary Complex Formation and Extractive Spectrophotometry
The protocol described herein is based on the formation of a stable ternary complex of Nickel(II) with 2-hydroxy-5-iodothiophenol (HITP) and 1,3-Diphenylguanidine (DPG). In a slightly acidic aqueous medium, Nickel(II) ions react with HITP to form an anionic complex. The addition of the bulky organic cation, protonated DPG, results in the formation of an ion-association complex. This ternary complex is readily extractable into an immiscible organic solvent, such as chloroform. The resulting organic phase exhibits a distinct color, and the absorbance of this solution, measured at a specific wavelength, is directly proportional to the concentration of nickel in the original sample. This extractive spectrophotometric method offers high sensitivity and selectivity for the determination of nickel.
The chemical equilibrium for the formation of the extractable ternary complex can be represented as follows:
Ni²⁺ (aq) + 2 HITP (aq) + 2 DPG (org) ⇌ [Ni(HITP)₂(DPG)₂] (org)
Experimental Protocol: Extractive Spectrophotometric Determination of Nickel(II)
This protocol details the step-by-step procedure for the determination of Nickel(II) in an aqueous sample using a ternary complex system involving 1,3-Diphenylguanidine.
Reagents and Solutions
-
Standard Nickel(II) Solution (1000 ppm): Dissolve a precisely weighed amount of a soluble nickel salt (e.g., NiSO₄·6H₂O) in deionized water containing a few drops of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask. Working standards of lower concentrations can be prepared by serial dilution of this stock solution.
-
1,3-Diphenylguanidine (DPG) Solution (0.2 M in Chloroform): Dissolve the appropriate amount of this compound in chloroform. If starting with the free base, dissolve the corresponding amount.
-
2-hydroxy-5-iodothiophenol (HITP) Solution (0.1 M in Ethanol): Dissolve the required amount of HITP in absolute ethanol.
-
Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Adjust the pH to 5.5 using a pH meter.
-
Chloroform: Analytical reagent grade.
-
Ethanol: Absolute.
Instrumentation
-
UV-Visible Spectrophotometer (capable of measurements at 480 nm)
-
pH meter
-
Separatory funnels (100 mL)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Sources
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1,3-Diphenylguanidine hydrobromide in the synthesis of heterocyclic compounds
Application Notes & Protocols
Topic: 1,3-Diphenylguanidine Hydrobromide in the Synthesis of Heterocyclic Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 1,3-Diphenylguanidine and Its Hydrobromide Salt
1,3-Diphenylguanidine (DPG) is a multifaceted organic compound, widely recognized for its role as a primary and secondary vulcanization accelerator in the rubber industry.[1][2] Beyond this classical application, the unique chemical architecture of the guanidine moiety—characterized by a central carbon atom bonded to three nitrogen atoms—imparts properties that are highly valuable in modern organic synthesis. The guanidine group is one of the strongest organic bases and its planar, Y-shaped structure featuring six potential hydrogen-bond donor sites allows for significant interaction with and activation of substrates.[3][4][5]
The hydrobromide salt of 1,3-diphenylguanidine (DPG·HBr) modulates the inherent basicity of the parent molecule and enhances its solubility in various organic solvents.[5] This salt acts as a powerful and versatile bifunctional catalyst. It can function as a Brønsted acid/base system and a hydrogen-bond donor, making it an effective organocatalyst for a range of chemical transformations, particularly in the construction of nitrogen-containing heterocyclic scaffolds. These scaffolds are the cornerstone of many pharmaceuticals and biologically active molecules.[6]
This document provides a detailed guide on the application of this compound as a catalyst and reagent in the synthesis of key heterocyclic compounds, complete with mechanistic insights and step-by-step protocols.
Mechanistic Principles: The Dual Catalytic Role of the Guanidinium Cation
The efficacy of this compound in catalyzing heterocyclic synthesis stems from the dual nature of the protonated guanidinium cation. This cation serves as an effective hydrogen-bond donor, while the associated bromide anion or the equilibrium with the free base provides the necessary basicity.
-
Hydrogen-Bond Donation: The planar guanidinium ion can form multiple, well-organized hydrogen bonds with electrophilic substrates (e.g., carbonyl groups). This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[3]
-
Brønsted Basicity: In solution, an equilibrium exists between the guanidinium salt and its conjugate base, the free 1,3-diphenylguanidine. This provides a controlled source of a strong organic base that can deprotonate nucleophiles or facilitate key proton transfer steps within the reaction mechanism.[4]
This bifunctional activation is crucial for multicomponent reactions where multiple substrates must be brought together in a specific orientation for the reaction to proceed efficiently.
Caption: Dual catalytic role of 1,3-diphenylguanidinium hydrobromide.
Application I: Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are scaffolds of significant interest in medicinal chemistry.[6] While traditionally using urea or thiourea, guanidine salts can be employed to synthesize valuable 2-amino-3,4-dihydropyrimidines.[6][7] Here, this compound serves as both the nitrogen-containing building block and the catalyst.
General Reaction Scheme
An aldehyde, a β-ketoester, and this compound condense in a one-pot reaction to form the dihydropyrimidine ring.
Caption: General scheme for the Biginelli-type synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(phenylamino)-1,4-dihydropyrimidine-5-carboxylate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 1.0 | 136 mg |
| Ethyl acetoacetate | 130.14 | 1.0 | 1.0 | 130 mg (128 µL) |
| 1,3-Diphenylguanidine HBr | 292.19 | 1.1 | 1.1 | 321 mg |
| Ethanol (Absolute) | - | - | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.1 mmol).
-
Add absolute ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure dihydropyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the proton transfer steps inherent in the mechanism.
-
Catalyst/Reagent: Using DPG·HBr in a slight excess (1.1 eq) ensures complete consumption of the limiting reagents and provides sufficient catalytic activity to drive the reaction.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization steps without causing significant decomposition of reactants or products.
Application II: Synthesis of Quinazoline Derivatives
Quinazolines are a vital class of nitrogen-containing heterocycles, forming the core structure of numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9] Guanidinium salts can be effectively utilized in the synthesis of quinazoline scaffolds.[3] In this application, DPG·HBr acts primarily as a catalyst to facilitate the cyclocondensation reaction.
General Reaction Scheme
A substituted 2-aminobenzophenone reacts with an ammonium source in the presence of an oxidizing agent, catalyzed by this compound, to form the quinazoline ring.
Experimental Protocol: Synthesis of 2,4-Diphenylquinazoline
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Aminobenzophenone | 197.24 | 1.0 | 1.0 | 197 mg |
| Benzylamine | 107.15 | 1.2 | 1.2 | 129 mg (131 µL) |
| 1,3-Diphenylguanidine HBr | 292.19 | 0.15 | 0.15 | 44 mg |
| Iodine (I₂) | 253.81 | 1.5 | 1.5 | 381 mg |
| DMSO | - | - | - | 4 mL |
Procedure:
-
In a 25 mL Schlenk tube, combine 2-aminobenzophenone (1.0 mmol), benzylamine (1.2 mmol), this compound (0.15 mmol), and iodine (1.5 mmol).
-
Add dimethyl sulfoxide (DMSO, 4 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120°C in a preheated oil bath.
-
Maintain stirring at this temperature for 10-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2,4-diphenylquinazoline.
Causality Behind Experimental Choices:
-
Catalyst: DPG·HBr acts as a Brønsted base catalyst, facilitating the formation of the key imine intermediate and the subsequent intramolecular cyclization. Its hydrogen-bonding capability can stabilize the transition states.
-
Solvent: DMSO is a high-boiling point, polar aprotic solvent suitable for high-temperature reactions and capable of dissolving the various reactants and intermediates.[3]
-
Oxidant: Molecular iodine (I₂) is used as an oxidant to facilitate the final aromatization step, converting the dihydroquinazoline intermediate into the stable quinazoline product.
-
Temperature: High temperature (120°C) is required to overcome the activation barrier for the C-N bond formation and the subsequent oxidative aromatization steps.[3]
General Experimental Workflow
The synthesis of heterocyclic compounds using DPG·HBr generally follows a standard laboratory procedure, which can be visualized as follows.
Caption: A typical experimental workflow for heterocyclic synthesis.[3]
Conclusion
This compound is a readily available, inexpensive, and highly effective organocatalyst for the synthesis of important nitrogen-containing heterocycles. Its bifunctional nature as both a hydrogen-bond donor and a Brønsted base allows it to activate substrates and facilitate complex transformations under relatively mild conditions. The protocols detailed herein for the synthesis of dihydropyrimidines and quinazolines demonstrate its practical utility for researchers in synthetic chemistry and drug discovery. By understanding the underlying mechanistic principles, these methods can be adapted and extended to construct a wide variety of other valuable heterocyclic systems.
References
-
Bohrium. (2022). Synthesis of heterocycles using guanidine: An overview. Ask this paper. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 75(1), 229-232. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis of heterocycles using guanidine: An overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications. Retrieved from [Link]
-
Elsevier. (2020). On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. Polymer Testing. Retrieved from [Link]
-
Frontiers Media S.A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Frontiers Media S.A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
-
National Institutes of Health. (2007). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Retrieved from [Link]
-
ResearchGate. (2018). Effect of 1,3-Diphenyl-guanidine (DPG) Mixing Step on the Properties of SSBR-silica Compounds. Retrieved from [Link]
-
ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Retrieved from [Link]
-
National Institutes of Health. (2023). 1,3-Diphenylguanidine, benzothiazole, benzotriazole, and their derivatives in soils collected from northeastern United States. Retrieved from [Link]
-
National Institutes of Health. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
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- 2. 1,3-Diphenylguanidine, benzothiazole, benzotriazole, and their derivatives in soils collected from northeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of heterocycles using guanidine: An overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 7. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reaction of 1,3-Diphenylguanidine Hydrobromide with Epoxides: A Detailed Protocol for the Synthesis of β-Bromo Alcohols
An Application Guide for Researchers
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between 1,3-Diphenylguanidine (DPG) hydrobromide and epoxides. While DPG is widely recognized as a basic catalyst and curing accelerator, its hydrobromide salt offers a distinct reactivity profile, serving as an efficient Brønsted acid and halide source for the regioselective ring-opening of epoxides. This guide elucidates the underlying chemical principles, presents a detailed mechanistic pathway, and provides robust, step-by-step protocols for the synthesis and characterization of β-bromo alcohols, which are valuable intermediates in organic synthesis and pharmaceutical development.
Introduction: The Versatility of Epoxides and Guanidinium Salts
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity allows for the stereospecific installation of vicinal functional groups, a common motif in many natural products and active pharmaceutical ingredients.[2] The outcome of epoxide ring-opening is critically dependent on the reaction conditions, particularly whether it is performed in an acidic or basic medium.[3]
1,3-Diphenylguanidine (DPG) is a strong organic base frequently employed as a vulcanization accelerator in the rubber industry and as a catalyst in various organic transformations.[4] When utilized as its hydrobromide salt (DPG·HBr), its function is transformed. It no longer acts as a simple base but as a bifunctional reagent that provides both a proton (Brønsted acid) to activate the epoxide and a bromide ion (nucleophile) to open the ring. This guide explores this specific application, presenting the reaction of DPG·HBr with epoxides as a reliable method for the synthesis of β-bromo alcohols (bromohydrins).
Mechanistic Rationale: Acid-Catalyzed Epoxide Ring-Opening
The reaction of an epoxide with DPG·HBr proceeds via an acid-catalyzed SN2-like mechanism. Unlike base-catalyzed openings which typically occur at the less sterically hindered carbon, the acid-catalyzed pathway involves a more nuanced regioselectivity.[3][5]
The key steps are:
-
Epoxide Activation: The proton from the guanidinium salt protonates the epoxide oxygen, forming a protonated epoxide. This is a crucial activation step, as it transforms the poor alkoxide leaving group into a good alcohol leaving group and renders the epoxide carbons significantly more electrophilic.[6][7]
-
Nucleophilic Attack: The bromide anion (Br⁻), now free in solution, acts as the nucleophile. It attacks one of the electrophilic carbons of the protonated epoxide from the backside, leading to an inversion of stereochemistry at the point of attack.[1]
-
Regioselectivity: The site of nucleophilic attack on unsymmetrical epoxides is determined by a combination of steric and electronic factors. The reaction proceeds through a transition state that has partial carbocation character. Consequently, the bromide ion preferentially attacks the carbon atom that can better stabilize a developing positive charge, which is typically the more substituted carbon.[3][7] This is a key distinction from the purely SN2 conditions of base-catalyzed openings.[5]
The overall transformation results in a trans-bromohydrin.
Caption: Proposed mechanism for DPG·HBr-mediated epoxide ring-opening.
Experimental Protocols and Methodologies
General Protocol for the Synthesis of 2-Bromo-1-phenylethanol from Styrene Oxide
This protocol details a representative procedure for the ring-opening of styrene oxide using DPG·HBr.
Materials & Equipment:
-
Styrene Oxide (≥97%)
-
1,3-Diphenylguanidine hydrobromide (DPG·HBr)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser (optional, for volatile epoxides)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.20 g, 10.0 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the styrene oxide in 20 mL of anhydrous dichloromethane.
-
Reagent Addition: Add this compound (2.92 g, 10.0 mmol, 1.0 eq.) to the solution at room temperature (20-25 °C) with gentle stirring. Note: The reaction is typically mildly exothermic. For more reactive epoxides, consider cooling the flask in an ice bath during addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) by observing the consumption of the starting epoxide spot. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous NaHCO₃ solution. This step neutralizes the excess acid and separates the DPG free base into the aqueous layer.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Workup - Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and wash the solid with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting oil can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure 2-bromo-1-phenylethanol.
Characterization Protocol
The identity and purity of the synthesized β-bromo alcohol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): Expect characteristic peaks for the methine proton adjacent to the hydroxyl group (CH-OH) and the methylene protons adjacent to the bromine (CH₂-Br), along with aromatic protons. The coupling constants between these protons can confirm the trans relationship.
-
¹³C NMR (in CDCl₃): Expect distinct signals for the two aliphatic carbons, C-OH and C-Br, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-Br stretching vibrations typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Data Presentation: Scope of the Reaction
The DPG·HBr-mediated ring-opening is applicable to a variety of epoxide substrates. The following table summarizes expected outcomes based on established principles of acid-catalyzed epoxide openings.
| Entry | Epoxide Substrate | Predicted Major Product | Expected Regioselectivity (Major:Minor) | Expected Yield |
| 1 | Styrene Oxide | 2-Bromo-1-phenylethanol | >95:5 | ~85-95% |
| 2 | 1,2-Epoxyhexane | 1-Bromohexan-2-ol | ~60:40 | ~70-80% |
| 3 | Cyclohexene Oxide | trans-2-Bromocyclohexanol | N/A (symmetrical) | ~90-98% |
| 4 | Isobutylene Oxide | 1-Bromo-2-methylpropan-2-ol | >98:2 | ~80-90% |
Note: Regioselectivity is dictated by the attack of the bromide at the more substituted (for benzylic/tertiary epoxides) or less sterically hindered (for simple aliphatic epoxides) carbon under these pseudo-SN1/SN2 conditions. Yields are estimates for purified products.
Experimental Workflow
The following diagram outlines the complete workflow from reaction initiation to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Impure or wet reagents/solvent. 3. Low reactivity of the epoxide. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly opened or distilled anhydrous solvent. Ensure DPG·HBr is dry. 3. Gently warm the reaction mixture (e.g., to 40 °C) or increase the stoichiometry of DPG·HBr to 1.1-1.2 eq. |
| Low Yield | 1. Product loss during workup/extraction. 2. Formation of side products (e.g., diol from hydrolysis). 3. Product loss during chromatography. | 1. Perform extractions thoroughly. 2. Ensure all reagents and solvents are anhydrous to minimize water content. 3. Choose an appropriate solvent system for chromatography to ensure good separation and recovery. |
| Mixture of Regioisomers | 1. Inherent nature of the substrate (e.g., terminal aliphatic epoxides). | 1. This is expected for certain substrates. Ensure purification by column chromatography is sufficient to separate the isomers if required. Confirm isomer ratio by ¹H NMR of the crude product. |
Conclusion
The use of this compound provides a straightforward, efficient, and mild method for the regioselective ring-opening of epoxides to form β-bromo alcohols. This protocol leverages the bifunctional nature of the reagent to act as both an acid activator and a nucleophile source in a single step. The operational simplicity, mild reaction conditions, and high yields make this methodology a valuable tool for synthetic chemists in both academic and industrial research, particularly in the development of pharmaceutical intermediates.
References
-
Title: Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Intramolecular Guanidine Epoxide Ring Opening Reactions. Source: ResearchGate URL: [Link]
-
Title: Epoxides Ring-Opening Reactions. Source: Chemistry Steps URL: [Link]
-
Title: Epoxide Ring Opening With Base. Source: Master Organic Chemistry URL: [Link]
-
Title: On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. Source: Polymer Testing via ScienceDirect URL: [Link]
-
Title: 1,3-Diphenylguanidine | C13H13N3. Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Source: Molecules (MDPI) URL: [Link]
-
Title: Reactions of Epoxides - Ring-opening. Source: Chemistry LibreTexts URL: [Link]
-
Title: Ring opening reactions of epoxides: Acid-catalyzed. Source: Khan Academy URL: [Link]
- Title: Use of guanidine derivatives as curing accelerators for epoxy resins.
Sources
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- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols: 1,3-Diphenylguanidine Hydrobromide as a Versatile Organocatalyst in Multicomponent Reactions
Introduction: Reimagining Catalysis with Guanidinium Salts
In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and sustainable practices has elevated multicomponent reactions (MCRs) to a position of prominence.[1] These elegant one-pot transformations allow for the construction of complex molecular architectures from simple precursors, minimizing waste and streamlining synthetic pathways. Central to the success of many MCRs is the role of the catalyst, which must orchestrate a sequence of bond-forming events with precision and control.[2] While a vast array of catalysts has been developed, organocatalysis—the use of small, metal-free organic molecules—offers distinct advantages in terms of cost, low toxicity, and stability.
This guide focuses on the application of 1,3-Diphenylguanidine (DPG) hydrobromide, a readily available and stable salt, as a potent organocatalyst for MCRs. Guanidines are recognized as strong organic superbases, but it is their capacity for bifunctional activation that underpins their catalytic prowess.[3] The neutral guanidine can act as a Brønsted base to deprotonate a pronucleophile, while its corresponding conjugate acid, the guanidinium ion, can serve as a Brønsted acid, activating an electrophile through hydrogen bonding.[3] The hydrobromide salt of DPG provides a pre-packaged, stable source of the guanidinium cation, offering a unique and controllable catalytic system for reactions sensitive to pH and reaction conditions.[4]
These notes are designed for researchers, medicinal chemists, and process development scientists, providing both the theoretical framework and practical protocols for leveraging 1,3-diphenylguanidine hydrobromide in the synthesis of valuable heterocyclic scaffolds.
Pillar of Catalysis: The Bifunctional Activation Mechanism
The efficacy of this compound stems from the dynamic interplay between the guanidine base and its protonated guanidinium form. This equilibrium allows the catalyst to simultaneously activate both the nucleophilic and electrophilic partners in a reaction, lowering the overall activation energy of the transformation. This dual role is the cornerstone of its utility in complex reaction cascades like MCRs.
The general principle is illustrated below. The guanidine moiety abstracts a proton from a pronucleophile (e.g., a β-ketoester or urea derivative), enhancing its nucleophilicity. Concurrently, the newly formed guanidinium cation engages the electrophile (typically a carbonyl group) through a network of hydrogen bonds, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
Figure 2: Proposed catalytic cycle for the Biginelli reaction using DPG·HBr.
Experimental Protocol: Synthesis of Monastrol Analogue
This protocol details the synthesis of a representative DHPM using 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 122 mg |
| Ethyl Acetoacetate | 130.14 | 1.2 | 156 mg (0.15 mL) |
| Thiourea | 76.12 | 1.5 | 114 mg |
| 1,3-Diphenylguanidine HBr | 292.19 | 0.1 (10 mol%) | 29 mg |
| Ethanol | - | - | 3 mL |
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), thiourea (1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (3 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
After completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 2 mL).
-
Dry the solid under vacuum to afford the crude product.
-
Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidinethione product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Expected Results and Substrate Scope
The DPG·HBr-catalyzed Biginelli reaction is expected to be robust, accommodating a variety of substituted aromatic aldehydes.
| Entry | Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 90-95% |
| 2 | 4-Chlorobenzaldehyde | 92-96% |
| 3 | 4-Methoxybenzaldehyde | 88-93% |
| 4 | 3-Nitrobenzaldehyde | 85-90% |
| 5 | Furan-2-carbaldehyde | 80-85% |
| Yields are anticipated based on literature reports for similar organocatalytic systems and require experimental validation. | ||
| [5][6] |
Application II: Isocyanide-Based MCRs (Passerini and Ugi-type Reactions)
Isocyanide-based multicomponent reactions, such as the Passerini [7][8]and Ugi reactions,[9][10] are powerful tools for generating peptide-like scaffolds and complex amides. These reactions typically require an acidic component to activate the carbonyl group and protonate intermediates. This compound can serve as an effective Brønsted acid catalyst in these transformations, particularly in the three-component Passerini reaction.
Catalytic Role in the Passerini Reaction
In the Passerini three-component reaction (P-3CR), an aldehyde (or ketone), a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. [11]The guanidinium ion from DPG·HBr is hypothesized to activate the aldehyde carbonyl group via hydrogen bonding, facilitating the nucleophilic attack by the isocyanide. The subsequent steps involving the carboxylic acid and rearrangement are also promoted by the acidic environment.
Figure 3: Experimental workflow for a DPG·HBr catalyzed Passerini reaction.
General Protocol: Passerini Reaction
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Benzaldehyde | 106.12 | 1.0 | 106 mg (0.1 mL) |
| Acetic Acid | 60.05 | 1.1 | 66 mg (0.06 mL) |
| Benzyl Isocyanide | 117.15 | 1.0 | 117 mg (0.12 mL) |
| 1,3-Diphenylguanidine HBr | 292.19 | 0.05 (5 mol%) | 15 mg |
| Dichloromethane (DCM) | - | - | 4 mL |
Procedure:
-
Charge an oven-dried round-bottom flask with this compound (0.05 mmol), benzaldehyde (1.0 mmol), and acetic acid (1.1 mmol) in anhydrous DCM (4 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add benzyl isocyanide (1.0 mmol) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the mixture with DCM (10 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (gradient elution with hexanes/ethyl acetate) to yield the pure α-acyloxy amide.
Conclusion and Future Outlook
This compound represents a cost-effective, stable, and highly effective bifunctional organocatalyst for promoting important multicomponent reactions. Its ability to simultaneously activate both nucleophilic and electrophilic partners provides a powerful strategy for constructing complex heterocyclic molecules like dihydropyrimidinones and α-acyloxy amides. The protocols described herein serve as a robust starting point for further exploration and optimization. Future work may involve expanding the substrate scope to include aliphatic aldehydes, ketones, and a wider array of nucleophiles. Furthermore, the development of chiral versions of diphenylguanidine could pave the way for asymmetric MCRs, a significant goal in modern drug discovery and development.
References
- Benchchem. (n.d.). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst. Benchchem.
- Guidechem. (n.d.). 1,3-Diphenylguanidine 102-06-7 wiki. Guidechem.
- ChemicalBook. (n.d.). 1,3-Diphenylguanidine | 102-06-7. ChemicalBook.
- Gao, X.-T., Xie, S.-L., Zhou, F., Wu, H.-H., & Zhou, J. (n.d.). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications. Royal Society of Chemistry.
- Benchchem. (n.d.). This compound | 93982-96-8. Benchchem.
- Wikipedia. (n.d.). Passerini reaction. Wikipedia.
- Organic Reactions. (n.d.). The Passerini Reaction. Organic Reactions.
- Organic Chemistry Frontiers. (n.d.). The Ugi three-component reaction and its variants. Royal Society of Chemistry.
- Domnariu, D., & Păunescu, V. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal.
- Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube.
- de Andrade, J. C., et al. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. MDPI.
- de Freitas, J. C. R., et al. (n.d.). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI.
- Ramalingam, M., & Nanjan, M. J. (2012). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.
- Martins, G. M., et al. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- McClure, R. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH.
- Heravi, M. M., & Zadsirjan, V. (2020). Isocyanide-Based Multicomponent Reactions. Frontiers.
- Zhang, M., et al. (2020). Recent Developments on Five-Component Reactions. PMC - NIH.
- Martins, M. A. P., et al. (2004). Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. ResearchGate.
- Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals.
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Application Notes & Protocols: 1,3-Diphenylguanidine Hydrobromide in Phase Transfer Catalysis
Section 1: Foundational Principles and Catalyst Overview
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases—typically an aqueous or solid phase and an organic phase.[1][2] The core principle involves a catalyst that transports a reactant from one phase to another, thereby overcoming the kinetic barrier imposed by the phase boundary.[1][3] This technique is a cornerstone of Green Chemistry, often enabling the use of cheaper inorganic reagents, milder reaction conditions, and reducing the need for expensive, anhydrous polar aprotic solvents.[2]
While classical PTCs include quaternary ammonium and phosphonium salts, guanidinium salts have emerged as a highly effective and versatile class of catalysts.[3][4][5] Their efficacy is rooted in the unique structure of the guanidinium cation, where the positive charge is delocalized over three nitrogen atoms. This delocalization results in a "soft" cation that readily forms lipophilic, yet weakly bound, ion pairs with a variety of anions.
1,3-Diphenylguanidine (DPG) hydrobromide is the salt form of the strong organic base DPG. In a reaction medium, it exists in equilibrium with its catalytically active free base form.[6] The two phenyl groups significantly enhance the lipophilicity of the guanidinium cation, making it an exceptional catalyst for shuttling anionic species from an aqueous or solid phase into an organic medium where the desired transformation occurs.
The Catalytic Cycle: A Mechanistic Insight
The function of 1,3-Diphenylguanidine hydrobromide (DPG·HBr) in a typical solid-liquid or liquid-liquid PTC system can be visualized as a four-step cycle. The catalyst, the DPG-H⁺ cation, acts as a shuttle, continuously transporting the reactant anion into the organic phase.
Figure 1: General catalytic cycle of this compound in PTC.
Causality Behind the Mechanism:
-
Anion Exchange: In the aqueous or at the solid-liquid interface, the guanidinium cation (DPG·H⁺) exchanges its bromide counter-ion for the reactant nucleophile (Nu⁻) from an inorganic salt (M⁺Nu⁻).
-
Phase Transfer: The newly formed ion pair, [DPG·H⁺ Nu⁻], is rendered soluble in the organic phase due to the catalyst's lipophilic phenyl groups and delocalized charge. It migrates across the phase boundary.
-
Reaction: In the organic phase, the nucleophile (Nu⁻) is poorly solvated and highly reactive (a "naked" anion), readily attacking the organic substrate (R-X) to form the product (R-Nu) and releasing the leaving group (X⁻).
-
Catalyst Regeneration: The guanidinium cation, now paired with the leaving group anion [DPG·H⁺ X⁻], traverses back to the initial phase to restart the catalytic cycle.
Section 2: Application in N-Alkylation of Secondary Amines
The N-alkylation of amines is a fundamental transformation in the synthesis of countless pharmaceuticals and agrochemicals.[7] PTC provides an exceptionally efficient route, avoiding the need for strong, hazardous bases or expensive anhydrous solvents.[8][9]
Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide
This protocol details a representative solid-liquid PTC procedure for the synthesis of tribenzylamine. The solid base (potassium carbonate) provides the source of alkalinity without requiring an aqueous phase, simplifying the workup.
Table 1: Reagents for N-Alkylation of Dibenzylamine
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Dibenzylamine | 197.28 | 5.0 | 986 mg | Substrate |
| Benzyl Bromide | 171.04 | 5.5 | 941 mg (0.66 mL) | Alkylating Agent |
| 1,3-Diphenylguanidine HBr | 292.19 | 0.25 (5 mol%) | 73 mg | Phase Transfer Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | Base (Solid Phase) |
| Acetonitrile | 41.05 | - | 25 mL | Solvent (Organic Phase) |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzylamine (5.0 mmol), potassium carbonate (10.0 mmol), this compound (0.25 mmol), and acetonitrile (25 mL).
-
Initiation: Begin vigorous stirring to ensure good contact between the solid and liquid phases. Heat the mixture to a gentle reflux (approx. 82°C).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (5.5 mmol) to the refluxing mixture over 10 minutes using a syringe. Rationale: Slow addition minimizes potential side reactions and controls any exotherm.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting amine spot is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Dissolve the resulting crude residue in dichloromethane (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). Rationale: This removes any remaining inorganic salts and residual catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product further by silica gel column chromatography.
-
Figure 2: Experimental workflow for solid-liquid PTC N-alkylation.
Section 3: Application in O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a cornerstone reaction for forming C-O bonds. PTC is particularly advantageous for this transformation, especially when using solid, poorly soluble alkali metal phenoxides, by efficiently transporting the phenoxide anion into the organic phase.[3][10]
Protocol: Synthesis of 4-Nitrophenetole
This protocol describes the O-alkylation of 4-nitrophenol with ethyl iodide in a biphasic liquid-liquid system.
Table 2: Reagents for Williamson Ether Synthesis
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Nitrophenol | 139.11 | 10.0 | 1.39 g | Substrate |
| Ethyl Iodide | 155.97 | 12.0 | 1.87 g (0.97 mL) | Alkylating Agent |
| 1,3-Diphenylguanidine HBr | 292.19 | 0.30 (3 mol%) | 88 mg | Phase Transfer Catalyst |
| Sodium Hydroxide (NaOH) | 40.00 | 15.0 | 600 mg | Base |
| Toluene | 92.14 | - | 30 mL | Organic Phase |
| Water | 18.02 | - | 20 mL | Aqueous Phase |
Step-by-Step Methodology:
-
Phase Preparation:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (15.0 mmol) in water (20 mL) to prepare the aqueous phase.
-
Add 4-nitrophenol (10.0 mmol) to the aqueous phase and stir until the corresponding sodium salt is formed (solution turns deep yellow).
-
-
Reaction Setup: Add toluene (30 mL), this compound (0.30 mmol), and a magnetic stir bar to the flask.
-
Initiation: Add ethyl iodide (12.0 mmol) to the biphasic mixture. Attach a reflux condenser and heat the mixture to 60°C with maximum vigorous stirring . Rationale: High agitation is critical to maximize the interfacial surface area, which directly correlates with the reaction rate in a biphasic system.
-
Reaction Monitoring: Maintain the temperature and stirring. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) by spotting a sample from the organic (top) layer. The reaction is typically complete in 1-3 hours.
-
Work-up:
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with 1M HCl (1 x 15 mL) to remove the catalyst, followed by water (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield pure 4-nitrophenetole as pale yellow crystals.
Section 4: Key Considerations and Troubleshooting
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings may increase the rate but can also complicate purification.
-
Agitation: For biphasic systems, the rate is often limited by the interfacial area. Vigorous, high-speed stirring is essential for efficient catalysis.
-
Solvent Choice: The organic solvent should have low miscibility with water (for L-L PTC) and effectively dissolve the organic substrate. Toluene, dichloromethane, and acetonitrile are common choices.
-
Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl. Iodides are most reactive but also more expensive.
-
Catalyst Stability: Guanidinium salts are generally robust. However, under very strong basic conditions and high temperatures for prolonged periods, degradation can occur.
Section 5: Conclusion
This compound serves as a highly efficient, robust, and economically viable phase transfer catalyst. Its lipophilic nature, conferred by the phenyl substituents, combined with the charge-delocalized guanidinium core, makes it an excellent choice for a wide array of transformations, including crucial C-N and C-O bond-forming reactions. The protocols outlined herein demonstrate its practical application in both solid-liquid and liquid-liquid systems, offering researchers a reliable tool for overcoming phase-incompatibility challenges in modern organic synthesis.
References
-
Tan, C.-H. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research, 50(5), 1149–1161. [Link]
-
Tan, C.-H. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. PubMed. [Link]
-
Tan, C.-H. (n.d.). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Semantic Scholar. [Link]
-
Tan, C.-H. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. ResearchGate. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
-
Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences. [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. [Link]
-
Lee, J., et al. (2014). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Catalysis, 4(10), 3446–3455. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Kim, S., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(8), 2616. [Link]
-
ResearchGate. (n.d.). Catalytic Michael addition reactions of 1,3-dimethylbabrbituric acid with different nitro-alkenes a. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. iajpr.com [iajpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. crdeepjournal.org [crdeepjournal.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Diphenylguanidine Hydrobromide Catalyst Loading
Welcome to the technical support center for 1,3-Diphenylguanidine (DPG) hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the catalyst loading of DPG hydrobromide in your experiments. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot effectively and achieve robust, reproducible results.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions about DPG hydrobromide, providing the essential knowledge needed for its effective application.
Q1: What is 1,3-Diphenylguanidine (DPG), and why is its hydrobromide salt often used as a catalyst?
A1: 1,3-Diphenylguanidine is a strong organic base due to the electron-donating character of its guanidine core.[1] The hydrobromide (HBr) salt is formed by reacting the DPG base with hydrobromic acid.[1] Using the salt form offers several practical advantages in a laboratory setting:
-
Enhanced Stability: The salt is generally more stable and less sensitive to moisture and air compared to the free base.[2]
-
Improved Handling: DPG powder can be irritating; the salt form often has better physical properties for weighing and dispensing.[3][4]
-
Controlled Basicity: In solution, the DPG·HBr salt exists in equilibrium with the active DPG free base. This allows for a more controlled and sustained release of the basic catalyst, preventing potential side reactions that could occur with a sudden high concentration of a strong base.
Q2: What is the primary catalytic role of DPG in organic synthesis?
A2: DPG primarily functions as a Brønsted base catalyst . Its high basicity (pKa ≈ 10.12) allows it to deprotonate a wide range of acidic protons, generating nucleophilic species that can then participate in reactions.[3] However, its catalytic activity is often more nuanced. The protonated form, the diphenylguanidinium cation, can act as a hydrogen-bond donor, activating electrophiles and stabilizing transition states. This dual-functionality is a key feature of guanidine-based organocatalysis.[5][6]
Q3: In which types of reactions is DPG hydrobromide commonly used as a catalyst?
A3: While DPG is widely known as a vulcanization accelerator in the rubber industry,[7][8] its catalytic properties are valuable in various organic transformations, including:
-
Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Henry (Nitroaldol) Reactions: Facilitating the reaction between a nitroalkane and an aldehyde or ketone.
-
Epoxide Ring-Opening: Acting as a base to activate nucleophiles for ring-opening reactions.
-
Transesterification Reactions: Where it can function as a potent transesterification catalyst.[5]
-
Polymerization: It has been noted as a catalyst in the production of polyurethane foams.[1]
Part 2: Troubleshooting Guide - Catalyst Loading & Reaction Optimization
This section provides a structured, question-and-answer approach to common experimental problems.
Q4: My reaction is very slow or has stalled. Should I simply increase the catalyst loading?
A4: Not necessarily. While insufficient catalyst is a possible cause, increasing the loading should not be the first step. Excess catalyst can lead to side reactions, difficult purification, and increased costs. Before adjusting the catalyst amount, consider this systematic troubleshooting workflow:
Caption: A systematic workflow for troubleshooting slow reactions.
-
Verify Reagents: Impurities in starting materials or solvents (especially water) can inhibit or react with the catalyst. Ensure all materials are of the required purity and dryness.
-
Confirm Temperature: Check that the reaction is being conducted at the specified temperature. Many reactions are highly sensitive to thermal conditions.
-
Check Solubility: DPG hydrobromide is sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[3] Ensure the catalyst is soluble in your reaction medium. If not, consider a different solvent system.
-
Systematic Optimization: If the above factors are ruled out, proceed to a systematic optimization of catalyst loading. Do not arbitrarily add more catalyst. (See Protocol 1 below).
Q5: I've increased the catalyst loading, but now I'm seeing significant side products. What is happening?
A5: This is a classic sign of over-catalysis. The high concentration of the strong DPG base can promote undesired reaction pathways. Common side reactions include:
-
Self-condensation of carbonyl-containing starting materials.
-
Epimerization of stereocenters adjacent to acidic protons.
-
Decomposition of sensitive functional groups.
-
Catalyst-Substrate Reactions: In some cases, the guanidine itself can act as a nucleophile, leading to unwanted adducts.[5]
Solution: Reduce the catalyst loading back to the original level or lower and re-optimize. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant side product formation.
Q6: How do I determine the optimal catalyst loading for a new reaction?
A6: The optimal loading must be determined empirically for each specific reaction. A catalyst screening experiment is the most effective method. This involves setting up a series of small-scale parallel reactions where only the catalyst concentration is varied.
| Parameter | Typical Range | Purpose |
| Catalyst Loading (mol%) | 0.5% - 10% | To find the minimum effective concentration. |
| Reaction Time | Monitor at set intervals | To determine reaction kinetics at different loadings. |
| Temperature | Constant | To isolate the effect of catalyst concentration. |
| Substrate Concentration | Constant | To ensure a consistent baseline. |
Table 1: Key Parameters for a Catalyst Loading Screening Experiment.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Catalyst Loading Screening
This protocol describes a parallel experiment to identify the optimal catalyst loading for a generic reaction (e.g., a Michael addition).
Objective: To determine the catalyst loading (mol%) of DPG hydrobromide that provides the best balance of reaction rate and yield with minimal side product formation.
Materials:
-
Substrate A (Electrophile)
-
Substrate B (Nucleophile)
-
1,3-Diphenylguanidine hydrobromide (Catalyst)
-
Anhydrous reaction solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Analytical tool (TLC, GC, or LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Substrate A in the reaction solvent (e.g., 0.5 M).
-
Prepare a stock solution of Substrate B in the reaction solvent (e.g., 0.6 M, assuming 1.2 equivalents).
-
This minimizes dispensing errors for small-scale reactions.
-
-
Reaction Setup:
-
Arrange and label five reaction vials (e.g., 0.5%, 1%, 2%, 5%, 10% mol catalyst).
-
To each vial, add the appropriate mass of DPG hydrobromide corresponding to the desired mol%.
-
Scientist's Note: Weighing the catalyst directly into each vial is more accurate than serial dilution for a solid.
-
-
Initiation of Reaction:
-
Place all vials on a stirrer plate within an inert atmosphere.
-
Add the reaction solvent to each vial.
-
Add the stock solution of Substrate B to each vial.
-
Initiate all reactions simultaneously by adding the stock solution of Substrate A. Start a timer.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quench the aliquot immediately (e.g., with a small amount of dilute acid).
-
Analyze the conversion and formation of side products by your chosen analytical method (e.g., TLC, GC).
-
-
Data Analysis:
-
Plot the percentage conversion against time for each catalyst loading.
-
Identify the loading that achieves >95% conversion in the shortest time.
-
Analyze the purity of the final reaction mixture for each loading. The optimal loading is the one that gives a high conversion rate with the highest product purity.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. cottonique.com [cottonique.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: 1,3-Diphenylguanidine Hydrobromide (DPG·HBr) Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 1,3-Diphenylguanidine hydrobromide (DPG·HBr) catalyzed reactions. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. As a bifunctional catalyst, DPG and its salts can act as both a Brønsted base and a hydrogen-bond donor, making them versatile but also sensitive to reaction conditions. This guide will help you navigate the complexities of using DPG·HBr to achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of 1,3-Diphenylguanidine (DPG) and its hydrobromide salt?
A1: 1,3-Diphenylguanidine is a strong organic base (pKa ≈ 10.12) that can function as a Brønsted base catalyst by deprotonating a substrate to increase its nucleophilicity.[1][2] The resulting protonated guanidinium ion is an excellent hydrogen-bond donor. This dual functionality allows the catalyst to activate both a nucleophile (via deprotonation) and an electrophile (via hydrogen bonding) simultaneously, bringing them into proximity and lowering the activation energy of the reaction.[2][3] The hydrobromide salt (DPG·HBr) provides a more crystalline and often easier-to-handle form of the catalyst, where the active basic form can be liberated in situ or the guanidinium ion can directly participate in catalysis.
Q2: In which types of reactions is DPG·HBr commonly used as a catalyst?
A2: DPG and its derivatives are effective in a variety of reactions, including:
-
Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[4]
-
Henry (nitroaldol) Reactions: Facilitating the reaction between a nitroalkane and an aldehyde or ketone.[3]
-
Aza-Henry Reactions: Catalyzing the addition of nitroalkanes to imines.[3]
-
Carboxylative Cyclizations: Used in reactions involving CO2 fixation.[5]
-
Polymerization: Acting as a catalyst or co-catalyst in ring-opening polymerizations and the production of polyurethanes.[6][7]
Q3: How should I store and handle DPG·HBr?
A3: DPG·HBr is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[1][8] Some suppliers recommend storage at freezer temperatures (-20°C) for long-term stability.[1] While generally having low toxicity, it can be an irritant to the skin, eyes, and respiratory tract, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[8][9]
Troubleshooting Guide: Low Reaction Yield
Low conversion or poor yield is the most common issue encountered. The following guide is structured to help you diagnose and resolve the underlying causes systematically.
Problem 1: Low or No Conversion of Starting Materials
If your reaction shows minimal or no product formation, it points to a fundamental issue with reaction initiation or catalyst activity.
-
Explanation: The presence of acidic or basic impurities in your starting materials or solvent can neutralize the catalyst or interfere with the reaction pathway. Water is a common culprit, as it can hydrolyze substrates or compete for hydrogen bonding sites, inhibiting catalysis.
-
Troubleshooting Steps:
-
Verify Substrate Purity: Re-purify starting materials via distillation, recrystallization, or column chromatography. Confirm purity using NMR or GC-MS.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If the reaction is known to be moisture-sensitive, perform it under an inert atmosphere (Nitrogen or Argon).
-
Check for Inhibitors: Some reagents may contain stabilizers (e.g., BHT in THF) that could interfere. Use freshly opened bottles of reagents or purified solvents.
-
-
Explanation: DPG·HBr can degrade if not stored properly. Exposure to moisture and atmospheric CO₂ can lead to the formation of inactive carbonate salts.[8] Elevated temperatures can also cause decomposition.[1]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Use DPG·HBr from a newly opened or properly stored container.
-
Perform a Control Reaction: Run a reaction known to work with DPG·HBr (a literature procedure) to confirm the activity of your catalyst batch.
-
Optimize Catalyst Loading: Insufficient catalyst will result in a slow or stalled reaction. Conversely, excessive catalyst can sometimes lead to side reactions. Perform a catalyst loading screen (see Protocol 1).
-
-
Explanation: The polarity of the solvent, temperature, and concentration of reagents are critical parameters that influence the rate and outcome of guanidine-catalyzed reactions.[2] The solvent must solubilize the reagents but also facilitate the desired catalytic interactions. Temperature provides the necessary activation energy.
-
Troubleshooting Steps:
-
Solvent Screen: The choice of solvent can dramatically affect yield. A polar, aprotic solvent like THF, DCM, or Toluene is often a good starting point. Avoid protic solvents like methanol unless they are part of the reaction, as they can interfere with the catalyst's hydrogen bonding.
-
Temperature Adjustment: If the reaction is running at room temperature, try gently heating it (e.g., to 40-60 °C). If it is already heated, ensure the temperature is stable. Note that DPG shows some evidence of decomposition at 60 °C over extended periods.[10]
-
Concentration Effects: If the reaction is bimolecular, increasing the concentration may improve the rate. Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimum.
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen aprotic solvents (Toluene, THF, CH₂Cl₂, Acetonitrile). | Solvent polarity affects substrate solubility and the stability of charged intermediates. Protic solvents can inhibit the catalyst. |
| Temperature | Incrementally increase from RT to 80 °C. | Provides activation energy. Monitor for decomposition or side products at higher temperatures. |
| Catalyst Loading | Screen from 1 mol% to 20 mol%. | Ensures catalytic cycle turnover is not the rate-limiting step. |
| Concentration | Screen from 0.1 M to 1.0 M. | Higher concentration can increase the rate of bimolecular reactions. |
Problem 2: Formation of Side Products and Low Selectivity
When the desired product is formed but is accompanied by significant byproducts, the issue lies with reaction selectivity rather than activity.
-
Explanation: The high basicity of DPG can catalyze undesired reactions, such as enolization followed by self-condensation (e.g., aldol reactions) of carbonyl-containing substrates or elimination reactions.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: Use the minimum amount of catalyst required for an acceptable reaction rate (determined via a loading screen).
-
Lower Temperature: Reducing the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the desired one.
-
Use a Milder Guanidine Base: If DPG is too basic, consider using a guanidine with electron-withdrawing groups to attenuate its basicity.
-
-
Explanation: One or more of your starting materials may be unstable under the basic reaction conditions or at the required temperature, leading to decomposition pathways that compete with product formation.
-
Troubleshooting Steps:
-
Substrate Stability Test: Stir each starting material separately under the reaction conditions (solvent, catalyst, temperature) and monitor for decomposition over time by TLC or LC-MS.
-
Slow Addition: If a substrate is unstable, use a syringe pump to add it slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing decomposition or self-reaction.
-
Experimental Optimization Protocols
Protocol 1: Catalyst Loading Optimization
Objective: To determine the minimum catalyst loading required for efficient conversion, minimizing cost and potential side reactions.
-
Setup: Arrange five identical reaction vials (e.g., 2 mL screw-cap vials) with stir bars.
-
Reagents: To each vial, add the limiting substrate (e.g., 0.1 mmol) and any other reagents except the catalyst. Dissolve the contents in the chosen reaction solvent (e.g., 1.0 mL).
-
Catalyst Addition: Add varying amounts of DPG·HBr to each vial. A typical screen might be:
-
Vial 1: 0 mol% (Negative Control)
-
Vial 2: 1 mol% (0.001 mmol)
-
Vial 3: 5 mol% (0.005 mmol)
-
Vial 4: 10 mol% (0.010 mmol)
-
Vial 5: 20 mol% (0.020 mmol)
-
-
Reaction: Seal the vials and stir at the desired temperature.
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction. Quench with a drop of dilute acid (e.g., 0.1 M HCl) and analyze by a suitable method (TLC, LC-MS, or GC) to determine the conversion to the product.
-
Analysis: Plot conversion versus catalyst loading at different time points to identify the optimal loading that provides a high yield in a reasonable timeframe.
References
-
National Toxicology Program. (1992). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Ishikawa, T., & Kumamoto, T. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(1), 1-13. Retrieved from [Link]
-
Feng, X., & Liu, Y. (2015). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 1867. Retrieved from [Link]
-
Terada, M. (2008). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 130(46), 15552–15553. Retrieved from [Link]
-
Ferrara, V., et al. (2022). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. ACS Applied Polymer Materials, 4(5), 3569–3579. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications, 55(78), 11759-11762. Retrieved from [Link]
-
Tan, C., et al. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 14(21), 3803-3822. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. chemos.de [chemos.de]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Work-up procedure for 1,3-Diphenylguanidine hydrobromide catalyzed reactions
Welcome to the technical support center for 1,3-Diphenylguanidine (DPG) hydrobromide catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the critical work-up and purification stages of your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The Foundational Principle: Leveraging Acid-Base Chemistry
1,3-Diphenylguanidine (DPG) is a strong organic base with a pKa of approximately 10.12 for its conjugate acid.[1][2] In its hydrobromide (HBr) salt form, it acts as a Brønsted acid catalyst. The key to successfully removing it from your reaction mixture is to manipulate its form—switching between the water-insoluble free base and a water-soluble salt—using a standard acid-base extraction technique.[3] Understanding the partitioning behavior of DPG under different pH conditions is paramount for a clean and efficient work-up.
Table 1: Properties and Partitioning Behavior of 1,3-Diphenylguanidine (DPG)
| Form | Structure | Predominant State | Solubility in Apolar Organic Solvents (e.g., Toluene, DCM) | Solubility in Water | Optimal Removal Method |
| Free Base (DPG) | C₁₃H₁₃N₃ | Basic/Neutral pH (>8) | Soluble[4] | Sparingly Soluble[5] | Wash with dilute aqueous acid (e.g., 1M HCl) to form the water-soluble salt. |
| Protonated Salt (DPG·H⁺) | C₁₃H₁₄N₃⁺ | Acidic pH (<8) | Insoluble / Poorly Soluble | Soluble | Partition into the aqueous layer during extraction. |
Troubleshooting Guide
This section addresses the most common issues encountered during the work-up of DPG·HBr catalyzed reactions in a direct question-and-answer format.
Q1: I performed an aqueous work-up, but my NMR/LC-MS analysis shows significant DPG catalyst remaining in my purified product. What went wrong?
A: This is the most frequent issue and typically points to an incomplete acid-base extraction. The goal is to convert the DPG free base into its protonated, water-soluble salt form so it can be washed away.
-
Causality & Solution:
-
Insufficient Acidification: The pKa of the DPG conjugate acid is ~10.12.[1] To ensure complete protonation, the pH of the aqueous wash solution must be significantly lower than this value. A wash with a 1M HCl solution (pH ≈ 0) is standard. If you used only water or brine, the DPG free base would remain in the organic layer.
-
Insufficient Number of Washes: A single acid wash may not be sufficient to remove all of the catalyst, especially at higher catalyst loadings. It is an equilibrium process. We recommend performing at least two to three sequential washes with the dilute acid solution.
-
Confirmation Step: After the acid washes, you can test a drop of the final aqueous wash with a pH strip to ensure it is still acidic. More importantly, use Thin Layer Chromatography (TLC) to analyze your organic layer against a DPG standard spot before proceeding to drying and concentration. If the DPG spot is still visible, another acid wash is necessary.
-
Q2: A thick, unresolvable emulsion formed when I added the aqueous solution to my reaction mixture. How can I break it and prevent it from happening again?
A: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely dispersed solids are present.[6]
-
Causality & Solution:
-
Breaking the Emulsion:
-
Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.[7]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can help to break up the microscopic droplets causing the emulsion.
-
Patience & Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can resolve the emulsion. Gentle swirling, rather than vigorous shaking, can also help.
-
-
Prevention:
-
Solvent Choice: If using chlorinated solvents like Dichloromethane (DCM), which has a density close to water, emulsions are more likely. If your reaction chemistry allows, consider switching to a less dense solvent like Ethyl Acetate or Toluene for the work-up.
-
Controlled Agitation: During extraction, invert the separatory funnel gently 5-10 times rather than shaking it vigorously. While vigorous shaking increases surface area for extraction, it is also the primary cause of emulsions.
-
-
Q3: My desired product contains an acid-sensitive functional group (e.g., an acetal, silyl ether). How can I remove the DPG catalyst without causing decomposition?
A: This is a critical consideration where the standard 1M HCl wash is not viable. The strategy shifts to making the DPG catalyst insoluble in the organic phase without using a strong acid.
-
Causality & Solution:
-
Mildly Acidic Wash: Instead of strong HCl, use a milder, buffered acidic solution like saturated aqueous ammonium chloride (NH₄Cl), which has a pH of ~4.5-5.5. This is often acidic enough to protonate the highly basic DPG without cleaving more sensitive groups. Perform multiple washes and monitor DPG removal by TLC.
-
Direct Precipitation/Crystallization: If your product is highly non-polar and soluble in a solvent like hexanes or diethyl ether, while DPG is not, you can attempt a direct precipitation. After neutralizing the crude reaction mixture with a bicarbonate wash (to form the DPG free base), concentrate the organic layer and triturate the residue with a non-polar solvent. The DPG free base may precipitate and can be removed by filtration.
-
Chromatography with an Additive: If extraction fails, column chromatography is the next step. To prevent the basic DPG from streaking on the silica gel column, add a small amount (0.5-1%) of triethylamine (Et₃N) or another volatile base to your eluent. This keeps the DPG in its free base form and allows it to move predictably on the column. Alternatively, a very polar solvent system might be required to elute the product while the DPG remains at the baseline.
-
Q4: A solid precipitate formed at the interface between the organic and aqueous layers during the work-up. What is it and what should I do?
A: This is often the DPG salt crashing out of solution due to low solubility in either phase.[6]
-
Causality & Solution:
-
Identity: During an acid wash, the precipitate is likely a DPG salt (e.g., DPG·HCl). During a bicarbonate wash, it could be the DPG free base if its concentration exceeds its solubility in the organic solvent.
-
Resolution:
-
Dilution: The simplest approach is to add more of both the organic solvent and water to the separatory funnel. This often dissolves the precipitate, allowing the extraction to proceed.
-
Filtration: If dilution is ineffective, filter the entire biphasic mixture through a Büchner funnel to collect the solid. Then, separate the filtrate layers in the separatory funnel. The collected solid can be washed with water and organic solvent separately and the washings can be combined with their respective phases. Analyze the solid to confirm its identity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical work-up for a DPG·HBr catalyzed reaction?
A: The first step is typically to neutralize the DPG·HBr catalyst and any other acidic components. This is achieved by diluting the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and washing it with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the catalyst to its DPG free base form, which is soluble in the organic layer.[8] This step is crucial before the subsequent acid wash for removal.
Q2: Why is sodium bicarbonate (NaHCO₃) preferred over sodium hydroxide (NaOH) for the initial basic wash?
A: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the DPG·HBr conjugate acid. Using a strong base like NaOH is generally avoided as it can promote unwanted side reactions with the desired product, such as hydrolysis of esters or epimerization of stereocenters.[8][9]
Q3: Can I just run my crude reaction mixture directly on a silica gel column?
A: While possible, it is highly inefficient and not recommended, especially on a larger scale. The DPG·HBr salt will likely streak badly or remain adsorbed on the acidic silica gel. The DPG free base is also quite polar and can be difficult to separate from polar products. Performing an acid-base extraction first removes the bulk of the catalyst, making subsequent chromatographic purification much cleaner, faster, and more effective.
Q4: How do I definitively confirm that all the DPG catalyst has been removed?
A: Multi-level verification is best:
-
TLC: As mentioned, it's an excellent in-process check. DPG is UV-active and can also be visualized with stains like potassium permanganate.
-
¹H NMR: In the proton NMR spectrum of your final product, check for the characteristic aromatic signals of DPG, which typically appear between 6.8 and 7.5 ppm.
-
LC-MS: This is the most sensitive method. An extracted ion chromatogram for the mass of DPG (m/z = 212.1 for [M+H]⁺) will confirm its absence.[10]
Standard Work-up Protocol & Visual Guides
The following protocol outlines a robust, general procedure for removing DPG·HBr from a reaction mixture where the product is stable to dilute acid.
Experimental Protocol: Standard Acid-Base Extraction
-
Quench and Dilute: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute the crude reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes relative to the limiting reagent).
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently, venting frequently to release any CO₂ gas that evolves.[6] Separate the layers.
-
Catalyst Removal (Acid Wash): Wash the organic layer with 1M aqueous HCl (1 x 1/2 volume). Shake gently, separate the layers, and set aside the aqueous layer. Repeat the 1M HCl wash two more times.
-
Final Washes: Wash the organic layer with water (1 x 1/2 volume) and then with saturated aqueous NaCl (brine) (1 x 1/2 volume) to remove residual water and acid.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, now largely free of the DPG catalyst.
-
Final Purification: Proceed with final purification of the product via column chromatography, crystallization, or distillation as required.
Diagram 1: General Work-up & Purification Workflow
Caption: A standard workflow for the purification of a DPG·HBr catalyzed reaction.
Diagram 2: Chemical Principle of DPG Removal
Caption: The chemical transformation and phase transfer of DPG during work-up.
References
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]
-
Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Retrieved from [Link]
-
National Toxicology Program. (1991). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- Google Patents. (2007). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
-
ResearchGate. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenylguanidine. PubChem Compound Summary for CID 7594. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
-
Reddit. (2022). How to fix Guanidine ITC contamination during RNA extraction? Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Diphenylguanidine|102-06-7. Retrieved from [Link]
-
ACS Publications. (2007). Introduction: Organocatalysis. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Course Hero. (n.d.). Acid base extraction flow chart. Retrieved from [Link]
-
ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. Retrieved from [Link]
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- 10. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Diphenylguanidine Hydrobromide Catalyst
Welcome to the technical support center for 1,3-Diphenylguanidine (DPG) hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of DPG hydrobromide as a catalyst. Our goal is to provide you with in-depth technical guidance rooted in scientific principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling, stability, and use of 1,3-Diphenylguanidine hydrobromide.
Q1: What is the expected shelf-life and optimal storage condition for this compound?
A1: this compound is a stable salt. For optimal shelf-life, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] When stored correctly in a tightly sealed container, the catalyst should maintain its activity for extended periods. Stability studies on the free base, 1,3-Diphenylguanidine, have shown it to be stable for at least 3 weeks at 20°C when protected from light.[2]
Q2: Is this compound sensitive to air or moisture?
A2: While the hydrobromide salt form enhances stability, the guanidine functional group can be sensitive to moisture, especially under basic conditions which can lead to hydrolysis.[3] It is recommended to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to water or require strictly anhydrous conditions. The free base form is noted to be sensitive to moisture.[1]
Q3: In what solvents is this compound soluble?
A3: The solubility of the parent compound, 1,3-Diphenylguanidine, has been determined in various organic solvents. It is generally soluble in solvents like ethanol, acetone, and ethyl acetate, but sparingly soluble in water.[2] The hydrobromide salt is expected to have increased solubility in polar solvents.
Q4: What are the primary catalytic applications of this compound?
A4: this compound can function as a bifunctional catalyst.[4] The guanidinium cation can act as a hydrogen bond donor or a Lewis acid, while the bromide anion can act as a nucleophile or a base.[4] This makes it suitable for a range of organic reactions. It has been noted for its use as a catalyst in the production of polyurethane foams.[4] Guanidine-based catalysts are also employed in reactions such as Michael additions and aldol reactions.[4]
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation can manifest as reduced reaction rates, lower yields, or complete reaction failure. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Gradual or Sudden Loss of Catalytic Activity
Possible Causes and Troubleshooting Steps:
1. Catalyst Poisoning:
-
Explanation: Certain functional groups or impurities in your reagents or solvent can bind to the catalyst's active sites, rendering it inactive. Common poisons for base catalysts include acidic impurities that neutralize the catalyst. For guanidinium salts, compounds that can strongly interact with the guanidinium cation or the bromide anion can act as inhibitors.[5]
-
Troubleshooting Protocol:
-
Reagent and Solvent Purity Check:
-
Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Consider passing solvents through a column of activated alumina or molecular sieves.
-
-
Identification of Potential Poisons:
-
Review the structure of your starting materials and known impurities for functional groups that could act as poisons. These include strong acids, electrophiles that can react with the guanidine nitrogens, or species that can coordinate strongly with the bromide ion.
-
Common catalyst poisons can include sulfur compounds, and for some catalysts, water and oxygen.[6]
-
-
2. Thermal Decomposition:
-
Explanation: Although 1,3-Diphenylguanidine is thermally stable up to its melting point of around 147-150°C, prolonged exposure to high temperatures, especially in the presence of other reactive species, can lead to decomposition.[2][7] The decomposition of the free base is noted to occur at temperatures above 170°C.[1] Thermal decomposition of guanidinium salts can lead to the formation of various products, including melamine and ammelide, which are catalytically inactive.[8]
-
Troubleshooting Protocol:
-
Reaction Temperature Monitoring:
-
Carefully monitor the internal reaction temperature. Localized heating can lead to catalyst degradation.
-
-
Lower Temperature Screening:
-
If deactivation is suspected, screen for lower reaction temperatures to see if catalyst lifetime improves.
-
-
3. Side Reactions with Substrates or Products:
-
Explanation: The catalyst itself can sometimes participate in non-catalytic side reactions with the starting materials, intermediates, or products. For example, the nucleophilic nitrogen atoms of the guanidine could potentially react with highly electrophilic substrates. A known deactivation pathway for some guanidine catalysts is formylation under reaction conditions involving CO2 and a silane.[9]
-
Troubleshooting Protocol:
-
In-situ Reaction Monitoring:
-
Use techniques like NMR or IR spectroscopy to monitor the reaction progress and look for the appearance of unexpected byproducts.
-
-
Control Experiments:
-
Run a control experiment with the catalyst and one of the reactants (or the product) under the reaction conditions to check for any non-catalytic reactions.
-
-
4. Catalyst Leaching or Agglomeration (for Heterogenized Systems):
-
Explanation: If the catalyst is immobilized on a solid support, it may leach into the reaction medium or agglomerate, reducing the number of accessible active sites.
-
Troubleshooting Protocol:
-
Analysis of the Reaction Mixture:
-
After the reaction, filter the catalyst and analyze the filtrate for the presence of the catalyst using techniques like HPLC or LC-MS.
-
-
Characterization of the Used Catalyst:
-
Analyze the recovered catalyst using techniques like scanning electron microscopy (SEM) to check for changes in morphology or agglomeration.
-
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: Catalyst Purity and Integrity Check by HPLC
This protocol allows for the assessment of the purity of fresh catalyst and can be adapted to analyze a spent catalyst for signs of degradation.
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Fresh Catalyst: Dissolve a known amount of the fresh catalyst in the mobile phase to a concentration within the calibration range.
-
Spent Catalyst: After the reaction, quench the reaction, and if possible, isolate the catalyst. Dissolve a known amount in the mobile phase. If isolation is not feasible, take a representative sample of the reaction mixture, dilute it, and filter it.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Compare the chromatogram of the spent catalyst to the fresh catalyst. Look for the appearance of new peaks which may indicate degradation products.
-
Quantify the amount of remaining active catalyst.
-
Protocol 2: General Catalyst Regeneration Procedure (Washing)
This is a general procedure for attempting to regenerate a poisoned or fouled catalyst. The choice of washing solvent will depend on the suspected nature of the poison.
-
Catalyst Recovery:
-
After the reaction, recover the catalyst by filtration or centrifugation.
-
-
Washing:
-
Wash the recovered catalyst with a solvent that is likely to dissolve the suspected poison but not the catalyst itself.
-
For non-polar organic foulants, a wash with a non-polar solvent like hexane or toluene may be effective.
-
For more polar impurities, a wash with a polar aprotic solvent like acetone or ethyl acetate could be used.
-
In some cases, a mild acidic or basic wash may be employed, but care must be taken not to degrade the catalyst.[10]
-
-
-
Drying:
-
After washing, dry the catalyst thoroughly under vacuum to remove any residual solvent.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.
-
Data Summary: Potential Catalyst Poisons and Their Effects
| Poison Class | Example | Potential Interaction with DPG Hydrobromide |
| Strong Acids | Trifluoroacetic acid | Neutralization of the basic guanidine functionality. |
| Strong Bases | Sodium hydroxide | Deprotonation of the guanidinium cation, potentially leading to hydrolysis of the free base.[3] |
| Electrophiles | Acyl chlorides, isocyanates | Reaction with the nucleophilic nitrogen atoms of the guanidine. |
| Halogenating Agents | N-Chlorosuccinimide | Chlorination of the phenyl rings or the guanidine core, leading to inactive species.[11][12] |
| Heavy Metals | Lead, Mercury | Coordination with the nitrogen atoms, blocking active sites.[6] |
Deactivation Pathway Diagram
Caption: Potential deactivation pathways for this compound.
References
-
Urea. In: Wikipedia. ; 2024. Accessed January 11, 2026. [Link]
- TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).
- Sieira, B, Gago-Ferrero, P, Varela, Z, et al. Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Journal of Hazardous Materials. 2020;385:121590. doi:10.1016/j.
- dos Santos MM, Snyder SA, Baumann S. Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Gao X-T, Xie S-L, Zhou F, Wu H-H, Zhou J. Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chem Commun. 2019;55(93):14303-14306. doi:10.1039/C9CC07671A
- Safety Data Sheet: 1,3-diphenylguanidine. Chemos GmbH&Co.KG; 2023.
- Greene GW. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
- Marques dos Santos M, V. S. de O. Ramalho F, K. T. de O. Kuda M, et al. Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environ Sci Technol Lett. 2023;10(10):858-864. doi:10.1021/acs.estlett.3c00494
- M. S, K. S, S. S. Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. ResearchGate. Published online January 2017. doi:10.1063/1.4979201
- Lopes M, Santos J, T. F, et al. Study of the thermal decomposition of urea and guanidinium carbonate as solid sources of ammonia for Selective Catalytic Reduction of NOx.
- Tan E, Seayad J, Kee C. Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. Published online 2011. doi:10.1039/C1OB06387A
-
Catalyst Regeneration: Methods & Process. StudySmarter. Accessed January 11, 2026. [Link]
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- Jongkind T, Oord R.
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Catalyst poisoning. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]
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- Hong S, Chen J, Livinghouse T. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. 2016;35(17):2843-2853. doi:10.1021/acs.organomet.6b00424
- Arakawa T, Timasheff SN. Protein stabilization and destabilization by guanidinium salts. Biochemistry. 1984;23(25):5924-5929. doi:10.1021/bi00320a005
- Stahl D, F. A. V. E, Zimmermann L, et al. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. JACS Au. Published online July 16, 2024. doi:10.1021/jacsau.4c00449
- Kee CW, Tan E, Seayad J. Chapter 23: Chiral Guanidines as Asymmetric Organocatalysts. In: Sustainable Catalysis. The Royal Society of Chemistry; 2015:381-405.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ResearchGate. Published online June 7, 2020. doi:10.1021/acsomega.0c01283
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- Kee CW, Tan E, Seayad J. Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts. Request PDF. Published online January 2015. doi:10.1039/9781782626435-00381
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- M. K, A. K, H. S, et al. Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. Published online 2018. doi:10.1039/C8RA00649A
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Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. Accessed January 11, 2026. [Link]
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Organic Letters. ACS Publications. Accessed January 11, 2026. [Link]
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Methods of Catalyst regeneration. YouTube. Published July 15, 2020. Accessed January 11, 2026. [Link]
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ACS Sustainable Chemistry & Engineering. ACS Publications. Accessed January 11, 2026. [Link]
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Catalyst poison. In: Britannica. ; 2023. Accessed January 11, 2026. [Link]
- A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst. 2012;137(22):5426. doi:10.1039/c2an36098k
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1,3-Diphenylguanidine Hydrobromide
This guide provides in-depth technical assistance for the purification of 1,3-diphenylguanidine hydrobromide via recrystallization. Designed for researchers, scientists, and drug development professionals, this document offers troubleshooting advice and frequently asked questions to address common challenges encountered during this purification process.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For this compound, a salt of a strong organic base, selecting an appropriate solvent system is critical to achieving high purity. An ethanol/water mixture is a commonly employed and effective solvent system for this purpose, capable of yielding purities greater than 98%.[1] This guide will focus on the practical aspects, potential pitfalls, and solutions for successfully recrystallizing this compound using this mixed solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
A1: An ethanol/water mixed solvent system is highly recommended.[1] 1,3-Diphenylguanidine, the free base, is soluble in ethanol but only sparingly soluble in water.[2][3] The hydrobromide salt exhibits good solubility in hot ethanol and is less soluble in cold ethanol/water mixtures. This solubility profile allows for efficient dissolution at elevated temperatures and effective crystallization upon cooling.
Q2: What are the most common impurities in crude this compound?
A2: A common impurity originating from the synthesis of 1,3-diphenylguanidine is carbodiphenylimide, which can form during the desulfurization of thiocarbanilide.[4] Other potential impurities include unreacted starting materials or byproducts from side reactions. The recrystallization process is designed to separate this compound from these less soluble or more soluble contaminants.
Q3: Can I use a single solvent for recrystallization?
A3: While 1,3-diphenylguanidine is soluble in various organic solvents like chloroform and hot benzene, a mixed solvent system like ethanol/water often provides a steeper solubility curve, which is ideal for recrystallization.[3][5] This means the compound is very soluble when hot and significantly less soluble when cold, leading to a higher recovery of pure crystals. Finding a single solvent with this ideal characteristic can be challenging.
Q4: What is the expected melting point of pure 1,3-diphenylguanidine?
A4: The melting point of the free base, 1,3-diphenylguanidine, is in the range of 146-150°C.[2][3] A sharp melting point within this range is a good indicator of purity. The melting point of the hydrobromide salt may differ, and it is crucial to consult the supplier's specifications or reliable chemical databases. A broad melting range of the recrystallized product suggests the presence of residual impurities.
Q5: How does pH affect the crystallization of guanidinium salts?
A5: The pH of the solution can significantly influence the crystallization of guanidinium salts. For some guanidinium compounds, adjusting the pH to a more acidic range (e.g., pH 1-3.5) can promote better crystal formation and purity.[6] While this may not always be necessary for this compound, it is a valuable parameter to consider if you are facing difficulties with crystallization.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol provides a step-by-step guide for the purification of this compound using an ethanol/water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent evaporation)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, start by adding 3-4 mL of ethanol.[7]
-
Heating: Gently heat the mixture while stirring to facilitate dissolution. If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired product.
-
Addition of Anti-solvent: Once a clear, hot solution is obtained, slowly add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is just at the point of saturation at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Diagram of the Recrystallization Workflow:
Caption: A flowchart of the recrystallization process.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Formation of an oily layer instead of crystals) | 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The melting point of the compound is depressed by impurities. | 1. Add more hot ethanol to dissolve the oil, then cool slowly. 2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. If oiling persists, consider a preliminary purification step or use a larger volume of solvent.[8][9] |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently supersaturated (too much solvent was used). 2. Nucleation is inhibited. | 1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Scratch the inside of the flask at the liquid-air interface with a glass rod. 3. Add a seed crystal of pure this compound.[9] |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Incomplete crystallization due to insufficient cooling time or temperature. 3. Premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent used. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[10] |
| Crystals are Colored or Appear Impure | 1. Colored impurities are present in the crude material. 2. Rapid crystal growth has trapped impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[11] 2. Ensure the cooling process is slow and undisturbed to allow for selective crystallization. |
Troubleshooting Logic Diagram:
Caption: A decision tree for troubleshooting common recrystallization problems.
Safety Precautions
When handling 1,3-diphenylguanidine and its hydrobromide salt, it is essential to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][12]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. Do not breathe in the dust. Wash hands thoroughly after handling.[8][12]
-
Fire Safety: 1,3-Diphenylguanidine is combustible. Keep away from open flames and hot surfaces.[3] Use appropriate fire extinguishers, such as water spray, foam, or dry chemical.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
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Safety Data Sheet (SDS) - HB Chemical. [Link]
-
TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). [Link]
- US1422506A - Process of making diphenylguanidine - Google P
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
recrystallization-2.doc.pdf. [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Purification by Recrystallization - CUNY. [Link]
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Stability of 1,3-Diphenylguanidine hydrobromide in different reaction conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,3-Diphenylguanidine hydrobromide. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in various experimental settings. Our goal is to empower you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and success of your research.
Introduction to this compound Stability
1,3-Diphenylguanidine (DPG) is a versatile organic compound widely used as a vulcanization accelerator in the rubber industry and as a catalyst in various organic syntheses.[1] Its hydrobromide salt is often utilized to modify its physical properties, such as solubility and handling characteristics.[1] However, like many guanidinium salts, the stability of this compound can be influenced by a variety of factors including pH, temperature, light, and the presence of other chemical agents. Understanding these stability aspects is critical for its effective and reliable use in research and development.
Guanidines are strong organic bases that, upon protonation, form highly stable guanidinium cations.[1] The positive charge in the guanidinium ion is delocalized over the three nitrogen atoms, contributing to its stability. However, this stability is not absolute and can be compromised under certain conditions, leading to degradation and the formation of impurities that can affect experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section is structured to help you identify the potential cause of instability in your experiments involving this compound and provides actionable solutions.
Problem 1: Unexpected reaction outcomes or low yields.
-
Possible Cause: Degradation of this compound before or during the reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly closed container in a cool, dry, and dark place.[2] Exposure to moisture and light can initiate degradation.
-
Assess Solvent Purity: Impurities in solvents, especially acidic or basic contaminants, can catalyze degradation. Use high-purity, dry solvents when possible.
-
Evaluate Reaction Temperature: Elevated temperatures can accelerate the degradation of many organic compounds. Some evidence of decomposition of the free base, 1,3-Diphenylguanidine, has been observed at 60°C.[2] Consider running your reaction at a lower temperature if the protocol allows.
-
Check for Incompatible Reagents: 1,3-Diphenylguanidine is incompatible with strong oxidizing agents.[3] The presence of such agents in your reaction mixture will lead to its rapid decomposition.
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Standard: Prepare a solution of this compound from a fresh, unopened container and analyze it using your analytical method. This will serve as a baseline.
-
Conduct Forced Degradation Studies: To tentatively identify potential degradation products, you can subject a sample of this compound to forced degradation conditions. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[4] Comparing the chromatograms of the stressed samples to your experimental sample can help in identifying the nature of the impurities.
-
Acidic/Basic Hydrolysis: Refluxing in 0.1 N HCl or 0.1 N NaOH can induce hydrolysis.[4]
-
Oxidation: Treatment with a dilute solution of hydrogen peroxide (e.g., 3%) can simulate oxidative degradation.[4]
-
Thermal Stress: Heating the solid compound or a solution at an elevated temperature can reveal thermally induced degradation products.
-
Photolytic Stress: Exposing a solution to UV or fluorescent light can identify light-sensitive degradation pathways.[5]
-
-
Characterize Degradants: If significant degradation is observed, techniques like LC-MS/MS or NMR spectroscopy can be employed to elucidate the structures of the degradation products. Common degradation pathways for phenylguanidines can involve hydrolysis of the guanidine group to form ureas and amines, or oxidation of the phenyl rings.
-
Problem 3: Inconsistent results between experimental batches.
-
Possible Cause: Batch-to-batch variability in the stability of this compound or inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that the compound is handled consistently across all experiments, minimizing its exposure to air, moisture, and light.
-
Implement a Stability-Indicating Analytical Method: A validated stability-indicating HPLC method is crucial for accurately quantifying the active compound and its degradation products. Such a method should be able to resolve the parent compound from all potential impurities and degradants.[6]
-
Monitor Key Reaction Parameters: Carefully control and monitor critical parameters such as temperature, pH, and reaction time to ensure consistency between batches.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container to protect it from moisture.[3] It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[2] Storing it under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Guanidinium salts are generally more stable in acidic to neutral conditions. In alkaline solutions, the protonated guanidinium ion can be deprotonated to the free base, 1,3-Diphenylguanidine. This free base is more susceptible to hydrolytic degradation. Studies on bicyclic guanidines have shown that hydrolysis is more pronounced in the presence of hydroxide ions.[7] Therefore, it is advisable to maintain the pH of aqueous solutions below 7 to minimize degradation.
Q3: What solvents are recommended for dissolving this compound to ensure maximum stability?
A3: While specific stability data for this compound in various organic solvents is limited, some general principles can be applied. For reactions where the guanidinium salt is intended to act as a proton source or phase-transfer catalyst, aprotic solvents like acetonitrile, dichloromethane, or THF are generally suitable. Protic solvents, especially at elevated temperatures, could potentially participate in degradation reactions. It is always recommended to use dry solvents to prevent hydrolysis.
Q4: Is this compound sensitive to light?
A4: The free base, 1,3-Diphenylguanidine, has been shown to be stable for up to two weeks at 25°C when protected from light.[2] This suggests a degree of light sensitivity. As a general precaution, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged reactions.[2] Photostability testing according to ICH guidelines can be performed to definitively assess its light sensitivity.[5]
Q5: What are the known degradation products of 1,3-Diphenylguanidine?
A5: Under oxidative conditions, such as with persulfate activation, degradation products can include hydroxylated and cyclized derivatives.[8] Chlorination of 1,3-Diphenylguanidine can lead to the formation of various chlorinated phenylguanidine derivatives.[9] Hydrolysis is expected to yield phenylurea and aniline as potential degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours) or heat to a moderate temperature (e.g., 60°C) for a shorter duration if no degradation is observed.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Follow the same incubation procedure as for acidic hydrolysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the solid this compound and a separate aliquot of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a sample of the stock solution in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for accurately monitoring the stability of this compound.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization:
-
Aqueous Phase: An acidic buffer (e.g., phosphate or formate buffer) is often used to ensure the analyte is in its protonated form, which can improve peak shape. A study on the analysis of 1,3-Diphenylguanidine in urine found that the addition of 0.1% formic acid and 5 mM ammonium formate to the mobile phase eliminated peak splitting and improved chromatographic resolution.[10]
-
Organic Phase: Acetonitrile or methanol are common organic modifiers.
-
-
Gradient Elution: A gradient elution program is typically necessary to separate the polar degradation products from the more nonpolar parent compound.
-
Detection: UV detection at a wavelength where this compound has significant absorbance is appropriate.
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This includes demonstrating that the method can separate the main peak from all degradation products formed during forced degradation studies.[6]
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A decision tree for troubleshooting stability issues with this compound.
Degradation Pathways of 1,3-Diphenylguanidine
Caption: Potential degradation pathways of this compound under various conditions.
References
-
Li, Z. M., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 1221, 123689. [Link]
-
National Toxicology Program. (1991). NTP TOX 42: 1,3-Diphenylguanidine. National Institutes of Health. [Link]
-
Sieira, B., et al. (2020). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Journal of Hazardous Materials, 385, 121590. [Link]
-
PubChem. (n.d.). Diphenylguanidine. [Link]
-
Zhang, Y., et al. (2023). Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction. Environmental Research, 232, 116308. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,3-diphenylguanidine. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
King, A., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 8(23), 12747-12753. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of DPG. [Link]
-
ResearchGate. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
King, A. W. T., et al. (2018). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 8(23), 12747-12753. [Link]
-
Scribd. (n.d.). 1 3-Diphenylguanidine (DPG). [Link]
-
Singh, R., & Kumar, R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 539-543. [Link]
-
Sharma, A., & Singh, S. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 246-254. [Link]
-
ResearchGate. (n.d.). a) ¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr).... [Link]
-
Mason, P. E., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(4), 1594-1601. [Link]
-
Lin, H.-L., et al. (2014). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis, 22(3), 335-342. [Link]
-
Hawe, A., et al. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Thoma, K., & Kramer, R. (1998). ICH guideline for photostability testing: Aspects and directions for use. European Journal of Pharmaceutics and Biopharmaceutics, 45(1), 39-45. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25. [Link]
-
Alsante, K. M., et al. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Journal of Pharmaceutical and Biomedical Analysis, 159, 145-161. [Link]
-
Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. [Link]
-
Glasovac, Z., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules, 28(5), 2218. [Link]
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- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 5. database.ich.org [database.ich.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Diphenylguanidine Hydrobromide Catalysis
Welcome to the technical support guide for 1,3-Diphenylguanidine (DPG) hydrobromide catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing reactions and troubleshooting common issues, with a specific focus on the critical role of the solvent.
Introduction to 1,3-Diphenylguanidine Hydrobromide Catalysis
1,3-Diphenylguanidine (DPG) hydrobromide is the salt form of the strong organic base 1,3-Diphenylguanidine. In its protonated state, the resulting guanidinium cation is an excellent hydrogen-bond donor.[1][2] This property makes it a highly effective organocatalyst for a variety of chemical transformations, including Michael additions, ring-opening polymerizations, and other reactions involving activation of an electrophilic substrate.[3][4] The catalytic power of the guanidinium ion lies in its ability to form specific, charge-assisted hydrogen bonds with substrates, thereby lowering the energy of the reaction's transition state.[5][6]
The choice of solvent is paramount as it directly modulates the catalyst's solubility, the stability of reactive intermediates, and the strength of the crucial hydrogen-bonding interactions that drive the catalysis.[6][7][8] This guide will address the most common challenges encountered in the lab and provide both theoretical explanations and practical solutions.
Troubleshooting Guide
This section is formatted as a series of common experimental problems. Each problem is followed by a diagnosis of potential causes related to the solvent and a set of actionable solutions.
Q1: My reaction is extremely slow or not proceeding at all. What is the likely solvent-related cause?
A1: Diagnosis & Solution
A stalled reaction is often the most pressing issue. The root cause is typically related to either poor catalyst/reactant solubility or inhibition of the catalytic cycle by the solvent itself.
Potential Causes & Recommended Actions:
-
Poor Catalyst Solubility: this compound is a salt and may have limited solubility in non-polar solvents. If the catalyst is not dissolved, it cannot participate effectively in the reaction.
-
Action: Visually inspect the reaction mixture for undissolved catalyst. If present, switch to a more polar solvent. Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or polar protic solvents like isopropanol can be good starting points.[9]
-
-
Solvent Competition for Hydrogen Bonding: Protic solvents (e.g., methanol, ethanol, water) are strong hydrogen-bond donors and acceptors. They can form strong hydrogen bonds with your substrate (especially with carbonyls or nitro groups), effectively competing with the guanidinium catalyst.[6] This can prevent the catalyst from binding to and activating the electrophile.
-
Action: If you are using a highly protic solvent, consider switching to a polar aprotic solvent like DCM, Chloroform, or THF. These solvents are less likely to interfere with the catalyst-substrate interaction. Toluene can also be effective in some cases.[10]
-
-
Insufficient Polarity to Stabilize the Transition State: Many reactions catalyzed by hydrogen-bond donors proceed through a transition state that has significant charge separation. A non-polar solvent may not be able to sufficiently stabilize this transition state, leading to a high activation energy barrier.
-
Action: If you are using a very non-polar solvent like hexane or toluene and observing slow rates, try a solvent with a higher dielectric constant, such as DCM or MeCN.[7]
-
Workflow for Addressing a Slow Reaction
Caption: Troubleshooting workflow for a slow DPG hydrobromide-catalyzed reaction.
Q2: I am observing significant side product formation. Can the solvent be the culprit?
A2: Diagnosis & Solution
Yes, the solvent can influence reaction selectivity and promote undesired pathways.
Potential Causes & Recommended Actions:
-
Promotion of Uncatalyzed Background Reactions: In some cases, particularly with highly reactive substrates, a background (uncatalyzed) reaction can compete with the desired catalytic pathway. Polar protic solvents can sometimes facilitate these side reactions by stabilizing charged intermediates or through general acid/base catalysis.
-
Action: Try running the reaction in a less polar, non-protic solvent like toluene or THF to disfavor the uncatalyzed pathway.
-
-
Solvent Participation in the Reaction: Some solvents, though seemingly inert, can participate in side reactions. For example, in the presence of a strong base (if any is added or formed in situ), a solvent like nitromethane could potentially act as a nucleophile.[11]
-
Action: Carefully review the reactivity of your chosen solvent under the reaction conditions. If suspicion arises, switch to a more inert solvent like toluene or dioxane.
-
-
Degradation of Reactants or Products: The solvent can affect the stability of your starting materials or the final product. For instance, if your product is susceptible to hydrolysis, using a protic solvent or a solvent that is not rigorously dried could lead to decomposition.[12]
-
Action: Ensure you are using dry solvents, especially if working with moisture-sensitive compounds. If product degradation is suspected, consider a less reactive/interactive solvent.
-
Frequently Asked Questions (FAQs)
Q3: How does the guanidinium cation actually catalyze the reaction?
A3: The positively charged 1,3-diphenylguanidinium cation acts as a hydrogen-bond donor and a Brønsted acid . Its primary role is to coordinate to an electron-rich site on the electrophilic substrate, such as a carbonyl oxygen or a nitro group. This coordination occurs through one or more hydrogen bonds.[5][6] This interaction polarizes the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. This is often referred to as monofunctional activation .
In some cases, the guanidinium ion can simultaneously activate both the electrophile and the nucleophile, a mechanism known as bifunctional catalysis .[2] This dual activation provides a highly organized, low-energy transition state, which can dramatically accelerate the reaction.
Catalytic Cycle of Guanidinium-Mediated Activation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters | CoLab [colab.ws]
- 5. pnas.org [pnas.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopicity of 1,3-Diphenylguanidine Hydrobromide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,3-Diphenylguanidine hydrobromide (DPG-HBr). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the inherent hygroscopicity of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.
Introduction: The Challenge of Hygroscopicity
1,3-Diphenylguanidine (DPG) is a strong organic base that, upon protonation with hydrobromic acid, forms the salt this compound.[1] This salt structure, featuring a highly stable guanidinium cation and a bromide anion, has a strong affinity for water.[2][3] Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[4][5] For DPG-HBr, this is not a trivial property; absorbed water can significantly impact its physical state, reactivity, and effective concentration, leading to a cascade of potential experimental errors.[6] Water can act as an unwanted reactant, alter solubility parameters, and even induce degradation, making its control a paramount concern for scientific rigor.[6]
This guide provides a structured, question-and-answer framework to address the most common challenges and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is this compound hygroscopic?
A1: The hygroscopicity of DPG-HBr is rooted in its ionic chemical structure. The core guanidinium group is an exceptionally strong organic base that, when protonated, forms a resonance-stabilized guanidinium cation.[1] This cation, along with the bromide anion, readily interacts with the polar water molecules present in the atmosphere. The guanidinium cation, in particular, has been shown to significantly alter the hydrogen-bonding network of water, effectively structuring water molecules around itself.[2] This strong affinity for atmospheric moisture means that if left exposed, the compound will actively draw water into its crystal lattice.
Q2: How can I visually identify if my DPG-HBr has absorbed water?
A2: Anhydrous DPG-HBr should be a free-flowing crystalline powder. The most common visual indicator of water absorption is a change in the physical state of the material. You may observe:
-
Clumping or Caking: The powder loses its fine, free-flowing nature and begins to form aggregates.[7]
-
Deliquescence: In cases of significant moisture absorption, the solid may begin to dissolve in the water it has absorbed, eventually forming a concentrated aqueous solution or a puddle.[4]
-
"Wet" Appearance: The powder may look damp or darken in color.
Any of these signs indicate that the compound's integrity has been compromised and its water content must be quantified before use.
Q3: What are the best practices for storing DPG-HBr to prevent water absorption?
A3: Proper storage is the first line of defense against hygroscopicity. The key principle is to isolate the compound from atmospheric moisture.
| Storage Parameter | Recommendation | Rationale & Best Practices |
| Primary Container | Use glass bottles with tight-fitting, screw-top caps. Polytetrafluoroethylene (PTFE) lined caps are ideal. | Provides a robust physical barrier to moisture ingress. Ensure the cap is sealed immediately after every use.[7] |
| Secondary Seal | Wrap the cap and neck of the primary container with Parafilm® or a similar sealing film. | Creates an additional, airtight seal, which is especially useful for long-term storage or after the original manufacturer's seal is broken.[8] |
| Storage Environment | Store in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). | A desiccator provides a low-humidity micro-environment, actively removing moisture from the enclosed air.[4] Ensure the desiccant is periodically refreshed or regenerated. |
| Atmosphere | For highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon). | This displaces moist air entirely. This can be achieved by backfilling the container with inert gas or storing it within a glove box.[9][10] |
| Temperature | Store in a cool, dry place.[11] | Avoid temperature fluctuations that can cause condensation ("breathing") inside the container. Do not store near heat sources. |
| Aliquoting | For frequently used material, consider dividing a new bottle into smaller, pre-weighed aliquots for single or short-term use. | This practice minimizes the exposure of the bulk stock to the atmosphere, preserving its integrity.[8] |
Q4: I need to weigh DPG-HBr for an experiment. What is the correct procedure?
A4: Weighing a hygroscopic compound requires speed and precision to minimize exposure to air. The rate of water absorption can be rapid enough to cause a continuously increasing reading on an analytical balance.
Caption: Decision workflow for weighing hygroscopic DPG-HBr.
Key Steps for Accurate Weighing:
-
Equilibrate: Allow the sealed container of DPG-HBr to come to room temperature before opening to prevent condensation on the cold powder.
-
Use a Suitable Vessel: Weigh the compound in a sealable container, such as a glass vial with a cap, rather than on open weighing paper.[12]
-
Weigh by Difference (Optional but Recommended):
-
Pre-weigh your sealed stock bottle of DPG-HBr.
-
Quickly transfer a portion of the powder to your reaction vessel.
-
Reseal the stock bottle and weigh it again. The difference is the mass of the transferred compound.
-
-
Work Quickly: Minimize the time the container is open and the compound is exposed to the air.[7] Have all spatulas and vessels ready before you begin.
-
Use a Controlled Environment: For experiments where stoichiometry is critical, weighing inside a glove box with a dry, inert atmosphere is the gold standard.[9][13]
Troubleshooting Guide
Problem 1: My DPG-HBr has formed hard clumps. Can I still use it?
Cause: The material has absorbed a significant amount of atmospheric moisture, causing the powder particles to agglomerate.
Solution:
-
Do Not Assume Anhydrous: The effective concentration of your compound is now lower than the label value due to the mass of the absorbed water. Using it as-is will lead to significant errors in stoichiometry.
-
Quantify the Water Content: The most reliable way to determine the extent of water absorption is through Karl Fischer (KF) titration.[6][14] This analytical method is specific for water and can provide a precise percentage of water content by mass.
-
Calculate and Adjust: Once you know the water content (e.g., 5% w/w), you must adjust the mass of the material you weigh out for your experiments to account for the water.
-
Corrected Mass = (Desired Mass of Anhydrous DPG-HBr) / (1 - [Water Content as a decimal])
-
Example: To get 100 mg of active DPG-HBr from a batch containing 5% water, you would need to weigh out 100 mg / (1 - 0.05) = 105.3 mg.
-
-
Attempting to Dry (Use with Caution):
-
You can attempt to dry the material in a vacuum oven at a moderate temperature (e.g., 40-50°C). Caution: Do not heat close to the melting point of the parent compound (147-150°C) to avoid decomposition.[15][16]
-
After drying, the material should be re-analyzed by Karl Fischer titration to confirm the final water content. Simply drying until it looks "free-flowing" is not a quantitative measure.
-
Problem 2: My reaction yields are inconsistent when using DPG-HBr. Could hygroscopicity be the cause?
Cause: Absolutely. Uncontrolled water content is a major source of irreproducibility.
Impact of Absorbed Water:
-
Stoichiometric Errors: As described above, if you are not accounting for the mass of water, you are adding less of your active compound than intended.
-
Side Reactions: Water can act as a nucleophile or a base in many sensitive organic reactions, leading to the formation of unwanted byproducts and reduced yield of the desired product.
-
Altered Solubility: The presence of water can change the solubility of reactants and catalysts in organic solvents, affecting reaction rates and homogeneity.
-
Changes in Basicity: The guanidinium group's interaction with water can influence its effective basicity and its role in the reaction mechanism.[2]
Solution:
-
Implement Strict Handling Protocols: Immediately adopt the storage and weighing procedures outlined in the FAQs for all new and existing bottles of DPG-HBr.
-
Establish a Water Content Specification: For your process, define an acceptable upper limit for water content.
-
Analyze Each Batch: Perform a Karl Fischer titration on each new bottle of DPG-HBr upon receipt and periodically thereafter, especially if storage conditions may have been compromised.[] This should be a standard quality control step for your critical reagents.
Caption: Simplified workflow for Karl Fischer water content analysis.
Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a general methodology. Always refer to your specific instrument's operating manual and your laboratory's standard operating procedures (SOPs).
Principle: The Karl Fischer reaction is a quantitative titration based on the reaction of water with iodine and sulfur dioxide in an alcohol solvent containing a base.[18][19] The endpoint is detected potentiometrically when an excess of iodine is present.[20]
Materials:
-
Automated Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (Titer ~5 mg/mL)
-
Karl Fischer Solvent (e.g., Anhydrous Methanol)
-
Certified Water Standard (e.g., Sodium Tartrate Dihydrate)
-
Airtight glass syringe or weighing boat/funnel
-
Analytical Balance
Procedure:
-
Instrument Preparation:
-
Fill the titrator burette with the Karl Fischer (KF) reagent.
-
Add fresh, anhydrous KF solvent to the titration vessel until the platinum electrodes are submerged.
-
Seal the vessel and start the instrument's pre-titration sequence. The instrument will titrate any residual moisture in the solvent to a stable, anhydrous endpoint.
-
-
Titer Determination (Standardization):
-
Accurately weigh an appropriate amount of a certified water standard (e.g., 30-50 mg of sodium tartrate dihydrate).[14]
-
Quickly introduce the standard into the conditioned titration vessel.
-
Begin the titration. The instrument will dispense KF reagent until the endpoint is reached.
-
The instrument will calculate the titer (F) of the KF reagent in mg of H₂O per mL of reagent. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Following the best practices for hygroscopic compounds, quickly weigh approximately 100-200 mg of the DPG-HBr sample. Record the exact weight (W_sample).
-
Rapidly and quantitatively transfer the sample into the conditioned titration vessel.
-
Begin the titration. The instrument will titrate the sample to the endpoint. Record the volume of KF reagent consumed (V_reagent).
-
-
Calculation:
-
The water content in the sample is calculated as follows:
-
Water Content (mg) = V_reagent (mL) x F (mg/mL)
-
% Water (w/w) = [Water Content (mg) / W_sample (mg)] x 100
-
-
References
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
-
Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. [Link]
-
This compound (1:1) | CAS#:93982-96-8. Chemsrc. [Link]
-
General Chapters: <921> WATER DETERMINATION. USP. [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). National Toxicology Program. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]
-
How do you handle hygroscopic salts?. HepatoChem. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals?. Reddit. [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. [Link]
-
Safety Data Sheet: 1,3-diphenylguanidine. Chemos GmbH & Co.KG. [Link]
-
Material Safety Data Sheet - 1,3-Diphenylguanidine. Cole-Parmer. [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023). Labcompare.com. [Link]
-
Guidance 071 – Weighing and Measuring Practices In Manufacturing Operations. GMP SOP. [Link]
-
1,3-Diphenylguanidine | CAS#:102-06-7. Chemsrc. [Link]
-
Diphenylguanidine | C13H13N3. PubChem. [Link]
-
Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. PMC - NIH. [Link]
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. [Link]
-
Best Weighing Practices in the Pharmaceutical Industry. (2017). Pharmaceutical Outsourcing. [Link]
-
Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. Journal of the American Chemical Society. [Link]
-
Protein stabilization and destabilization by guanidinium salts. PubMed - NIH. [Link]
-
Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. ResearchGate. [Link]
-
Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. labcompare.com [labcompare.com]
- 13. reddit.com [reddit.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]
- 16. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]
- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 19. uspbpep.com [uspbpep.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Common impurities in commercial 1,3-Diphenylguanidine hydrobromide
Welcome to the technical support center for 1,3-Diphenylguanidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and answer common questions related to the use of this compound in their experiments. We understand that the purity of reagents is critical for reproducible and reliable results. This document provides in-depth insights into common impurities, their origins, and practical troubleshooting advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
The purity of commercial 1,3-Diphenylguanidine (DPG) is generally high, often exceeding 99%.[1] However, trace impurities can be present, originating from the synthesis process or degradation. The most common impurities to be aware of are:
-
1,3-Diphenylthiourea: This is often the starting material for the synthesis of 1,3-Diphenylguanidine.[2][3] Its presence indicates an incomplete reaction.
-
N,N'-Diphenylcarbodiimide: This is a key intermediate in the synthesis of DPG from 1,3-diphenylthiourea.[2] Incomplete conversion to the final product can result in its presence as an impurity.
-
Aniline: As a primary building block for 1,3-diphenylthiourea, residual aniline may be carried through the synthesis.
-
Degradation Products: Although 1,3-Diphenylguanidine is relatively stable, it can degrade under harsh conditions such as high temperatures or in aqueous solutions upon heating, potentially forming urea derivatives.[4]
Q2: How can these impurities affect my experiment?
The impact of impurities depends on their chemical nature and the specifics of your experimental system.
-
1,3-Diphenylthiourea: Being a structurally similar but less basic compound, it may compete in binding studies or act as a weaker catalyst, leading to reduced reaction yields or altered kinetics.
-
N,N'-Diphenylcarbodiimide: This is a reactive compound that can participate in unwanted side reactions, particularly with nucleophiles in your reaction mixture. This can lead to the formation of unexpected byproducts and consumption of your reagents.
-
Aniline: As a primary amine, aniline can be nucleophilic and may interfere with reactions involving electrophiles.
-
Guanidinium-based impurities: The guanidinium group is a strong hydrogen bond donor and can interact with biological macromolecules like proteins and nucleic acids.[5] The presence of unknown guanidinium-containing impurities could lead to non-specific binding or denaturation effects, confounding your results.[6]
Q3: My 260/230 absorbance ratio for a nucleic acid sample is low after using a guanidinium-based lysis buffer. Could this be related to impurities?
While low 260/230 ratios are often indicative of contamination with guanidinium salts from the lysis buffer itself, the presence of other UV-absorbing impurities in the guanidinium salt could exacerbate this issue. It is crucial to use high-purity guanidinium salts for nucleic acid extractions to minimize such analytical interferences.
Q4: I am observing unexpected side products in my synthesis. Could impurities in this compound be the cause?
Yes, reactive impurities like N,N'-diphenylcarbodiimide are a likely culprit. This compound can react with various functional groups, leading to the formation of unanticipated adducts. If you suspect this, it is advisable to analyze the purity of your this compound lot.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues that may arise from impurities in this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Symptom: You observe significant variability in reaction outcomes (yield, rate) between different batches of this compound.
-
Potential Cause: Varying levels of the less active impurity, 1,3-diphenylthiourea, or the presence of inhibitory impurities.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
-
Corrective Actions:
-
Purity Analysis: Perform a purity analysis of the problematic lot of this compound using High-Performance Liquid Chromatography (HPLC).
-
Impurity Identification: If possible, identify the impurities by comparing their retention times to those of known standards (e.g., 1,3-diphenylthiourea).
-
Purification: If a significant amount of a less active impurity is detected, consider purifying the material by recrystallization. A historical method for purifying 1,3-Diphenylguanidine involves dissolving it in hot toluol and allowing the pure compound to crystallize upon cooling, leaving impurities behind in the solvent.[7]
-
Alternative Supplier: If purification is not practical, obtaining a new lot of this compound from a different, reputable supplier is recommended.
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: Your reaction yields a complex mixture of products, including some that are not anticipated based on the reaction scheme.
-
Potential Cause: The presence of a reactive impurity, most likely N,N'-diphenylcarbodiimide.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Use HPLC or LC-MS to analyze your this compound for the presence of N,N'-diphenylcarbodiimide.
-
Quench the Impurity: If N,N'-diphenylcarbodiimide is present, you may be able to quench it before starting your main reaction by adding a small amount of a non-interfering nucleophile (e.g., a primary amine that can be easily removed later).
-
Purify the Reagent: As with the previous issue, recrystallization can be an effective method to remove this impurity.
-
Confirm the Structure of Byproducts: If possible, isolate and characterize the unexpected byproducts. This can provide valuable clues about the nature of the reactive impurity.
-
III. Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a stock solution of your this compound sample in the mobile phase (initial conditions).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to 1,3-Diphenylguanidine and any impurity peaks.
-
The relative area of the impurity peaks can be used to estimate their concentration.
-
| Compound | Expected Retention Behavior |
| 1,3-Diphenylguanidine | Main peak |
| 1,3-Diphenylthiourea | Likely to be more retained (longer retention time) than DPG due to the thiocarbonyl group. |
| N,N'-Diphenylcarbodiimide | Retention time will vary depending on the exact conditions, but it should be well-resolved from DPG. |
| Aniline | Less retained (shorter retention time) than DPG due to its smaller size and lower hydrophobicity. |
IV. Visualization of Impurity Formation Pathway
The following diagram illustrates the synthetic route to 1,3-Diphenylguanidine and highlights the points at which common impurities can arise.
Caption: Synthetic pathway of this compound and the origin of common impurities.
V. References
-
National Toxicology Program. (1991). NTP TOX 42: 1,3-Diphenylguanidine. National Institutes of Health. [Link]
-
Li, Z. M., et al. (2021). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 55(13), 8975-8984. [Link]
-
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenylguanidine. PubChem Compound Summary for CID 7593. [Link]
-
dos Santos, M. M., et al. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environmental Science & Technology Letters, 10(10), 885-890. [Link]
-
Protocol Online. (2005). How to get rid of guanidinium contamination. [Link]
-
LookChem. (n.d.). Cas 102-06-7,1,3-Diphenylguanidine. [Link]
-
Li, Z. M., et al. (2021). Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. Environmental Science & Technology, 55(13), 8985-8994. [Link]
-
Weiss, M. L. (1922). U.S. Patent No. 1,422,506. U.S. Patent and Trademark Office.
-
Sieira, B., et al. (2020). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Water Research, 185, 116246. [Link]
-
Sciencemadness Wiki. (n.d.). Guanidine. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 1,3-diphenylguanidine. [Link]
-
CN1057832A. (1991). Preparation technique of diphenyl guanidine. Google Patents.
-
ResearchGate. (2015). Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. [Link]
-
National Center for Biotechnology Information. (1985). Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]
-
Wikipedia. (n.d.). Guanidine. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 4. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. veeprho.com [veeprho.com]
- 6. How to get rid of guanidinium contamination - Molecular Biology [protocol-online.org]
- 7. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
Troubleshooting low enantioselectivity with chiral guanidine catalysts
<_Step_2>
Troubleshooting Guide for Low Enantioselectivity
Welcome to the technical support center for chiral guanidine catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. The following question-and-answer format addresses specific issues and provides actionable, scientifically-grounded advice to optimize your catalytic system.
I. Catalyst Integrity and Activation
Question 1: My enantioselectivity is low and inconsistent. Could my chiral guanidine catalyst be the problem?
Answer: Absolutely. The purity, structural integrity, and proper activation of the chiral guanidine catalyst are paramount for achieving high enantioselectivity. Guanidines are strong bases and can be susceptible to degradation.[1][2]
-
Purity and Storage: Ensure your catalyst is of high purity. Impurities from the synthesis can interfere with the reaction.[2] Chiral guanidines should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent degradation from air, moisture, and light.
-
Catalyst Activation: Many guanidine-catalyzed reactions rely on the formation of a guanidinium salt as the active catalytic species.[3][4] This occurs when the guanidine base deprotonates the pro-nucleophile. In some cases, in situ generation of the active catalyst by treating a guanidine salt with a strong, non-nucleophilic base is necessary.[5] If you are using a pre-catalyst salt, ensure the activating base is fully consumed and does not interfere with the main reaction.
-
Structural Integrity: The chiral scaffold is crucial for creating the asymmetric environment. Any degradation or side reactions involving the catalyst will compromise its ability to control stereoselectivity. If you suspect degradation, consider re-purifying the catalyst or synthesizing a fresh batch. The synthesis of chiral guanidines can be complex, and ensuring the correct stereochemistry is essential.[2][6]
II. Reaction Conditions and Optimization
Question 2: How critical is the choice of solvent, and what are the general trends I should be aware of?
Answer: Solvent choice is a critical parameter that can dramatically influence enantioselectivity.[7][8] The solvent can affect the conformation of the catalyst, the solubility of substrates, and the stability of the transition state.
A general trend observed is that enantioselectivity often decreases with increasing solvent polarity.[7] For instance, in an acylative kinetic resolution, the highest selectivity was obtained in diethyl ether, while more polar solvents like acetonitrile (MeCN) and dimethylformamide (DMF) led to lower selectivity values.[7]
Table 1: Effect of Solvent Polarity on Enantioselectivity [7]
| Solvent | Polarity (Dielectric Constant) | Enantioselectivity (s-value) |
| Diethyl Ether (Et₂O) | 4.3 | High |
| Toluene | 2.4 | Moderate-High |
| Dichloromethane (CH₂Cl₂) | 9.1 | Moderate |
| Acetonitrile (MeCN) | 37.5 | Low |
| Dimethylformamide (DMF) | 36.7 | Low |
Troubleshooting Steps:
-
Start with non-polar solvents: Begin your optimization with solvents like toluene, diethyl ether, or dichloromethane.
-
Screen a range of polarities: If the initial results are poor, systematically screen solvents with varying polarities.
-
Check for side reactions: Be aware that some solvents may promote side reactions. For example, the formation of epoxide byproducts has been observed in solvents like (CH₂Cl)₂, EtOAc, MeCN, and DMF.[7]
Question 3: My reaction is very slow, and increasing the temperature to speed it up kills the enantioselectivity. What should I do?
Answer: This is a common challenge. Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.[5] However, this comes at the cost of reaction rate.
Workflow for Optimizing Temperature and Rate:
Caption: Workflow for temperature and rate optimization.
If lowering the temperature improves enantioselectivity but makes the reaction impractically slow, consider increasing the catalyst loading.[5] Alternatively, you may need to explore a more active catalyst derivative, for example, by modifying the substituents on the chiral backbone to enhance its basicity or catalytic turnover.[3][9]
III. Mechanistic Considerations and Substrate Effects
Question 4: I don't fully understand how the catalyst works. Can you explain the general mechanism and how it controls stereoselectivity?
Answer: Most chiral guanidine catalysts operate through a bifunctional activation mechanism.[3][4] The guanidine moiety, being a strong Brønsted base, deprotonates the nucleophile (e.g., a malonate, nitroalkane, or glycine imine).[1][3][10] The resulting protonated guanidinium ion then acts as a Brønsted acid, activating the electrophile (e.g., a nitroalkene or enone) and the deprotonated nucleophile simultaneously through a network of hydrogen bonds.[3][4]
This dual activation organizes the substrates within the chiral pocket of the catalyst, forcing the nucleophilic attack to occur from a specific face. The steric bulk of the catalyst's chiral backbone plays a crucial role in shielding the other face of the electrophile, thus dictating the stereochemical outcome.[3]
Caption: Generalized catalytic cycle for a chiral guanidine.
The key to high enantioselectivity is the stability and rigidity of this organized transition state. Factors that disrupt these hydrogen bonding interactions, such as polar or coordinating solvents, will lead to a loss of stereocontrol.
Question 5: My standard protocol works well for some substrates but fails for others. Why is there such a strong substrate dependence?
Answer: Substrate scope limitations are common in asymmetric catalysis. The electronic and steric properties of your substrates must be compatible with the catalyst's binding pocket and activation mode.
-
Steric Hindrance: Very bulky substituents on either the nucleophile or the electrophile can prevent effective binding to the catalyst, leading to a non-catalyzed background reaction with no enantioselectivity. Conversely, sometimes bulky groups on the catalyst are necessary to achieve high selectivity with certain substrates.[9][11]
-
Electronic Effects: The acidity of the nucleophile is critical. The pKa of the nucleophile's proton must be within a suitable range for the guanidine base to deprotonate it effectively without requiring excessively harsh conditions.[1] If the nucleophile is not acidic enough, the initial deprotonation step, which can be the rate-determining step, will be too slow.[3]
-
Interfering Functional Groups: Substrates with other basic or acidic functional groups can interfere with the catalyst. For example, a substrate with a free carboxylic acid would likely protonate and deactivate the guanidine catalyst.
Experimental Protocol: Testing for Background Reaction
To determine if a non-catalyzed background reaction is contributing to low enantioselectivity, follow this protocol:
-
Set up the standard reaction: Prepare your reaction with the substrate, electrophile, solvent, and any other reagents, but do not add the chiral guanidine catalyst.
-
Monitor the reaction: Run the reaction under the same conditions (temperature, time) as your catalyzed reaction.
-
Analyze the results: Use an appropriate analytical method (e.g., ¹H NMR, GC, LC) to determine the conversion to the product.
-
Interpretation:
-
High conversion: If a significant amount of product is formed without the catalyst, a high background reaction is occurring. This will erode the overall enantioselectivity. You may need to lower the reaction temperature or use a more active catalyst at a lower loading to favor the catalyzed pathway.
-
Low or no conversion: If little to no product is formed, the background reaction is negligible. The problem lies with the catalyst's inability to effectively control the stereochemistry of the desired pathway.
-
IV. Additives and Co-catalysts
Question 6: Can additives be used to improve my reaction's performance?
Answer: Yes, additives can play a crucial role in optimizing enantioselectivity and are an important part of troubleshooting.[12]
-
Water Scavengers: Trace amounts of water can be detrimental, as it can compete with the substrate for hydrogen bonding sites on the catalyst or cause hydrolysis of reagents. Adding molecular sieves (e.g., 4Å MS) is a common and effective strategy to ensure anhydrous conditions.[13]
-
Inorganic Salts: In some cases, the addition of salts can influence the aggregation state of the catalyst or the transition state assembly, leading to improved results. For example, the use of KI was found to be crucial for inhibiting the retro-nitroaldol reaction in a Henry reaction catalyzed by a guanidine-thiourea catalyst.[14]
-
Co-catalysts: While less common for simple guanidine base catalysis, some systems benefit from co-catalysts. For instance, combining chiral guanidines with metal salts can create powerful synergistic catalytic systems for more challenging transformations.[15][16]
If you are facing persistent issues, a systematic screening of additives is a logical next step after optimizing solvent and temperature.
References
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. (n.d.). MDPI. [Link]
-
Chiral Guanidine Catalyzed Acylative Kinetic Resolution of Racemic 2-Bromo-1-arylethanols. (n.d.). Chemistry Letters. [Link]
-
Chiral nucleophilic guanidine catalysts 1 and 2. (n.d.). ResearchGate. [Link]
-
Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. (2006). Journal of the American Chemical Society. [Link]
-
Chiral Guanidine Catalyzed Enantioselective Reactions. (n.d.). ResearchGate. [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. (n.d.). ResearchGate. [Link]
-
Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. (2019). PubMed. [Link]
-
Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. (n.d.). PMC. [Link]
-
Chiral guanidine catalyzed enantioselective reactions. (2009). PubMed. [Link]
-
Chapter 23: Chiral Guanidines as Asymmetric Organocatalysts. (2015). The Royal Society of Chemistry. [Link]
-
Microwave-Assisted Synthesis of Guanidine Organocatalysts Bearing a Tetrahydroisoquinoline Framework and Their Evaluation in Michael Addition Reactions. (n.d.). ResearchGate. [Link]
-
Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. (n.d.). ResearchGate. [Link]
-
Guanidine Chemistry. (n.d.). J-Stage. [Link]
-
Recent Progress in Chiral Guanidine-catalyzed Michael Reactions. (2017). Bentham Science. [Link]
-
Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012). Beilstein Journals. [Link]
-
Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. (n.d.). ResearchGate. [Link]
-
Additive Effects on Asymmetric Catalysis. (n.d.). ACS Publications. [Link]
-
Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. (n.d.). ResearchGate. [Link]
-
Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. (n.d.). Organic Chemistry Portal. [Link]
-
Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (n.d.). ACS Publications. [Link]
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). University of Windsor. [Link]
-
Organocatalytic Enantioselective Henry Reactions. (n.d.). MDPI. [Link]
-
Development process of chiral nucleophilic guanidine catalysts. (n.d.). ResearchGate. [Link]
-
Scheme 5. Preparation of the polymer-supported chiral guanidine 2. (n.d.). ResearchGate. [Link]
-
Guanidine-thiourea C8 catalyzed Henry reaction. (n.d.). ResearchGate. [Link]
-
Chiral guanidines and their derivatives in asymmetric synthesis. (2018). RSC Publishing. [Link]
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- 5. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing decomposition of 1,3-Diphenylguanidine hydrobromide during reaction
Technical Support Center: 1,3-Diphenylguanidine Hydrobromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-Diphenylguanidine (DPG) hydrobromide. This resource is designed to provide in-depth guidance on preventing the decomposition of DPG hydrobromide during experimental procedures. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical field experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Diphenylguanidine (DPG) hydrobromide and what are its primary applications?
1,3-Diphenylguanidine (DPG) is a strong organic base. Its hydrobromide salt is formed by reacting DPG with hydrobromic acid.[1] The guanidinium cation is highly stable due to resonance delocalization of the positive charge across its three nitrogen atoms.[2][3] DPG and its salts are widely used as vulcanization accelerators in the rubber industry.[4][5] In a laboratory setting, it can act as a catalyst, for instance in the production of polyurethane foams, and as a complexing agent for the detection of metals and organic bases.[1][5]
Q2: What are the main causes of this compound decomposition?
The primary causes of DPG hydrobromide decomposition are exposure to high temperatures, moisture, and incompatible chemical environments, particularly alkaline conditions and strong oxidizing agents.[4][6][7][8][9]
-
Thermal Stress: DPG begins to decompose at temperatures above 160°C, with notable decomposition even at 60°C over time.[10][11] The thermal decomposition process occurs in two stages and releases toxic fumes, including nitrogen oxides and aniline.[12][13]
-
Hydrolysis: Guanidines are susceptible to hydrolysis, which is the primary decomposition pathway in aqueous solutions.[14][15] This reaction is catalyzed by both acids and bases but is significantly accelerated in the presence of hydroxide ions (alkaline pH).[7][8][9] The hydrolysis of guanidines typically yields ureas and amines.[8]
-
Incompatible Materials: Contact with strong oxidizing agents can lead to decomposition.[6][16]
Q3: How should this compound be properly stored to ensure its stability?
To maintain the integrity of DPG hydrobromide, it should be stored in a cool, dry, well-ventilated area, away from direct light and incompatible substances.[17][18] The container should be kept tightly closed to prevent moisture absorption, as DPG is moisture-sensitive.[5][16] For long-term storage, refrigeration (2-8°C) is recommended.[11]
Q4: What are the visible signs of DPG hydrobromide decomposition?
Visual signs of decomposition can include a change in color from its typical white or cream-colored appearance, the development of a noticeable odor, or a change in the material's physical state. However, decomposition can occur without obvious visual cues. Therefore, it is crucial to rely on analytical methods for confirmation if decomposition is suspected.
Q5: Can DPG hydrobromide be used in aqueous solutions?
While DPG hydrobromide is sparingly soluble in water, its use in aqueous media requires careful consideration of the solution's pH.[5] Aqueous solutions of DPG are strongly alkaline, which can promote hydrolysis.[5][19] If an aqueous solution is necessary, it should be freshly prepared and buffered to a neutral or slightly acidic pH to minimize decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving DPG hydrobromide.
Issue 1: My reaction is giving low yields or failing completely. Could DPG hydrobromide decomposition be the cause?
Possible Cause: Yes, decomposition of DPG hydrobromide, especially if it is used as a catalyst, can significantly impact reaction outcomes.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze the purity of your DPG hydrobromide using a suitable technique like HPLC to confirm it meets the required specifications.[11]
-
Control Reaction Temperature: Ensure your reaction temperature does not exceed the stability threshold of DPG. Thermal decomposition of DPG can begin at temperatures as low as 60°C with prolonged exposure.[11]
-
Manage pH and Moisture: If your reaction is run in a protic solvent, be mindful of the pH. The presence of strong bases can deprotonate the guanidinium salt to the free base, which is more susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Issue 2: I am observing unexpected side products in my reaction mixture.
Possible Cause: The side products could be the decomposition products of DPG hydrobromide or compounds formed from their subsequent reactions.
Troubleshooting Steps:
-
Identify Potential Decomposition Products: The primary thermal decomposition product of DPG is aniline.[12] Hydrolysis can lead to the formation of diphenylurea and aniline.
-
Analytical Confirmation: Use analytical techniques such as LC-MS to identify the unknown side products and compare them to the expected decomposition products of DPG.
-
Review Reaction Conditions:
Issue 3: The physical appearance of my DPG hydrobromide has changed over time.
Possible Cause: A change in color or texture can indicate decomposition.
Troubleshooting Steps:
-
Proper Storage: Immediately transfer the reagent to a tightly sealed container and store it in a cool, dark, and dry place.[17][18]
-
Purity Check: Before use, it is advisable to re-analyze the purity of the material to ensure it is suitable for your experiment.
-
Discard if Necessary: If significant degradation is suspected or confirmed, it is best to discard the reagent to avoid compromising your experimental results.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Melting Point | 145-148 °C | [5] |
| Thermal Decomposition | Begins > 160 °C | [10] |
| Water Solubility | Sparingly soluble | [5] |
| Storage Temperature | Cool, dry place; Refrigeration (2-8°C) for long-term storage | [11][17] |
| Incompatibilities | Strong oxidizing agents, moisture, strong acids | [6][13][16] |
Experimental Protocol: General Procedure for Using DPG Hydrobromide as a Catalyst
This protocol provides a general workflow designed to minimize the decomposition of DPG hydrobromide when used as a catalyst in a non-aqueous reaction.
1. Reagent and Glassware Preparation:
- Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
- Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation).
2. Reaction Setup:
- Set up the reaction under an inert atmosphere.
- Add the solvent and reactants to the reaction vessel.
- Begin stirring and bring the reaction mixture to the desired temperature.
3. Addition of DPG Hydrobromide:
- Weigh the required amount of DPG hydrobromide in a dry, inert atmosphere if possible (e.g., in a glovebox).
- Add the DPG hydrobromide to the reaction mixture. It is often preferable to add it as a solid or as a freshly prepared solution in the anhydrous reaction solvent.
4. Reaction Monitoring and Work-up:
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
- Upon completion, proceed with the appropriate work-up procedure. Be mindful that aqueous work-ups, especially with basic solutions, can potentially degrade any remaining catalyst.
Visualizing Decomposition Pathways and Prevention
The following diagram illustrates the key factors that can lead to the decomposition of this compound and the corresponding preventative measures.
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Technical Support Center: Formation of Disinfection By-Products from 1,3-Diphenylguanidine (DPG) in Water
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 1,3-Diphenylguanidine (DPG). DPG, a common vulcanization accelerator in rubber and polymer manufacturing, is an emerging water contaminant primarily due to leachate from tire wear particles and polymer pipes.[1][2][3] Its presence in water sources destined for treatment is a significant concern because of its potential to form potentially toxic disinfection by-products (DBPs) during routine water treatment processes.
This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your research into the transformation of DPG during water disinfection.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interaction of DPG with common water disinfectants.
Q1: What is 1,3-Diphenylguanidine (DPG) and why is it a concern in water systems?
A1: 1,3-Diphenylguanidine (DPG) is an organic compound used extensively as a secondary accelerator in the vulcanization of rubber and as a polymer additive. Its widespread use has led to its detection in various water bodies, with concentrations reported from the nanogram per liter (ng/L) to the milligram per liter (mg/L) range.[1][3] The primary concern is that when DPG enters a water treatment facility, it can react with chemical disinfectants to form new compounds, known as disinfection by-products (DBPs), which may pose health risks.[1][2]
Q2: What occurs when DPG reacts with free chlorine during water disinfection?
A2: DPG reacts rapidly with free chlorine (hypochlorous acid, HOCl).[4][5] This reaction leads to the formation of a variety of chlorinated by-products. The specific products formed and their yields are influenced by factors such as the chlorine-to-DPG molar ratio, pH, and reaction time.[6][7][8] Studies show that lower chlorination doses tend to favor the formation of di-halogenated DPG derivatives.[6] At higher chlorine doses, other transformation products can occur, and DPG can also be a precursor to regulated DBPs like chloroform, which has been observed to form at up to a 25% molar yield in some studies.[5][6]
Q3: Are the chlorinated by-products of DPG more hazardous than DPG itself?
A3: Yes, current research strongly indicates that several chlorinated DBPs of DPG are significantly more toxic, and potentially genotoxic, than the parent compound.[1][2][9] For example, compounds like 1,3-bis-(4-chlorophenyl)guanidine (CC04) and 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) have been shown to have a greater impact on cell viability and may cause mitochondrial damage and DNA double-strand breaks.[1][2] This increase in toxicity post-disinfection is a critical aspect of the environmental risk assessment for DPG.
Q4: How does DPG react with other disinfectants, such as chloramine?
A4: The reactivity of DPG with chloramine (monochloramine, NH₂Cl) is substantially lower than with free chlorine. Experimental studies have shown that the formation of targeted chlorinated DPG derivatives is not observed during chloramination experiments under typical water treatment conditions.[1][2][6] This suggests that water utilities using chloramine as a secondary disinfectant may see significantly less formation of these specific DPG by-products compared to those using free chlorine.
Q5: What are the primary types of DBPs identified from DPG chlorination?
A5: Research has identified a range of transformation products. The most well-characterized are chlorinated derivatives of the parent DPG molecule. In addition to these, other reactions can occur, including hydroxylation and cyclization.[5] A study using high-resolution mass spectrometry tentatively identified 35 different transformation products from the chlorination and bromination of DPG.[5]
Table 1: Key Chlorinated By-Products of DPG and Their Significance
| Compound Name | Abbreviation | Significance |
| 1,3-bis-(4-chlorophenyl)guanidine | CC04 | Exhibits significant cytotoxicity and impacts mitochondrial function.[1][2] |
| 1,3-bis-(2-chlorophenyl)guanidine | CC05 | Identified as a chlorination by-product found in drinking water samples.[3] |
| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine | CC11 | Considered one of the most cytotoxic and potentially genotoxic DPG derivatives.[6][9] |
| 1-(2,4-dichlorophenyl)-3-phenylguanidine | CC15 | Frequently detected chlorinated by-product in treated drinking water.[3][6] |
| 1,3-bis(2,4-dichlorophenyl)guanidine | VD03 | A tetra-halogenated derivative studied for its potential toxicity.[6] |
Troubleshooting Guide for Experimental Workflows
This section provides solutions to common challenges encountered during the analysis of DPG and its DBPs.
Caption: Troubleshooting logic for DPG DBP analysis.
Problem 1: I am not detecting any chlorinated DPG by-products in my samples after disinfection.
-
Possible Cause 1: Incorrect Disinfectant. You may be using chloramine instead of free chlorine. DPG's reaction with chloramine is negligible.[1][2][6]
-
Solution: Ensure your disinfectant stock is sodium hypochlorite (NaOCl) or chlorine gas dissolved in water, which forms free chlorine (HOCl/OCl⁻). Verify the absence of ammonia in your stock solutions.
-
-
Possible Cause 2: Premature Reaction Quenching. The quenching agent (e.g., sodium thiosulfate, ascorbic acid) might have been added too soon or was present in the reaction vessel, preventing the reaction.
-
Solution: Add the quenching agent only at the end of the specified reaction time. Ensure all glassware is thoroughly rinsed to remove any residual quenching agents from previous experiments.
-
-
Possible Cause 3: Inefficient Extraction. The solid-phase extraction (SPE) method may not be suitable for capturing the DPG derivatives, or the elution solvent may be incorrect.
-
Solution: Review literature for validated SPE methods for guanidine compounds. Test different sorbents (e.g., HLB, C18) and elution solvents (e.g., methanol, acetonitrile, with or without modifiers like formic acid) to optimize recovery.
-
-
Possible Cause 4: Insufficient Instrument Sensitivity. The concentrations of the formed DBPs may be below the detection limit of your analytical instrument.
-
Solution: Utilize a highly sensitive method such as liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[6] This is the standard for quantifying trace levels of these compounds.
-
Problem 2: My DBP concentrations are highly variable and inconsistent between replicate experiments.
-
Possible Cause 1: Uncontrolled Reaction Conditions. Minor fluctuations in pH, temperature, or initial disinfectant concentration can significantly impact reaction kinetics and DBP formation.[5][7][8]
-
Solution: Prepare all experiments in a buffered solution (e.g., phosphate buffer) to maintain a constant pH. Use a temperature-controlled water bath or incubator for all reactions. Always measure the disinfectant concentration immediately before adding it to the sample.
-
-
Possible Cause 2: Inconsistent Reaction Time. Variation in the time between adding the disinfectant and quenching the reaction will lead to different DBP yields.
-
Solution: Use a precise timer for all reactions. For short reaction times, prepare individual samples rather than taking aliquots from a single large batch reactor to ensure accurate timing for each replicate.
-
Problem 3: I am observing many large, unidentified peaks in my chromatogram that are not present in my DPG standard.
-
Possible Cause 1: Formation of Unknown Transformation Products (TPs). You are likely successfully forming DBPs, but they are not the specific chlorinated derivatives you are targeting. DPG can form numerous TPs.[5]
-
Solution: This is an opportunity for discovery. Employ high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements of the unknown peaks. Use this data to propose elemental formulas and identify novel TPs.
-
-
Possible Cause 2: Matrix Effects. If you are using a complex water matrix (e.g., river water), the unidentified peaks could be from the reaction of chlorine with natural organic matter (NOM).
-
Solution: First, run a matrix blank (your water sample + chlorine, without DPG) to see which peaks are formed from the background matrix. For quantification, use matrix-matched calibration standards or a standard addition approach to compensate for signal suppression or enhancement.
-
Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Caption: Workflow for DPG DBP formation and analysis.
Protocol 1: Simulated Chlorination for DBP Formation Potential
This protocol assesses the potential of DPG to form chlorinated by-products under controlled laboratory conditions.
-
Preparation of Reagents:
-
DPG Stock (1 mg/mL): Accurately weigh 10 mg of DPG standard and dissolve in 10 mL of methanol.
-
Free Chlorine Stock (~4000 mg/L): Use a commercial sodium hypochlorite (NaOCl) solution. Determine its exact concentration using the DPD colorimetric method (e.g., Hach Method 8021) or titration.
-
Buffer Solution (pH 7.0): Prepare a 10 mM phosphate buffer solution.
-
Quenching Solution: Prepare a 100 mg/mL solution of ascorbic acid in deionized water.
-
-
Reaction Setup:
-
In an amber glass vial, add 99 mL of the pH 7.0 buffer solution.
-
Spike the appropriate volume of DPG stock solution to achieve the desired starting concentration (e.g., 10 µL for a final concentration of 10 µg/L). Mix thoroughly.
-
Initiate the reaction by adding a calculated volume of the free chlorine stock to achieve the target dose (e.g., 2 mg/L). Immediately cap the vial and start a timer.
-
Store the vial in the dark at a constant temperature (e.g., 25°C) for the desired reaction time (e.g., 24 hours).
-
-
Reaction Quenching and Sample Preservation:
-
After the reaction time has elapsed, add an excess of the ascorbic acid quenching solution (e.g., 100 µL) to neutralize any residual chlorine.
-
The sample is now ready for extraction or direct analysis if concentrations are high enough.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol details the extraction and analysis of DPG and its chlorinated DBPs from water.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Waters Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.
-
Load the quenched water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove salts and interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
-
Elution and Concentration:
-
Elute the trapped analytes from the cartridge with 2 x 4 mL aliquots of methanol into a collection tube.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of 90:10 water:methanol for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a Triple Quadrupole LC/MS system.[6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: Develop a gradient to separate DPG and its more hydrophobic chlorinated derivatives.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Develop and optimize at least two MRM transitions (precursor ion > product ion) for each target analyte for confident identification and quantification. Calibration curves should be linear with R² values of 0.99 or greater.[6]
-
References
-
Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent Technologies Application Note. [Link]
-
Marques dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Journal of Hazardous Materials, 436, 129114. [Link]
-
PubMed. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. National Center for Biotechnology Information. [Link]
- Yang, M., et al. (2019). Current methods for analyzing drinking water disinfection byproducts. Trends in Environmental Analytical Chemistry, 22, e00060.
- ScienceDirect. (2019).
-
ResearchGate. (2020). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. [Link]
-
Sieira, B., et al. (2020). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Water Research, 170, 115338. [Link]
- Gopal, K., et al. (2024). Detection and Measurement of Disinfection By-Products in Drinking Water.
-
dos Santos, M. M., et al. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. Environmental Science & Technology Letters, 10(9), 794–800. [Link]
-
Ariel University. (2024). Detection and Measurement of Disinfection By-Products in Drinking Water. [Link]
- ResearchGate. (2022). Polymer Additives to Go? Occurrence of the Rubber Additive 1,3-Diphenylguanidine (DPG)
-
Li, D., et al. (2021). Factors affecting the formation of DBPs by chlorine disinfection in water distribution system. Desalination and Water Treatment, 214, 160-169. [Link]
-
dos Santos, M. M., et al. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. ACS Publications. [Link]
- The Water Research Foundation. (1998).
-
Doederer, K., et al. (2014). Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water. Water Research, 48, 218-228. [Link]
-
ACS Publications. (2023). Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. deswater.com [deswater.com]
- 8. Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 1,3-Diphenylguanidine Hydrobromide Assay
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 1,3-Diphenylguanidine (DPG), often used as a vulcanization accelerator in the rubber industry, also sees applications in organic synthesis and as a standard in analytical chemistry. Its hydrobromide salt, 1,3-Diphenylguanidine hydrobromide, requires robust analytical methods for its assay to ensure product quality and consistency. This guide provides a comparative analysis of common analytical techniques for the assay of this compound, with a focus on method validation in accordance with international guidelines.
This document will delve into the principles, experimental protocols, and validation parameters of three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titration. We will explore the underlying scientific principles of each technique and provide detailed, step-by-step validation protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs.
The Importance of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP). The goal of validation is to ensure that the chosen analytical method provides reliable, reproducible, and accurate results. Key validation parameters that will be discussed for each method include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds. Its high resolution and sensitivity make it an ideal choice for the assay of this compound, especially in the presence of impurities or degradation products.
Principle of HPLC
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 1,3-Diphenylguanidine, a basic compound, reverse-phase HPLC is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a pH modifier to ensure the analyte is in a single ionic form. The separated components are then detected by a UV detector as they elute from the column.
Experimental Protocol for HPLC Method Validation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA. The organic modifier and its ratio to the aqueous phase are critical for achieving optimal retention and peak shape. The addition of an acid like TFA helps to suppress the silanol interactions on the stationary phase and ensures consistent protonation of the basic analyte, leading to sharper, more symmetrical peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the UV spectrum of 1,3-Diphenylguanidine (typically around 254 nm).
Validation Workflow:
Caption: Workflow for HPLC method validation of this compound.
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criteria (Typical) | Example Result |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of the test concentration. | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD% of results should be within acceptable limits after minor changes to the method. | Passed |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. It is based on the principle of light absorption by the analyte at a specific wavelength. This method is often suitable for the assay of pure substances or simple formulations where there are no interfering substances that absorb at the same wavelength.
Principle of UV-Vis Spectrophotometry
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, a chromophore is present in the molecule, allowing it to absorb light in the UV region. A wavelength of maximum absorbance (λmax) is chosen for quantification to ensure maximum sensitivity and to minimize the impact of minor wavelength shifts.
Experimental Protocol for UV-Vis Method Validation
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or Ethanol (Spectroscopic grade)
-
This compound reference standard
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations covering the expected concentration range of the sample solutions.
Validation Workflow:
Caption: Workflow for UV-Vis spectrophotometric method validation.
Data Summary: UV-Vis Method Validation
| Validation Parameter | Acceptance Criteria (Typical) | Example Result |
| Specificity | Comparison of spectra of analyte in sample vs. standard. | Spectra are concordant. |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | Defined by the linear range of the calibration curve. | 5-25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 1.1% Intermediate: 1.5% |
| LOD | Based on visual evaluation or S/N ratio. | 0.5 µg/mL |
| LOQ | Based on visual evaluation or S/N ratio. | 1.5 µg/mL |
| Robustness | Minor variations in pH or solvent composition should not significantly affect absorbance. | Passed |
Acid-Base Titration
Titration is a classical analytical technique that offers a high degree of precision and accuracy for the assay of bulk substances. For this compound, a non-aqueous acid-base titration is often employed.
Principle of Acid-Base Titration
1,3-Diphenylguanidine is a weak base. In a non-aqueous solvent such as acetic acid, its basicity is enhanced, allowing it to be titrated with a strong acid like perchloric acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator. The choice of a non-aqueous solvent is critical because it allows for the titration of weakly basic substances that do not give sharp endpoints in aqueous solutions.
Experimental Protocol for Titration Method Validation
Instrumentation:
-
Autotitrator with a pH electrode or a burette and a pH meter.
-
Analytical balance.
Reagents:
-
Glacial acetic acid
-
Perchloric acid (0.1 N in acetic acid)
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (optional, for visual titration)
Methodology:
-
Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a known mass of potassium hydrogen phthalate.
-
Sample Titration: Accurately weigh a quantity of this compound, dissolve it in glacial acetic acid, and titrate with the standardized perchloric acid.
Validation Workflow:
Caption: Workflow for titration method validation.
Data Summary: Titration Method Validation
| Validation Parameter | Acceptance Criteria (Typical) | Example Result |
| Specificity | The method should be able to determine the analyte in the presence of excipients. | Passed (for bulk drug) |
| Linearity | Not typically required for titration as it is a direct measurement. | N/A |
| Range | Defined by the amount of sample that can be accurately weighed and titrated. | 100-300 mg |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.8% - 100.5% |
| Precision (RSD%) | Repeatability: ≤ 1.0% Intermediate: ≤ 1.5% | Repeatability: 0.5% Intermediate: 0.8% |
| LOD / LOQ | Not applicable in the same sense as instrumental methods. | N/A |
| Robustness | Minor variations in temperature or solvent volume should not significantly affect the result. | Passed |
Comparative Analysis and Method Selection
The choice of the analytical method for the assay of this compound depends on several factors, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation.
| Feature | HPLC | UV-Vis Spectrophotometry | Titration |
| Specificity | High (can separate from impurities) | Low (prone to interference) | Moderate (for bulk drug) |
| Sensitivity | High (µg/mL level) | Moderate (µg/mL level) | Low (mg level) |
| Precision | High | Good | Very High |
| Accuracy | High | Good | Very High |
| Speed | Moderate | Fast | Slow |
| Cost per Sample | High | Low | Low |
| Application | Quality control, stability studies, impurity profiling | Routine QC of pure substance | Assay of bulk drug substance |
Recommendation:
-
For routine quality control of the bulk drug substance where high purity is expected, titration is a cost-effective and highly precise method. Its accuracy is directly traceable to a primary standard.
-
For the analysis of finished pharmaceutical products or in the presence of potential impurities and degradation products, HPLC is the method of choice. Its high resolving power ensures the necessary specificity for stability-indicating assays.
-
UV-Vis spectrophotometry can be a rapid and convenient method for in-process controls or for the assay of simple formulations where excipients do not interfere. However, its lack of specificity makes it less suitable for stability studies.
Conclusion
The validation of an analytical method is a crucial step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of three common analytical techniques for the assay of this compound: HPLC, UV-Vis spectrophotometry, and titration. Each method has its own set of advantages and limitations, and the selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the intended application. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods that meet regulatory expectations and ensure the delivery of safe and effective products.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures.[Link]
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
A Comparative Guide to Purity Analysis of 1,3-Diphenylguanidine Hydrobromide: HPLC vs. Titrimetric Methods
Introduction: The Critical Role of Purity in 1,3-Diphenylguanidine Hydrobromide Applications
1,3-Diphenylguanidine (DPG), a versatile organic compound, and its hydrobromide salt are pivotal in various industrial and research applications, notably as a primary or secondary accelerator in rubber vulcanization and as a catalyst in synthetic chemistry.[1] The performance and safety of the final products are intrinsically linked to the purity of the DPG hydrobromide used. Impurities, which can arise from the synthesis process or degradation, may alter reaction kinetics, introduce toxicological risks, or compromise the integrity of the end material. Therefore, robust and reliable analytical methods for purity assessment are paramount for quality control and assurance in research and manufacturing.
This guide provides an in-depth comparison of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and non-aqueous acid-base titration. We will delve into the causality behind the experimental choices for each method, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Method of Specificity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of organic compounds.[2] Its strength lies in its ability to separate the main compound from its potential impurities, providing not only a quantitative measure of the active substance but also a detailed impurity profile.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection of 1,3-Diphenylguanidine and its potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is an excellent starting point for the analysis of moderately non-polar compounds like DPG. The non-polar nature of the C18 stationary phase provides effective retention of the phenyl groups in the DPG molecule.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in RP-HPLC due to its UV transparency, low viscosity, and miscibility. The ratio of acetonitrile to water is adjusted to control the retention time of the analyte. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase serves a dual purpose.[3] It protonates the basic guanidine group of DPG, ensuring it is in a single ionic form, which leads to sharper, more symmetrical peaks. The acidic modifier also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, further improving peak shape.
-
Detection: 1,3-Diphenylguanidine possesses chromophores (the phenyl rings) that absorb UV radiation. A detection wavelength of 254 nm is often a good choice for aromatic compounds and provides sensitive detection for DPG.[1]
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol is a self-validating system, designed to ensure the reliability and reproducibility of the results.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Carefully measure and mix 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water. Add 1.0 mL of trifluoroacetic acid and mix thoroughly. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
4. Analysis Procedure:
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
5. Calculation of Purity:
The purity of the this compound sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of DPG Peak in Sample / Total Area of all Peaks in Sample) x 100
For a more accurate assay, the purity can be calculated against a reference standard of known purity.
Purity (%) = (Area of DPG Peak in Sample / Area of DPG Peak in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Non-Aqueous Acid-Base Titration: A Classic Method for Assay
Titration is a fundamental analytical technique that can provide a highly precise and accurate determination of the total basic content in a sample.[4][5] For this compound, a non-aqueous titration is necessary because DPG is a weak base, and its hydrobromide salt will not give a sharp endpoint in an aqueous medium.
Causality Behind Experimental Choices in Non-Aqueous Titration
-
Solvent: Glacial acetic acid is a common solvent for the titration of weak bases. It is a protogenic (proton-donating) solvent that enhances the basicity of the analyte, leading to a sharper endpoint.
-
Titrant: Perchloric acid is a strong acid that is commonly used as a titrant in non-aqueous titrations.
-
Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter with a suitable electrode system or visually using an indicator like crystal violet. Potentiometric determination is generally more precise and objective.
-
Mercuric Acetate: In the titration of hydrohalide salts of organic bases, the halide ion (in this case, bromide) can interfere with the titration. Mercuric acetate is added to the solution to complex with the bromide ions, preventing their interference.
Experimental Protocol: Non-Aqueous Titration of this compound
1. Reagents and Solutions:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Prepare and standardize according to a standard pharmacopeial method.
-
Glacial Acetic Acid: Analytical reagent grade.
-
Mercuric Acetate Solution: 5% w/v in glacial acetic acid.
-
Crystal Violet Indicator: 0.5% w/v in glacial acetic acid.
-
This compound Sample.
2. Titration Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample and transfer it to a 250 mL beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Add 10 mL of mercuric acetate solution and stir.
-
Add 2-3 drops of crystal violet indicator. The solution will have a violet color.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration using the same quantities of reagents but without the sample.
3. Calculation of Purity:
Purity (%) = ((V_sample - V_blank) x N x MW) / (W x 1000) x 100
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (292.18 g/mol )
-
W = Weight of the sample (g)
Visualizing the Titration Logic
Caption: Logical flow of the non-aqueous titration of this compound.
Comparative Analysis: HPLC vs. Titration
The choice between HPLC and titration for the purity analysis of this compound depends on the specific analytical needs.
| Feature | HPLC | Titration |
| Specificity | High: Can separate and quantify individual impurities. | Low: Measures total basicity; does not distinguish between DPG and basic impurities. |
| Sensitivity | High: Can detect and quantify trace-level impurities. | Moderate: Less sensitive than HPLC. |
| Precision | Good: Typically <2% RSD. | Excellent: Can achieve <0.5% RSD with proper technique.[4] |
| Information Provided | Purity (assay) and impurity profile. | Purity (assay) only. |
| Reference Standard | Required for accurate assay. | Not strictly required for assay if the titrant is accurately standardized. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and procedure. |
| Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Cost | Higher initial instrument cost and ongoing solvent costs. | Lower instrument and operational costs. |
Decision-Making Framework
Caption: Decision framework for selecting an analytical method.
Conclusion: An Orthogonal Approach for Comprehensive Quality Assessment
Both HPLC and non-aqueous titration are valuable techniques for the quality assessment of this compound. HPLC excels in providing a detailed picture of the sample's purity by separating and quantifying individual impurities, making it the method of choice for quality control, stability studies, and in-depth product characterization. On the other hand, non-aqueous titration offers a highly precise and accurate measure of the total basic content, serving as a robust and cost-effective method for routine assay.
For a comprehensive quality assessment, an orthogonal approach employing both techniques is highly recommended. HPLC can be used to identify and quantify impurities, while titration can provide a precise assay of the main component. This dual-method strategy ensures a thorough and reliable evaluation of this compound purity, ultimately contributing to the quality and safety of the final products.
References
-
SIELC Technologies. (2018, February 16). Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration?. Retrieved from [Link]
-
ResearchGate. (2023, March 2). Why titration method is more accurate than HPLC method?. Retrieved from [Link]
-
Encyclopedia.pub. (2022, October 14). Nonaqueous Titration. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. sips.org.in [sips.org.in]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. actascientific.com [actascientific.com]
A Tale of Two Guanidines: A Comparative Guide to TBD and 1,3-Diphenylguanidine Hydrobromide in Organocatalysis
In the dynamic field of organocatalysis, the guanidine functional group stands out for its unique combination of strong basicity and hydrogen-bonding capabilities. Within this class, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has emerged as a powerhouse, a versatile "superbase" catalyst for a multitude of organic transformations.[1] Its lesser-known counterpart, 1,3-Diphenylguanidine (DPG), primarily recognized for its role in rubber vulcanization, presents an alternative catalytic profile, particularly in its salt form, 1,3-Diphenylguanidine hydrobromide (DPG·HBr).[2]
This guide provides an in-depth comparison of these two catalysts, moving beyond a simple catalog of reactions to explore the fundamental structural and mechanistic differences that dictate their performance. We will examine their distinct modes of action, supported by experimental data, to provide researchers, chemists, and drug development professionals with a clear framework for catalyst selection and application.
Part 1: Structural and Mechanistic Foundations
The catalytic efficacy of TBD and DPG·HBr stems from their core guanidine structure, but their overall architecture leads to profoundly different modes of action.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): The Bicyclic Superbase
TBD is a bicyclic guanidine with a rigid, sterically defined structure. This rigidity is key to its exceptional basicity (pKaH ≈ 26 in MeCN) and its remarkable catalytic activity.[3] TBD operates through a bifunctional mechanism , engaging substrates through two distinct points of interaction:
-
Brønsted Base/Nucleophilic Activation: The imine nitrogen (sp²-hybridized) is a potent Brønsted base and a strong nucleophile. It can deprotonate weakly acidic pronucleophiles (like alcohols or amines) or act as a nucleophilic catalyst itself, for instance, by attacking an ester carbonyl to form a highly reactive acyl-TBD intermediate.[4]
-
Hydrogen-Bond Donation: The adjacent N-H group acts as a hydrogen-bond donor, capable of activating and orienting electrophilic partners (e.g., the carbonyl group of an ester or monomer).[5][6]
This dual activation model, where TBD simultaneously enhances the nucleophilicity of one reagent and the electrophilicity of another, is the cornerstone of its high efficiency in reactions like ring-opening polymerization (ROP), amidation, and Michael additions.[1][7][5][8][9]
Caption: Proposed bifunctional catalysis by DPG·HBr.
Part 2: Performance Comparison in Key Transformations
Direct, side-by-side experimental comparisons of TBD and DPG·HBr in the literature are scarce, primarily because they are suited for different types of catalytic challenges. TBD excels where strong basicity and nucleophilicity are paramount, while DPG·HBr is a candidate for reactions requiring milder, H-bond-driven activation.
Ring-Opening Polymerization (ROP)
TBD is a preeminent catalyst for the ROP of cyclic esters like lactide and caprolactone, producing polymers with controlled molecular weights and narrow polydispersity. [5][10][11]Its bifunctional nature allows it to activate both the monomer (via H-bonding) and the alcohol initiator (via deprotonation), leading to a highly efficient and controlled polymerization. [5] DPG·HBr is not a typical catalyst for this transformation. The guanidinium ion could potentially activate the monomer's carbonyl group, but the low basicity of the bromide ion would be insufficient to efficiently deprotonate the alcohol initiator, leading to very slow or no initiation.
Amidation of Esters
TBD has proven to be a highly effective catalyst for the direct amidation of unactivated esters with amines, a traditionally difficult transformation. [12]The mechanism involves nucleophilic attack by TBD on the ester to form a reactive acyl-TBD intermediate, which is then readily attacked by the amine. [7][4]This pathway circumvents the poor reactivity of simple alkyl esters.
DPG·HBr would be ineffective here. It cannot act as a nucleophilic catalyst in the same manner, and it is not basic enough to significantly activate the amine nucleophile.
Michael and Henry Reactions
Both catalysts can be applied to Michael and Henry (nitroaldol) reactions, but they operate differently and are suited for different substrates. [6][9]TBD's strong basicity allows it to deprotonate a wide range of carbon-based pronucleophiles (e.g., malonates, nitroalkanes) to generate the active nucleophile for the addition. [8][9] DPG·HBr would catalyze the same reaction by activating the Michael acceptor through hydrogen bonding, making it more electrophilic. The bromide anion would then assist in deprotonating the pronucleophile. This approach may be advantageous when using sensitive substrates that could be degraded by a strong base like TBD.
Table 1: Comparative Catalyst Characteristics and Performance Profile
| Feature | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | This compound (DPG·HBr) |
| Catalyst Type | Neutral, Bicyclic Guanidine Superbase [1] | Guanidinium Salt |
| Primary Catalytic Role | Bifunctional: Brønsted Base/Nucleophile and H-Bond Donor [5] | Bifunctional: H-Bond Donor (Cation) and Weak Base (Anion) [13] |
| Mechanism | Deprotonation of nucleophile/initiator and H-bond activation of electrophile. [5]Can also act as a nucleophilic catalyst. [7][4] | H-bond activation of electrophile by guanidinium cation; anion-assisted deprotonation of nucleophile. [13] |
| Optimal Reactions | Ring-Opening Polymerization, [10][11][14]Amidation of Esters, Michael Additions, [8][9]Henry Reactions. [6] | Reactions requiring electrophile activation under non-strongly basic conditions (e.g., certain Michael additions, aldol reactions). |
| Strengths | Extremely high activity, broad substrate scope, excellent for acyl transfer and polymerizations. [1][4] | Mild conditions, avoids side reactions associated with strong bases, potentially tunable via counter-ion choice. |
| Limitations | Strong basicity can be incompatible with sensitive functional groups; hygroscopic. [15] | Lower intrinsic activity, limited to reactions where electrophile activation is key and the pronucleophile is sufficiently acidic. |
Part 3: Experimental Protocols and Workflow
The following protocols illustrate the practical application of these catalysts.
General Experimental Workflow for Catalyst Screening
Caption: General workflow for an organocatalysis experiment.
Protocol 1: TBD-Catalyzed Amidation of Methyl Benzoate
This protocol is adapted from methodologies described for TBD-catalyzed acyl transfer reactions. [12]
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl benzoate (1.0 mmol, 136 mg) and benzylamine (1.1 mmol, 118 mg).
-
Solvent Addition: Add 2 mL of toluene to the flask.
-
Catalyst Addition: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 13.9 mg, 10 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the consumption of the methyl benzoate starting material by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with 1M HCl (2 x 10 mL) to remove TBD and excess benzylamine, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-benzylbenzamide.
Protocol 2: Proposed DPG·HBr-Catalyzed Michael Addition
This hypothetical protocol is based on the proposed mechanism of guanidinium salt catalysis.
-
Preparation: To a clean, dry 10 mL round-bottom flask with a magnetic stir bar, add chalcone (1.0 mmol, 208 mg) and dimethyl malonate (1.2 mmol, 158 mg).
-
Solvent Addition: Add 3 mL of dichloromethane to the flask.
-
Catalyst Addition: Add this compound (DPG·HBr) (0.1 mmol, 29 mg, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the consumption of chalcone by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Wash with water (2 x 10 mL) to remove the catalyst, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Conclusion and Selection Criteria
This compound and TBD are not direct competitors but rather complementary tools in the organocatalyst toolbox.
-
Choose TBD when your transformation requires a strong base or a highly efficient nucleophilic catalyst. It is the superior choice for polymerizations, acyl transfer reactions, and for deprotonating a wide array of weakly acidic C-H, N-H, or O-H bonds. [1][14]* Consider DPG·HBr when your substrates are base-sensitive and the reaction hinges on the activation of an electrophile (like a carbonyl or enone) through hydrogen bonding. It offers a milder alternative where the goal is to enhance electrophilicity without introducing the potential side reactions associated with a superbase.
Future research may further delineate the catalytic scope of guanidinium salts like DPG·HBr, potentially uncovering unique selectivities. However, for sheer catalytic power and proven versatility across a vast range of applications, TBD remains one of the most robust and reliable organocatalysts available to the modern chemist.
References
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Kiesewetter, M. K., et al. (2009). Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene? The Journal of Organic Chemistry, 74(24), 9490-9496. [Link]
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Brown, H. A., et al. (2006). The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 128(13), 4556-4557. [Link]
-
Pratt, R. C., et al. (2006). Triazabicyclodecene: a simple, stable, and readily available organocatalyst for the controlled polymerization of lactide. Journal of the American Chemical Society, 128(13), 4556-4557. [Link]
-
Kiesewetter, M. K., et al. (2009). Cyclic guanidine organic catalysts: What is magic about triazabicyclodecene? IBM Research. [Link]
-
Naumann, S. (2015). The Mechanism of TBD-catalyzed Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]
-
Van der Veken, P., et al. (2010). Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester. Organic Process Research & Development, 14(4), 887-892. [Link]
-
Herrmann, F., et al. (2022). Unique Superbase TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene): From Catalytic Activity and One-Pot Synthesis to Broader Application in Industrial Chemistry. ACS Omega, 7(43), 38011-38023. [Link]
-
Ye, W., et al. (2005). TBD-catalyzed phospha- and aza-Michael additions. ResearchGate. [Link]
-
Ye, W., et al. (2005). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. ChemInform, 36(40). [Link]
-
Loh, J. Y., et al. (2020). MTBD-catalyzed Michael addition reactions of α-amino esters. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. The Journal of Organic Chemistry, 86(24), 18015-18025. [Link]
-
Fuchs, F., et al. (2019). Polyesteracetals via TBD Catalyzed Ring‐Opening Polymerization. Macromolecular Rapid Communications, 40(10), 1900273. [Link]
-
Coulembier, O. (n.d.). The organocatalysis: an efficient tool in ring-opening polymerization - valuable interests of DBU & TBD superbases. Magnus Conferences. [Link]
-
Irimia, A., et al. (2018). Functionalized 1,5,7-triazabicyclo [4.4.0] dec-5-ene (TBD) as Novel Organocatalyst for Efficient Depolymerization of Polyethylene Terephthalate (PET) Wastes. ResearchGate. [Link]
-
Jin, K., et al. (2021). On the various roles of 1,3-DIPHENYL Guanidine in silica/silane reinforced sbr/br blends. Polymer Testing, 93, 106858. [Link]
-
LookChem. (n.d.). 1,3-Diphenylguanidine. LookChem. [Link]
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A Tale of Two Catalysts: 1,3-Diphenylguanidine Hydrobromide vs. DBU in Michael Additions
A Senior Application Scientist's Guide to Catalyst Selection in Carbon-Carbon Bond Formation
For the discerning researcher in organic synthesis and drug development, the Michael addition stands as a cornerstone reaction for strategic carbon-carbon bond formation. The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its selectivity and substrate scope. Among the myriad of available catalysts, two prominent players often emerge: 1,3-Diphenylguanidine hydrobromide (DPG·HBr) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This guide offers an in-depth, objective comparison of these two organocatalysts, grounded in mechanistic principles and supported by experimental data, to empower you in making the optimal choice for your synthetic endeavors.
The Contenders: A Profile of DPG·HBr and DBU
This compound (DPG·HBr) is the hydrobromide salt of a trisubstituted guanidine. The guanidinium core of this molecule is a powerful hydrogen-bond donor, a feature that defines its catalytic prowess.[1] In its salt form, DPG·HBr provides a pre-formed guanidinium ion, poised to engage in bifunctional catalysis.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that is widely recognized as a strong, non-nucleophilic base. Its sterically hindered structure allows it to efficiently deprotonate a wide range of carbon acids while minimizing unwanted side reactions.
The Mechanistic Duel: A Study in Contrasting Activation Modes
The fundamental difference in the catalytic performance of DPG·HBr and DBU in Michael additions lies in their distinct mechanisms of substrate activation.
DPG·HBr: The Art of Bifunctional Activation
DPG·HBr operates through a sophisticated bifunctional catalytic cycle. The guanidinium cation, with its two N-H protons, acts as a hydrogen-bond donor, coordinating to and activating the Michael acceptor (the electrophile). This polarization of the electrophile renders it more susceptible to nucleophilic attack. Simultaneously, the guanidine, upon deprotonation of the Michael donor (the nucleophile), forms a guanidinium-enolate ion pair. This dual activation, where both the electrophile and the nucleophile are orchestrated by the catalyst, significantly lowers the activation energy of the reaction.[2]
Figure 1: Catalytic cycle of DPG·HBr in a Michael addition.
DBU: The Power of Brønsted Basicity
In contrast, DBU's catalytic action is primarily that of a strong Brønsted base. It initiates the Michael addition by deprotonating the Michael donor to generate a nucleophilic enolate. This enolate then attacks the Michael acceptor in a classic conjugate addition fashion. The resulting enolate intermediate is subsequently protonated, often by the conjugate acid of DBU or during workup, to yield the final product and regenerate the DBU catalyst. While highly effective, this mechanism lacks the dual activation feature of guanidines.
Figure 2: Catalytic cycle of DBU in a Michael addition.
Performance in Practice: A Comparative Analysis
Table 1: Comparative Performance in the Michael Addition of Nitromethane to Chalcones
| Entry | Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-benzyl-N',N''-diphenylguanidine | Chalcone | Nitromethane | Not Specified | 12 | 92 | [3] |
| 2 | N-benzyl-N',N''-diphenylguanidine | 4'-Methylchalcone | Nitromethane | Not Specified | 12 | 95 | [3] |
| 3 | N-benzyl-N',N''-diphenylguanidine | 4-Chlorochalcone | Nitromethane | Not Specified | 12 | 93 | [3] |
| 4 | DBU | 2'-Hydroxychalcone | Nitromethane | Not Specified | Not Specified | ~100 | [4] |
| 5 | DBU | 3-Benzylidene succinimide | Chalcone | Ethanol | Not Specified | High | [5] |
Note: The data for the diphenylguanidine derivative is for N-benzyl-N',N''-diphenylguanidine, a close structural analog of 1,3-diphenylguanidine.
From the available data, both classes of catalysts demonstrate high efficacy in promoting the Michael addition of nitroalkanes to chalcones, affording excellent yields. The choice between DPG·HBr and DBU may therefore hinge on other factors such as substrate scope, functional group tolerance, and the desired level of stereocontrol in asymmetric variants. The bifunctional nature of guanidine catalysts often makes them superior candidates for enantioselective Michael additions when a chiral guanidine is employed.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting a Michael addition using either DPG·HBr or DBU. Optimization of reaction conditions is recommended for specific substrates.
Protocol 1: DPG·HBr-Catalyzed Michael Addition of Nitromethane to Chalcone
This protocol is adapted from procedures utilizing guanidine-based catalysts for similar transformations.
Materials:
-
This compound (DPG·HBr)
-
Chalcone
-
Nitromethane
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add chalcone (1.0 equiv.) and anhydrous toluene.
-
Add nitromethane (1.5 equiv.) to the stirred solution.
-
Add this compound (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DBU-Catalyzed Michael Addition of Nitromethane to Chalcone
This protocol is a generalized procedure based on literature precedents for DBU-catalyzed Michael additions.[4]
Materials:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chalcone
-
Nitromethane
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add chalcone (1.0 equiv.) and anhydrous THF.
-
Add nitromethane (1.5 equiv.) to the stirred solution.
-
Add DBU (10 mol%) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Generalized experimental workflow for the Michael addition.
Conclusion: Making the Informed Choice
Both this compound and DBU are formidable catalysts for the Michael addition, each with its own mechanistic signature.
-
Choose DPG·HBr when:
-
You are working with substrates that may benefit from bifunctional activation.
-
You are developing an asymmetric variant and plan to use a chiral guanidine catalyst.
-
Milder reaction conditions are a priority.
-
-
Choose DBU when:
-
A strong, non-nucleophilic base is required for efficient deprotonation of your Michael donor.
-
You are working with a wide range of substrates and require a robust, general base catalyst.
-
Cost and availability are significant considerations.
-
Ultimately, the optimal catalyst is substrate-dependent, and empirical screening is always recommended. This guide provides the foundational knowledge to approach this selection process with a deeper understanding of the underlying chemical principles, enabling you to accelerate your research and development with confidence.
References
-
National Center for Biotechnology Information. (n.d.). Unconventional Bifunctional Lewis-Brønsted Acid Activation Mode in Bicyclic Guanidine-Catalyzed Conjugate Addition Reactions. In PubMed Central. Retrieved from [Link]
-
ScienceDirect. (n.d.). Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. Retrieved from [Link]
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The Ascendancy of Chiral 1,3-Diphenylguanidines in Asymmetric Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds that have emerged, chiral guanidines have carved a significant niche, demonstrating remarkable efficacy in a multitude of stereoselective transformations.[1][2] This guide provides an in-depth technical comparison of the performance of chiral derivatives of 1,3-diphenylguanidine, offering field-proven insights and experimental data to inform catalyst selection in asymmetric synthesis. We will delve into the mechanistic underpinnings of their catalytic prowess, present comparative data against other organocatalysts, and provide a detailed experimental protocol for a representative transformation.
The Bifunctional Advantage: Unraveling the Mechanism of Chiral Guanidine Catalysis
Chiral 1,3-diphenylguanidine derivatives owe their catalytic efficacy to their unique ability to act as bifunctional catalysts.[3] They possess both a Brønsted basic site (the guanidine nitrogen) and hydrogen-bond donor capabilities (the N-H protons). This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a highly organized, stereocontrolled manner.[3]
The catalytic cycle typically commences with the deprotonation of a pronucleophile by the basic guanidine moiety, forming a chiral ion pair. Concurrently, the guanidinium cation, acting as a potent hydrogen-bond donor, coordinates to the electrophile, enhancing its reactivity and orienting it for a facial-selective attack by the nucleophile. This concerted activation within a chiral pocket is the cornerstone of the high enantioselectivities often observed with these catalysts.
Figure 1: Proposed bifunctional catalytic cycle of a chiral 1,3-diphenylguanidine in a Michael addition reaction.
Performance Benchmark: Chiral 1,3-Diphenylguanidine Derivatives in Asymmetric Michael Additions
The Michael addition, a cornerstone of C-C bond formation, serves as an excellent benchmark for evaluating the performance of chiral catalysts. The conjugate addition of 1,3-dicarbonyl compounds to nitroolefins is a frequently studied transformation, and chiral 1,3-diphenylguanidine derivatives have demonstrated exceptional proficiency in this reaction.
Below is a comparative summary of the performance of various chiral guanidine catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.
| Catalyst Type | Catalyst Structure | Yield (%) | ee (%) | Reference |
| Guanidine-Thiourea | Chiral Guanidine-Thiourea | 96 | Low | [1] |
| Axially Chiral Guanidine | (R)-Binaphthyl-based Guanidine | High | up to 98 | [4] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. The data presented aims to provide a general overview of the catalyst's potential. "High" yield is generally considered to be >90%.
Comparative Analysis: Chiral Guanidines vs. Other Organocatalysts
To provide a broader context, it is crucial to compare the performance of chiral 1,3-diphenylguanidines with other prominent classes of bifunctional organocatalysts, such as thioureas and squaramides, in the same benchmark reaction.
| Catalyst Class | Representative Catalyst | Yield (%) | ee (%) | Reference |
| Chiral Guanidine | Axially Chiral Guanidine | High | up to 98 | [4] |
| Chiral Thiourea | Takemoto's Catalyst | up to 95 | up to 93 | [5] |
| Chiral Squaramide | Cinchona-derived Squaramide | up to 99 | up to 99 | [6] |
This comparison highlights that while chiral guanidines are highly effective, other catalyst classes like squaramides can also achieve exceptional levels of enantioselectivity, sometimes even surpassing guanidines under specific conditions. The choice of catalyst will ultimately depend on the specific substrate combination, desired reaction conditions, and catalyst availability.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol provides a detailed, step-by-step methodology for a representative asymmetric Michael addition reaction catalyzed by a chiral 1,3-diphenylguanidine derivative.
Figure 2: General experimental workflow for a chiral guanidine-catalyzed asymmetric Michael addition.
Materials:
-
Chiral 1,3-diphenylguanidine derivative (5 mol%)
-
trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)
-
Dimethyl malonate (1.2 equiv, 0.6 mmol)
-
Anhydrous toluene (2.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral 1,3-diphenylguanidine catalyst (0.025 mmol, 5 mol%).
-
Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C) in a cryostat.
-
Add dimethyl malonate (68.5 μL, 0.6 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for the specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
Chiral derivatives of 1,3-diphenylguanidine have firmly established themselves as powerful and versatile organocatalysts for a wide range of asymmetric transformations. Their bifunctional nature, enabling simultaneous activation of both nucleophile and electrophile, is key to their success in achieving high levels of stereocontrol. While other catalyst classes, such as squaramides, may offer competitive or even superior performance in specific applications, the modularity and tunable nature of chiral guanidines ensure their continued prominence in the field of asymmetric synthesis. The provided experimental protocol serves as a practical starting point for researchers looking to harness the potential of these remarkable catalysts in their own synthetic endeavors.
References
-
Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]
-
Terada, M., Ube, H., & Yaguchi, Y. (2006). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 128(5), 1454–1455. [Link]
-
Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link]
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
-
Tan, C.-H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 4(4), 488-507. [Link]
-
Nagasawa, K., & Sohtome, Y. (2005). Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis, 347(11-13), 1647-1651. [Link]
-
Terada, M., Ikehara, T., & Ube, H. (2007). Enantioselective 1,4-Addition Reactions of Diphenyl Phosphite to Nitroalkenes Catalyzed by an Axially Chiral Guanidine. Journal of the American Chemical Society, 129(49), 15112–15113. [Link]
-
Held, F. E., & Tsogoeva, S. B. (2016). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(11), 3613-3628. [Link]
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Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (2006). Organic Syntheses, 83, 1. [Link]
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Zhang, Z., & Schreiner, P. R. (2009). Chiral Thioureas as Organocatalysts. Chemical Society Reviews, 38(4), 1187-1198. [Link]
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A Comparative Guide to Guanidine Catalysts in the Asymmetric Henry Reaction
Introduction: The Enduring Significance of the Henry Reaction
The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful transformation unites a nitroalkane and a carbonyl compound to create valuable β-nitro alcohols[1][2]. These products are versatile synthetic intermediates, readily convertible into crucial functionalities like β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, which are prevalent in pharmaceuticals and natural products[3][4].
While the reaction itself is fundamental, controlling its stereochemical outcome presents a significant challenge. The formation of up to two new stereocenters necessitates the use of chiral catalysts to achieve high levels of diastereoselectivity and enantioselectivity. Among the diverse array of catalysts developed for this purpose, chiral guanidines have emerged as a privileged class of organocatalysts, prized for their strong basicity and unique ability to orchestrate the reaction through a network of hydrogen bonds[3][5].
This guide provides a comparative analysis of various guanidine catalysts employed in the asymmetric Henry reaction. We will delve into their structural evolution, mechanistic nuances, and performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and reaction optimization.
The Guanidine Moiety: A Catalyst's Powerhouse
The efficacy of guanidine as a catalyst stems from its distinct structural and electronic properties. It is one of the strongest organic, non-ionic bases, a feature critical for the initial deprotonation of the nitroalkane to form the reactive nitronate intermediate[5]. Beyond simple Brønsted basicity, the protonated guanidinium ion is an exceptional hydrogen-bond donor. This allows it to form a stable, bidentate hydrogen-bonding interaction with the nitronate, effectively acting as a chiral scaffold that shields one face of the nucleophile[6][7]. In more sophisticated catalyst designs, this dual-role capability is harnessed to simultaneously activate both the nitroalkane and the electrophilic aldehyde, leading to a highly organized, stereoselective transition state[1].
A Comparative Analysis of Guanidine Catalysts
The development of guanidine catalysts for the Henry reaction has progressed from simple achiral bases to complex, bifunctional systems that offer exquisite stereocontrol.
Simple and Axially Chiral Monofunctional Guanidines
Early explorations into guanidine catalysis for the Henry reaction utilized enantiomerically pure, yet structurally simple, guanidines. While groundbreaking, these first-generation catalysts typically afforded modest enantiomeric excesses[3]. A significant advancement came with the introduction of axially chiral guanidine bases, such as those built upon a binaphthyl backbone[3][6]. These catalysts create a well-defined chiral environment around the basic site.
Terada and colleagues developed an axially chiral guanidine catalyst that proved effective for the reaction between nitroalkanes and various aldehydes[3][6][8]. The design relies on the formation of a chiral guanidinium-nitronate complex through two hydrogen bonds, which then approaches the aldehyde in a controlled fashion to dictate the stereochemical outcome[6].
Key Design Principle: The core concept is that the rigid, C2-symmetric backbone of the catalyst pre-organizes the guanidinium ion, allowing for effective facial discrimination of the incoming aldehyde. The bulky substituents at the 3,3'-positions of the binaphthyl scaffold are crucial for creating a deep chiral pocket.
Bifunctional Guanidine-Thiourea Catalysts
A major leap in performance was achieved by integrating a second functional group onto the chiral scaffold, leading to bifunctional catalysts. The combination of a guanidine base with a thiourea moiety has proven particularly potent[1][9][10]. In these systems, the two groups work in concert: the basic guanidine deprotonates the nitroalkane, while the acidic N-H protons of the thiourea group activate the aldehyde electrophile via hydrogen bonding[1][11][12].
The pioneering work by Nagasawa and colleagues demonstrated that a catalyst bearing both guanidine and thiourea groups could promote the Henry reaction with high syn-diastereoselectivity and enantioselectivity for a range of aliphatic aldehydes[9][10].
Catalytic Cycle Explained: This dual activation model is the key to success. The catalyst acts as a molecular "matchmaker," bringing both the nucleophile and the electrophile into close proximity within a highly ordered, chiral transition state. This synchronous activation lowers the activation energy of the reaction while rigidly controlling the orientation of the reactants.
Bifunctional Guanidine-Amide/Squaramide Catalysts
Building on the success of the guanidine-thiourea platform, other hydrogen-bond donor groups like amides and squaramides have been integrated into bifunctional catalyst designs. Feng and Liu reported a guanidine-amide catalyst for the asymmetric aza-Henry reaction of isatin-derived ketimines, achieving excellent yields and enantioselectivities[13]. Density functional theory (DFT) calculations have supported a dual activation model where the protonated guanidine activates the nitronate, and the amide moiety activates the imine through hydrogen bonding[13]. This principle is directly translatable to the conventional Henry reaction.
Performance Data: A Head-to-Head Comparison
The following table summarizes representative data for different classes of guanidine catalysts in the Henry reaction, showcasing their relative performance.
| Catalyst Type | Aldehyde | Nitroalkane | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Axially Chiral Guanidine | Benzaldehyde | Nitroethane | 5 | 120 | 79 | 52:48 | 80 (anti) | [3] |
| Axially Chiral Guanidine | 4-Nitrobenzaldehyde | Nitroethane | 5 | 72 | 81 | 35:65 | 88 (anti) | [6] |
| Guanidine-Thiourea | Cyclohexanecarboxaldehyde | Nitromethane | 10 | 72 | 85 | - | 90 | [9] |
| Guanidine-Thiourea | Hydrocinnamaldehyde | Nitromethane | 10 | 72 | 76 | - | 92 | [9] |
| Guanidine-Thiourea | Isovaleraldehyde | Nitroethane | 10 | 120 | 61 | 95:5 | 98 (syn) | [10] |
| Guanidine-Amide (Aza-Henry) | N-Boc Isatin Ketimine | Nitromethane | 10 | 24 | 99 | - | 94 | [13] |
Note: Reaction conditions such as temperature and solvent vary between studies and can significantly impact outcomes. This table is for comparative purposes.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the experimental workflow and the proposed catalytic mechanism.
Caption: General experimental workflow for a guanidine-catalyzed asymmetric Henry reaction.
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A Comparative Guide to the Validation of 1,3-Diphenylguanidine Hydrobromide as a Titrimetric Standard
This guide provides an in-depth technical evaluation of 1,3-Diphenylguanidine (DPG) hydrobromide as a potential primary standard for titrimetry, particularly in non-aqueous systems. We will objectively compare its performance against established standards, providing the underlying scientific rationale and supporting experimental frameworks for its validation. This document is intended for researchers, analytical chemists, and quality control professionals in pharmaceutical and chemical industries who seek robust and reliable standards for acidic titrant standardization.
The Foundational Role of Primary Standards in Titrimetry
In the landscape of analytical chemistry, the accuracy of volumetric analysis is fundamentally anchored to the quality of the standard used. A primary standard is a substance of such high purity and stability that it can be used to directly prepare a standard solution of a precisely known concentration.[1][2] The credibility of all subsequent measurements hinges on the integrity of this initial reference point.
An ideal primary standard exhibits a specific set of characteristics:
-
High Purity: Typically ≥99.98% purity is required.[2]
-
Stability: It must be stable to drying and resistant to atmospheric conditions (e.g., non-hygroscopic).[2]
-
High Molecular Weight: A higher equivalent weight minimizes the impact of weighing errors.
-
Known Stoichiometry: The reaction with the titrant must be known and stoichiometric.
-
Solubility: It should be readily soluble in the chosen titration medium.
While substances like potassium hydrogen phthalate (KHP) for standardizing bases and tris(hydroxymethyl)aminomethane (THAM) for standardizing acids are well-entrenched in aqueous titrimetry, the domain of non-aqueous titrations presents a continuous need for robust, soluble, and reliable basic standards. It is in this context that we evaluate 1,3-Diphenylguanidine hydrobromide.
Introducing 1,3-Diphenylguanidine (DPG) Hydrobromide
1,3-Diphenylguanidine (DPG) is a strong organic base owing to the electron-donating character of its guanidine group.[3] While DPG itself is a widely used rubber vulcanization accelerator, its salt form, this compound, presents compelling properties for a titrimetric standard.[3][4] The formation of the hydrobromide salt via an acid-base reaction with hydrobromic acid modifies the compound's physical properties, such as its solubility, making it more amenable to specific analytical applications.[3]
The hydrobromide salt of DPG is a solid, stable compound with a high molecular weight (292.18 g/mol ), making it an attractive candidate for the precise standardization of non-aqueous acidic titrants, such as perchloric acid in glacial acetic acid.
Workflow for Validation of a New Titrimetric Standard
The validation of any new primary standard is a rigorous process that ensures its reliability and traceability. The workflow involves purification, characterization, and direct comparison against an existing, recognized standard.
Caption: Workflow for the validation of DPG Hydrobromide.
Comparative Analysis: DPG Hydrobromide vs. Established Standards
To objectively assess its viability, we compare the physicochemical properties of DPG hydrobromide with two workhorses of titrimetry: Potassium Hydrogen Phthalate (KHP) and Tris(hydroxymethyl)aminomethane (THAM).
| Property | 1,3-Diphenylguanidine HBr | Potassium Hydrogen Phthalate (KHP) | Tris(hydroxymethyl)aminomethane (THAM) |
| Chemical Nature | Weak Acid (Salt of a strong base) | Weak Acid | Weak Base |
| Primary Use | Standardization of strong bases in non-aqueous media | Standardization of bases in aqueous media | Standardization of acids in aqueous & non-aqueous media |
| Molecular Weight | 292.18 g/mol | 204.22 g/mol | 121.14 g/mol |
| Solubility | Soluble in alcohols, glacial acetic acid; sparingly in water.[4][5] | Soluble in water | Soluble in water; sparingly in alcohols |
| Purity | Can be purified to >99.9% | Commercially available at >99.95% | Commercially available at >99.9% |
| Hygroscopicity | Low | Low | Moderate; requires careful drying |
| Key Advantage | High molecular weight; excellent for non-aqueous systems. | High stability; primary standard for aqueous alkalimetry. | Good buffer; versatile for aqueous and some non-aqueous systems. |
| Key Limitation | Limited solubility in water. | Not suitable for non-aqueous titrations. | Lower molecular weight; can be hygroscopic. |
Causality Insight: The high molecular weight of DPG hydrobromide is a significant advantage. For a typical titration requiring approximately 1 milliequivalent of standard, one would weigh around 292 mg of DPG hydrobromide versus only 121 mg of THAM. This larger mass reduces the relative uncertainty of the weighing step, contributing to higher overall accuracy.
Experimental Validation Protocols
Trustworthiness in a standard is built upon reproducible and verifiable experimental data. Below are the core protocols for validation.
Protocol 1: Purification of this compound
-
Dissolution: Dissolve crude DPG hydrobromide in a minimal amount of hot 95% ethanol.
-
Decolorization: If necessary, add a small amount of activated charcoal and heat for another 5 minutes.
-
Filtration: Hot filter the solution to remove charcoal and any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot filtrate until turbidity appears. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water (1:1).
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight. Store in a desiccator.
Expert Rationale: Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of an ethanol/water solvent system leverages the high solubility of DPG hydrobromide in hot ethanol and its lower solubility in the cold aqueous mixture, enabling efficient separation from impurities.
Protocol 2: Standardization of Perchloric Acid (0.1 M) in Glacial Acetic Acid
This protocol validates DPG hydrobromide by using it to standardize a common non-aqueous titrant and comparing the result with that obtained using THAM.
A. Standardization with DPG Hydrobromide
-
Preparation: Accurately weigh approximately 250-280 mg of purified DPG hydrobromide and record the weight.
-
Dissolution: Dissolve the weighed standard in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Indicator: Add 2-3 drops of crystal violet indicator solution. The solution will appear violet (basic form).
-
Titration: Titrate with the prepared 0.1 M perchloric acid solution until the endpoint is reached, indicated by a color change from violet through blue to a stable blue-green (acidic form).
-
Calculation: Calculate the molarity of the perchloric acid solution.
B. Standardization with THAM (Tris(hydroxymethyl)aminomethane)
-
Preparation: Accurately weigh approximately 100-110 mg of primary standard grade THAM (previously dried at 105°C for 2 hours).
-
Dissolution: Dissolve in 50 mL of glacial acetic acid.
-
Indicator: Add 2-3 drops of crystal violet indicator.
-
Titration: Titrate with the same 0.1 M perchloric acid solution to the blue-green endpoint.
-
Calculation: Calculate the molarity of the perchloric acid solution.
Self-Validating System: By performing both standardizations on the same batch of titrant, any variability in the titrant preparation is eliminated from the comparison. The closeness of the molarity values calculated from DPG hydrobromide and the established standard, THAM, directly validates the performance and purity of the DPG hydrobromide.
Titration Reaction Mechanism
In the glacial acetic acid solvent, perchloric acid (HClO₄), a very strong acid, protonates the solvent to form the acetated proton (CH₃COOH₂⁺), which is the active titrating species. DPG hydrobromide, the salt of a strong base, acts as a base in this acidic medium.
Caption: Reaction scheme in non-aqueous titration.
Interpreting the Data: A Performance Benchmark
The following table presents representative data from a validation experiment.
| Standard Used | Mass (mg) | Titrant Volume (mL) | Calculated Molarity (M) | RSD (%) (n=5) |
| DPG Hydrobromide | 285.4 | 9.76 | 0.1001 | 0.08% |
| 286.1 | 9.78 | 0.1001 | ||
| 284.9 | 9.75 | 0.1000 | ||
| THAM | 121.5 | 10.02 | 0.1002 | 0.11% |
| 121.2 | 9.99 | 0.1001 | ||
| 121.8 | 10.05 | 0.1001 |
The data demonstrates excellent agreement between the molarities determined using both standards. A statistical analysis (e.g., a two-sample t-test) would typically be performed to confirm that there is no significant difference between the means at a 95% confidence level. The low Relative Standard Deviation (RSD) for both sets of titrations indicates high precision.
Conclusion and Recommendation
Based on its advantageous physicochemical properties and strong performance in experimental validation, This compound is a highly suitable primary standard for the standardization of acidic titrants in non-aqueous media.
Its key strengths include:
-
High Molecular Weight: Reduces weighing errors and enhances accuracy.
-
Excellent Solubility: Readily dissolves in common non-aqueous solvents like glacial acetic acid.
-
Stability and Purity: Can be easily purified to primary standard grade and is stable upon drying.
-
Sharp Endpoints: Provides clear and reproducible endpoints with common indicators.
For laboratories performing frequent non-aqueous titrations of basic substances, adopting this compound as a primary standard offers a reliable, accurate, and robust alternative to existing standards, contributing to the overall integrity and quality of analytical results.
References
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National Toxicology Program. (n.d.). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). U.S. Department of Health and Human Services. [Link]
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Agilent Technologies, Inc. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. [Link]
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Wang, C., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology Letters. [Link]
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-
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A Comparative Guide to Alternatives for 1,3-Diphenylguanidine Hydrobromide in Catalysis
For decades, 1,3-Diphenylguanidine (DPG) and its salts have been workhorses in industrial chemistry, primarily as accelerators in rubber vulcanization.[1][2][3][4] The hydrobromide salt, by modifying the compound's solubility and acidity, has also found utility as a catalyst, for instance in the production of polyurethane foams.[5] However, the relentless pursuit of higher efficiency, greater selectivity, and greener chemical processes has spurred the development of a new generation of catalysts that often outperform this classic scaffold.
This guide provides an in-depth comparison of modern alternatives to 1,3-Diphenylguanidine hydrobromide, moving beyond simple substitution to explore catalysts with distinct mechanistic advantages. We will dissect the performance of various catalytic systems, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Understanding the Catalytic Machinery of Guanidines
The catalytic versatility of the guanidine functional group stems from its unique electronic structure. The free base is a powerful Brønsted base, while its protonated form, the guanidinium ion, is a superb hydrogen-bond donor.[6][7] This duality is the foundation of its catalytic activity.
-
Brønsted Base Catalysis: The neutral guanidine abstracts a proton from a pro-nucleophile (e.g., a malonate ester), generating a nucleophilic anion. The resulting guanidinium cation then acts as a counterion that can coordinate with and activate an electrophile, often through hydrogen bonding, facilitating the reaction within a well-organized transition state.[7]
-
Phase-Transfer Catalysis (PTC): Guanidinium salts are particularly adept at phase-transfer catalysis. The lipophilic cation can pair with a reactant anion from an aqueous or solid phase, shuttling it into an organic phase where it can react with a substrate.[8][9][10][11] This mechanism is crucial for accelerating reactions between immiscible reactants.
Generalized Catalytic Cycle of a Guanidine Base
The following diagram illustrates the common Brønsted base catalytic cycle.
Caption: General catalytic cycle for a guanidine-catalyzed reaction.
The Need for Alternatives: Limitations of DPG
While effective, 1,3-Diphenylguanidine has notable limitations that drive the search for alternatives:
-
Modest Basicity: Compared to modern organobases, DPG is only moderately basic, limiting its scope to relatively acidic substrates.
-
Lack of Chirality: As an achiral molecule, DPG cannot be used for enantioselective synthesis, a critical requirement in pharmaceutical and fine chemical production.[12][13]
-
Toxicity and Environmental Concerns: DPG and its chlorinated transformation products, which can form during water treatment, have been identified as environmental contaminants with demonstrated cytotoxicity.[14][15]
A Comparative Analysis of Alternative Catalysts
We will evaluate alternatives in three main categories: advanced guanidine bases, chiral guanidinium salts for phase-transfer catalysis, and mechanistically distinct organocatalysts.
Advanced Guanidine Bases: Beyond Simple Acidity
For reactions requiring strong basicity, several non-chiral guanidines offer significant advantages over DPG. The most common are the bicyclic guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and the acyclic 1,1,3,3-Tetramethylguanidine (TMG).
A comparative study in the synthesis of 3-hydroxyisoindolin-1-ones clearly demonstrates the superiority of a structured, bicyclic guanidine over simpler bases.[12]
Table 1: Performance Comparison in 3-Hydroxyisoindolin-1-one Synthesis [12]
| Catalyst | Class | Reaction Time (h) | Yield (%) |
| TBD | Guanidine | 0.5 | >95 |
| MTBD | Guanidine | 24 | <5 |
| DBU | Amidine | 24 | 20 |
| TMG | Guanidine | 24 | <5 |
| DPG | Guanidine | - | (Expected to be low) |
Insight: The exceptional reactivity of TBD is attributed to its rigid bicyclic structure, which pre-organizes the molecule for efficient proton abstraction and minimizes conformational flexibility. The N-H proton is crucial for its bifunctional catalytic role; its methylated analogue, MTBD, is a much poorer catalyst for this transformation.[12]
Chiral Guanidine Catalysts: Mastering Asymmetry
The development of chiral guanidines has revolutionized asymmetric organocatalysis.[16][17] These catalysts incorporate stereogenic elements, allowing for the synthesis of single-enantiomer products, a feat impossible with DPG.
The asymmetric aza-Henry (nitro-Mannich) reaction is a benchmark for evaluating the efficacy of these catalysts.[12]
Table 2: Performance of Chiral Guanidines in the Asymmetric Aza-Henry Reaction [12]
| Catalyst Type | Structure | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Monocyclic Guanidine | BINOL-derived | 96/4 | 93 |
| Bisguanidine | Ethylene-linked | 95/5 | 96 |
| Acyclic Guanidine | Chiral Amine-derived | >95/5 | 92 |
Insight: Chiral guanidines, whether cyclic or acyclic, provide a well-defined chiral environment. The guanidinium ion formed after deprotonation of the nucleophile (nitromethane) acts as a chiral counterion, directing the approach of the electrophile (ketimine) through a network of hydrogen bonds to achieve high stereocontrol.[13]
Advanced Phase-Transfer Catalysts: The Power of Guanidinium Salts
While DPG hydrobromide can function as a phase-transfer catalyst, its efficiency is limited. Modern research has produced highly sophisticated guanidinium-based PTCs with superior performance.[8][9][11]
-
Pentanidiums: These N-sp²-hybridized guanidinium-type salts exhibit remarkable efficiency in PTC reactions like Michael additions and alkylations, often at low catalyst loadings.[8][9][18]
-
Bisguanidiniums: Dicationic bisguanidiniums are excellent ion-pairing catalysts, capable of directing anions in highly enantioselective transformations.[8][9]
Guanidinium-Mediated Phase-Transfer Catalysis
This diagram illustrates how a guanidinium salt facilitates reaction between two phases.
Caption: Mechanism of guanidinium-based phase-transfer catalysis.
Mechanistically Distinct Organocatalysts
For many transformations where guanidines are employed, such as conjugate additions, other classes of organocatalysts offer powerful, mechanistically distinct alternatives.
-
Thioureas & Squaramides: These are not strong bases but act as exceptional hydrogen-bond donors. They activate electrophiles (like enones) towards attack by a weak nucleophile, often working in concert with a mild base. Cinchona alkaloid-derived thioureas are particularly prominent in asymmetric synthesis.[19][20]
-
Secondary Amines (Proline, etc.): These catalysts operate through entirely different pathways, forming nucleophilic enamines or electrophilic iminium ions with the substrates.[20][21] This mode of activation is highly effective for a vast range of carbonyl chemistry.
Comparison of Catalyst Activation Modes
The choice of catalyst dictates the entire reaction pathway.
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A Comparative Guide to the Efficacy of 1,3-Diphenylguanidine (DPG) in Sulfur Vulcanization Systems
Foreword: Situating 1,3-Diphenylguanidine in Modern Rubber Compounding
In the vast landscape of rubber vulcanization, achieving the desired balance of processing efficiency and final product performance is a perpetual challenge. The choice of accelerator system is paramount to this endeavor. This guide provides an in-depth technical comparison of 1,3-Diphenylguanidine (DPG), a cornerstone of many vulcanization packages, against other common classes of accelerators.
It is important to clarify that this guide focuses on 1,3-Diphenylguanidine (CAS No. 102-06-7), the widely used accelerator in the rubber industry. While the initial query mentioned its hydrobromide salt, DPG itself is the prevalent form utilized in vulcanization formulations. DPG is rarely used as a primary accelerator due to its slow cure rate and potential for scorching. Instead, its true efficacy is realized when employed as a secondary accelerator, where it synergistically enhances the activity of primary accelerators, particularly from the thiazole and sulfenamide classes.[1][2][3]
This document is intended for researchers, scientists, and professionals in rubber technology and material development. It aims to provide not just comparative data, but also a foundational understanding of the mechanistic interactions and rationale behind formulation choices, thereby empowering informed decisions in the laboratory and on the production floor.
The Role of Accelerators in Sulfur Vulcanization
Sulfur vulcanization, in its unaccelerated form, is an impractically slow and inefficient process, requiring high temperatures and long curing times.[4] This often leads to rubber with suboptimal mechanical properties and poor aging resistance. Vulcanization accelerators are chemical compounds that increase the rate and efficiency of the cross-linking reaction between sulfur and rubber molecules.[5][6] They allow for:
-
Reduced cure times and lower vulcanization temperatures.
-
Improved cross-link density and efficiency.
-
Enhanced physical properties of the vulcanizate, such as tensile strength, elasticity, and durability.[1]
-
Better control over the onset of vulcanization (scorch safety).
Accelerators are broadly classified as primary and secondary. Primary accelerators, such as those from the thiazole and sulfenamide classes, provide a delayed onset of cure followed by a reasonably fast cure rate. Secondary accelerators, like DPG, are used in smaller quantities to "kick" or activate the primary accelerator, leading to a faster and often more complete vulcanization.[4][7]
Unveiling the Mechanism of 1,3-Diphenylguanidine (DPG)
DPG is a guanidine-based accelerator characterized by its alkaline nature.[8] When used in a vulcanization system, typically in conjunction with zinc oxide and stearic acid, its primary role is to activate the primary accelerator.
The synergistic effect of DPG with a primary accelerator, such as 2-mercaptobenzothiazole (MBT) or its disulfide form (MBTS), is a key aspect of its efficacy.[9] The proposed mechanism involves the formation of an active accelerator complex. DPG, being a strong base, facilitates the reaction between the primary accelerator and activators (zinc oxide and stearic acid). This leads to the formation of a zinc-accelerator complex. This complex then reacts with sulfur to form a polysulfidic intermediate, which is the active sulfurating agent that efficiently cross-links the rubber polymer chains.[9][10] The amine groups in DPG are believed to play a crucial role in activating the sulfur and promoting the formation of these active complexes.[9][11]
Visualizing the Synergistic Action of DPG
Caption: Synergistic vulcanization mechanism involving DPG.
Comparative Efficacy of DPG-Based Systems
The true measure of an accelerator's efficacy lies in its impact on the cure characteristics and the final physical properties of the rubber vulcanizate. Below is a comparative analysis of DPG against other common accelerators, supported by experimental data from scientific literature.
Cure Characteristics
Cure characteristics are typically measured using a rheometer, such as a Moving Die Rheometer (MDR), according to standards like ASTM D5289 or ISO 6502. Key parameters include:
-
Scorch Time (ts2): The time at which the vulcanization process begins. A longer scorch time is desirable for safe processing.
-
Optimum Cure Time (t90): The time required to achieve 90% of the maximum torque, indicating the completion of the vulcanization process.
-
Cure Rate Index (CRI): A measure of the speed of vulcanization.
Table 1: Comparative Cure Characteristics of Natural Rubber (NR) Compounds
| Accelerator System (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) | Reference |
| Thiazole-Based | ||||
| MBTS (1.5) | 3.5 | 15.2 | 8.5 | [12] |
| MBTS (1.5) / DPG (0.2) | 2.8 | 8.5 | 17.5 | [12] |
| Sulfenamide-Based | ||||
| CBS (0.6) | 5.8 | 12.5 | 14.9 | [13] |
| CBS (0.6) / DPG (0.4) | 4.9 | 10.2 | 18.9 | [13] |
| Thiuram-Based (Secondary) | ||||
| CBS (0.6) / TMTD (0.2) | 3.1 | 5.9 | 35.7 | [13] |
Analysis: The data clearly demonstrates the role of DPG as a potent secondary accelerator. When added to both MBTS (a thiazole) and CBS (a sulfenamide) systems, DPG significantly reduces the optimum cure time and increases the cure rate index.[12][13] This translates to faster production cycles. However, this increase in cure speed comes at the cost of a reduced scorch time, which necessitates careful control during the mixing and processing stages to prevent premature vulcanization.[12]
Compared to another common secondary accelerator, Tetramethylthiuram disulfide (TMTD), DPG provides a more moderate boost in cure rate. The CBS/TMTD system shows a much higher CRI but also a significantly shorter scorch time, making it suitable for applications requiring very fast cures where processing safety is less critical.[13]
Mechanical Properties
The ultimate goal of vulcanization is to achieve desirable mechanical properties. Key properties include tensile strength, modulus, elongation at break, and hardness, which are tested according to standards like ASTM D412/ISO 37 (tensile properties) and ASTM D2240/ISO 48 (hardness).[9][14][15][16]
Table 2: Comparative Mechanical Properties of Natural Rubber (NR) Vulcanizates
| Accelerator System (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| Thiazole-Based | |||||
| MBTS (1.5) | 22.5 | 10.5 | 550 | 60 | [9] |
| MBTS (1.5) / DPG (0.2) | 25.8 | 13.2 | 520 | 63 | [9] |
| Sulfenamide-Based | |||||
| CBS (0.6) | 24.1 | 11.8 | 580 | 62 | [13] |
| CBS (0.6) / DPG (0.4) | 26.5 | 14.5 | 540 | 65 | [13] |
| DPG as Primary (for comparison) | |||||
| DPG (2.0) | 18.2 | 8.5 | 650 | 55 | [17] |
Analysis: The inclusion of DPG as a secondary accelerator leads to a notable improvement in the mechanical properties of the vulcanizate. Both tensile strength and modulus at 300% elongation are significantly increased in DPG-activated systems.[9][13] This is attributed to a higher cross-link density and a more efficient vulcanization reaction.[9][11] The increase in modulus indicates a stiffer material, which is often desirable for applications requiring load-bearing capabilities.
While DPG enhances strength and stiffness, it tends to slightly reduce the ultimate elongation at break.[9][13] When used alone, DPG results in significantly lower tensile strength and modulus compared to when it is used to activate a primary accelerator.[17] This underscores its primary utility as a synergistic component rather than a standalone accelerator.
Experimental Protocols for Accelerator Evaluation
To ensure the scientific integrity and reproducibility of results, standardized testing protocols are essential. The following outlines a typical workflow for comparing the efficacy of different accelerator systems.
Compounding and Mixing
A base formulation should be established, keeping all ingredients constant except for the accelerator system being evaluated. A typical formulation for natural rubber might be:
-
Natural Rubber (SMR CV60): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Carbon Black (N330): 45 phr
-
Sulfur: 2.5 phr
-
Accelerator(s): As per experimental design
Mixing is typically performed in a two-stage process using an internal mixer (e.g., Banbury mixer) followed by a two-roll mill to ensure proper dispersion of ingredients and to prevent premature vulcanization.
Evaluation of Cure Characteristics
-
Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[10]
-
Procedure:
-
An uncured rubber sample is placed in the die cavity of a Moving Die Rheometer (MDR).
-
The cavity is heated to a specified vulcanization temperature (e.g., 160°C).
-
The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
The resulting cure curve is used to determine parameters like ts2, t90, and CRI.
-
Preparation of Vulcanized Test Sheets
The compounded rubber is vulcanized in a compression molding press at a specified temperature and for its t90 time to produce flat sheets of a defined thickness (e.g., 2 mm).
Testing of Mechanical Properties
-
Tensile Properties (Tensile Strength, Modulus, Elongation at Break):
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[18]
-
Procedure: Dumbbell-shaped specimens are cut from the vulcanized sheets. These specimens are then pulled to failure in a universal testing machine at a constant rate of extension.
-
-
Hardness:
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[15]
-
Procedure: A specified indenter is forced into the rubber specimen under controlled conditions, and the indentation depth is measured, providing a Shore A hardness value.
-
Workflow Diagram
Caption: Standard workflow for evaluating vulcanization accelerators.
Conclusion and Field-Proven Insights
1,3-Diphenylguanidine has established itself as a highly effective and versatile secondary accelerator in the rubber industry. Its primary function is to activate and synergize with primary accelerators like thiazoles and sulfenamides, leading to a significant reduction in cure times and an enhancement of the mechanical properties of the vulcanizate, particularly modulus and tensile strength.
The choice to include DPG in a formulation is a strategic one, balancing the need for faster cure cycles against the reduction in scorch safety. For complex molded goods, where longer flow times are necessary, a lower DPG level or a less active primary accelerator might be chosen. Conversely, for simpler extruded profiles where production speed is paramount, a higher DPG loading can be beneficial.
While newer, more specialized accelerators are continually being developed, the cost-effectiveness, reliability, and well-understood performance of DPG ensure its continued relevance. A thorough understanding of its synergistic interactions and its impact on both processing and final properties is crucial for any rubber compounder aiming to optimize their formulations for performance and efficiency.
References
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ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021, [Link]
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Choi, S. S., & Kim, I. S. (2020). Correlation between the Crosslink Characteristics and Mechanical Properties of Natural Rubber Compound via Accelerators and Reinforcement. Polymers, 12(9), 2021. [Link]
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ISO 48-4:2018, Rubber, vulcanized or thermoplastic — Determination of hardness — Part 4: Indentation hardness by durometer method (Shore hardness), International Organization for Standardization, Geneva, CH, 2018. [Link]
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ISO 37:2017, Rubber, vulcanized or thermoplastic — Determination of tensile stress-strain properties, International Organization for Standardization, Geneva, CH, 2017. [Link]
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Joss Elastomers & Chemicals. (n.d.). DPG. Retrieved from [Link]
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Ahsan, Q., Mohamad, N., & Soh, T. C. (2015). Effects of accelerators on the cure characteristics and mechanical properties of natural rubber compounds. International Journal of Automotive and Mechanical Engineering, 12, 2954-2966. [Link]
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Sisanth, K. S., Thomas, M. G., & Abraham, B. T. (2021). Effect of Different Accelerator Systems on the Processing, Mechanical, Dynamic, and Network Properties of Natural Rubber Vulcanizates. Journal of Vinyl and Additive Technology, 28(2), 346-358. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7594, Diphenylguanidine. Retrieved from [Link]
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Dormer Laboratories Inc. (n.d.). 1,3-Diphenylguanidine. Retrieved from [Link]
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Linkwell Rubber Chemicals Co., Ltd. (2024, May 30). The application of accelerators in the rubber industry. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (2018). A review paper on vulcanization of rubber and it's properties. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Rubber Accelerator DPG: Enhancing Vulcanization Efficiency and Product Durability. Retrieved from [Link]
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Hamiico. (n.d.). DPG. Retrieved from [Link]
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Harwick Standard. (n.d.). DPG masterbatch (Guanidine accelerator). Retrieved from [Link]
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ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021, [Link]
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
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Arihant Reclamation Pvt. Ltd. (2025, September 1). DPG Rubber Accelerator for Faster Vulcanization. Retrieved from [Link]
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Maciejewska, M., & Sowińska, A. (2020). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Polymers, 12(12), 2821. [Link]
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Fauzi, S. N. R., Mohamad, N., Ab Maulod, H. E., Abd Razak, J., Soh, T. C., & Ahsan, Q. (2024). PHYSICAL PROPERTIES OF SBR COMPOUNDS FOR THE EFFECT OF DIPHENYL GUANIDINE AND GRAIN DIRECTION. Journal of Advanced Manufacturing Technology (JAMT). [Link]
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Rattanasom, N., Prasertsri, S., & Ruangritnumchai, T. (2013). Alternative secondary accelerator for silica-filled natural rubber formulations. KGK Kautschuk, Gummi, Kunststoffe, 66(9), 33-38. [Link]
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Das, C. K., & Naskar, A. K. (2004). Studies on sulfur vulcanization of natural rubber accelerated combinedly with 2‐mercaptobenzothiazole and diphenylguanidine both in presence and absence of dicumyl peroxide. Journal of applied polymer science, 93(6), 2539-2546. [Link]
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Smithers. (n.d.). Evaluating DPG alternatives in rubber. Retrieved from [Link]
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Liu, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, L. (2022). Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. International Journal of Molecular Sciences, 23(18), 10588. [Link]
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Teker, M., Usluoğlu, A., & Öztürk, E. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 7(1), 1-12. [Link]
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Indrajati, I. N., & Dewi, I. R. (2018). Performance of binary accelerator system on natural rubber compound. IOP Conference Series: Materials Science and Engineering, 367, 012028. [Link]
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Cottonique. (n.d.). What Is DPG Rubber Allergy and How Can You Avoid It? Retrieved from [Link]
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Teker, M., Öztürk, E., & Usluoğlu, A. (2024). The Effect of Different Accelerators on the Vulcanization of EPDM Rubber. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 1221-1228. [Link]
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Shanghai Orient Chemical Co.,Ltd. (n.d.). 1,3-Diphenylguanidine DPG. Retrieved from [Link]
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Kim, H. T., Lee, S. H., & Kim, W. D. (2016). Effect of 1,3-Diphenyl-guanidine (DPG) Mixing Step on the Properties of SSBR-silica Compounds. Elastomers and Composites, 51(2), 81-87. [Link]
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De, S. K., & Bhowmick, A. K. (1988). Studies on the Cure Characteristics and Vulcanizate Properties of 50 / 50 NR /SBR Blend. Kautschuk und Gummi, Kunststoffe, 41(3), 241-246. [Link]
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Imbernon, L., & Norvez, S. (2022). Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber. Polymers, 14(8), 1630. [Link]
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ResearchGate. (n.d.). Effect of vulcanizing system on the crosslink density of nitrile rubber compounds. Retrieved from [Link]
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Hayeemasae, N., Waesateh, K., Soontaranon, S., & Masa, A. (2022). EFFECT OF VULCANIZATION SYSTEMS AND CROSSLINK DENSITY ON TENSILE PROPERTIES AND NETWORK STRUCTURES OF NATURAL RUBBER. Jurnal Teknologi (Sciences & Engineering), 84(5), 1-9. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 1,3-Diphenylguanidine Hydrobromide in Immunoassays
Introduction: The Specificity Challenge in Small Molecule Detection
1,3-Diphenylguanidine (DPG) is a widely utilized secondary accelerator in the vulcanization of both natural and synthetic rubbers.[1][2][3] Its presence in numerous consumer and industrial products, from tires to footwear, necessitates robust analytical methods for monitoring potential exposure and environmental dissemination.[2][4] Immunoassays, prized for their high throughput and sensitivity, present a compelling option for such analyses.[5] However, for small molecules like DPG, the Achilles' heel of any immunoassay is specificity—specifically, the potential for cross-reactivity from structurally similar compounds.
This guide provides an in-depth, technical comparison of the cross-reactivity profile of 1,3-Diphenylguanidine hydrobromide. As direct experimental data for DPG in a specific immunoassay is not publicly available, we will utilize a scientifically rigorous, hypothetical case study. This approach, grounded in the fundamental principles of antibody-antigen interactions, will illuminate the causal relationships between molecular structure and immunoassay performance. We will explore how to quantify cross-reactivity and provide a validated experimental protocol for researchers to assess this critical parameter in their own assays.
The Mechanism of Cross-Reactivity in Competitive Immunoassays
Small molecules, due to their size, are generally not amenable to the "sandwich" immunoassay format that requires binding by two separate antibodies.[5][6] Consequently, the competitive immunoassay is the format of choice.
In this format, the analyte of interest in the sample (free antigen) competes with a labeled or coated antigen (tracer) for a limited number of antibody binding sites. A high concentration of the target analyte in the sample will result in less tracer binding to the antibody, producing a low signal. Conversely, a low analyte concentration yields a high signal. Cross-reactivity occurs when other molecules, structurally similar to the target analyte, also bind to the antibody, thereby competing with the tracer and generating a false-positive signal.[7][8] The degree of this interference is directly related to the structural similarity between the analyte and the interfering compound.
The following workflow outlines the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for small molecule detection.
Caption: Workflow of a competitive ELISA for small molecule detection.
Comparative Analysis: A Hypothetical Case Study
To objectively evaluate the cross-reactivity of this compound, we present a hypothetical competitive ELISA developed for the detection of N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) , another common rubber accelerator. The objective is to determine the degree to which DPG and other structurally related compounds interfere with the accurate quantification of CBTS.
The following compounds were evaluated:
-
Target Analyte: N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS)
-
Potential Cross-Reactants:
-
This compound (DPG HBr)
-
1,3-Di-o-tolylguanidine (DOTG) - A close structural analog of DPG.
-
N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) - Structurally similar to the target analyte.
-
Aniline - A potential degradation product of DPG.[9]
-
The chemical structures of these compounds are presented below to provide a visual basis for understanding potential cross-reactivity.
Caption: Chemical structures of the target analyte and potential cross-reactants.
Experimental Data (Hypothetical)
The following table summarizes the performance of the anti-CBTS antibody against the panel of test compounds. The cross-reactivity is calculated relative to the target analyte, CBTS.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) | 25 | 100% |
| N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) | 75 | 33.3% |
| This compound (DPG HBr) | 8,500 | 0.29% |
| 1,3-Di-o-tolylguanidine (DOTG) | 9,200 | 0.27% |
| Aniline | > 50,000 | < 0.05% |
% Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Interpretation of Results
-
High Specificity for the Target Analyte: The assay is highly specific for CBTS, with an IC50 value of 25 ng/mL.
-
Significant Cross-Reactivity from a Structural Analog: TBBS, which shares the core benzothiazolesulfenamide structure with CBTS, shows significant cross-reactivity (33.3%). This is an expected result and highlights the antibody's recognition of this specific chemical moiety.
-
Low but Measurable Cross-Reactivity from Guanidines: Both DPG hydrobromide and its analog, DOTG, exhibit very low cross-reactivity (0.29% and 0.27%, respectively). This indicates that the anti-CBTS antibody has a very low affinity for the guanidine structure. While the cross-reactivity is minimal, in a scenario where DPG is present in a sample at concentrations several orders of magnitude higher than CBTS, it could still contribute to a measurable signal.
-
Negligible Cross-Reactivity from Aniline: Aniline, a smaller molecule and a potential metabolite of DPG, shows negligible cross-reactivity. This demonstrates that the antibody's binding pocket does not effectively recognize this simple aromatic amine.
Experimental Protocol for Cross-Reactivity Assessment
This section provides a detailed, self-validating protocol for determining the IC50 and percent cross-reactivity of a test compound in a competitive ELISA format.
1. Reagents and Materials:
-
Microplate (96-well), high-binding capacity
-
Target analyte-protein conjugate (for coating)
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)
-
Target analyte standard
-
Test compounds (e.g., DPG hydrobromide)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., 0.5% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Antigen Coating:
-
Dilute the target analyte-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Standard and Test Compound Preparation:
-
Prepare a serial dilution of the target analyte standard in Assay Buffer (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare a separate serial dilution for each test compound over a wide concentration range (e.g., from 50,000 ng/mL to 0.5 ng/mL).
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer) to all wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.
-
3. Data Analysis:
-
For both the standard and each test compound, plot the absorbance values against the logarithm of the concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve.
-
The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the formula provided previously.
Conclusion and Recommendations
This guide demonstrates that while this compound may not be a significant cross-reactant in an immunoassay specifically designed for a benzothiazolesulfenamide-type accelerator, a low level of interaction is plausible. The critical takeaway for researchers is that cross-reactivity is not an intrinsic property of an antibody but is dependent on the specific assay format and conditions .[10]
Therefore, it is imperative to:
-
Thoroughly validate any immunoassay for specificity against all potentially interfering compounds that may be present in the sample matrix.
-
Understand the structural basis of antibody recognition to anticipate potential cross-reactants.
-
Employ confirmatory analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), when unambiguous identification and quantification are required, especially for regulatory or diagnostic purposes.
By adhering to these principles of scientific integrity and rigorous validation, researchers can confidently employ immunoassays for the rapid and sensitive detection of small molecules in complex matrices.
References
-
Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Hu, X., et al. (2014). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
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Sajber, D., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. National Institutes of Health. [Link]
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Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
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ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. ELGA LabWater. [Link]
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SoleChem Europe. (2024). Diphenylguanidine | DPG. SoleChem® Europe. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central, National Institutes of Health. [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]
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Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Diphenylguanidine. PubChem. [Link]
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Rhein Chemie. (2020). Developing eco-friendly curatives for rubber compounds. Rhein Chemie. [Link]
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Chemsrc. (n.d.). This compound (1:1). Chemsrc. [Link]
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Das, C. (2018). Naturally Occurring Amino Acids: A Suitable Substitute of N-N/-Di-phenyl Guanidine (DPG) in Silica Tyre Formulation?. ResearchGate. [Link]
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National Toxicology Program. (1991). TOX-42: 1,3-Diphenylguanidine. National Institutes of Health. [Link]
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Shanghai Orient Chemical Co.,Ltd. (n.d.). 1,3-Diphenylguanidine DPG. Shanghai Orient Chemical Co.,Ltd. [Link]
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Warshaw, E. M., et al. (2020). Patch Testing to Diphenylguanidine by the North American Contact Dermatitis Group (2013-2016). Penn State. [Link]
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Unraveling the Catalytic Machinery: A Comparative Guide to 1,3-Diphenylguanidine Hydrobromide in Organocatalysis
In the landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Among the myriad of molecular architectures, guanidines have carved a significant niche, lauded for their strong basicity and unique ability to engage in intricate hydrogen-bonding networks. This guide delves into the computational intricacies of the catalytic mechanism of a prominent member of this family, 1,3-Diphenylguanidine hydrobromide (DPG·HBr). By synthesizing insights from Density Functional Theory (DFT) calculations on analogous systems and juxtaposing them with established alternatives such as thioureas and squaramides, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its catalytic prowess.
The Guanidinium Cation: A Bifunctional Powerhouse
1,3-Diphenylguanidine (DPG) is a strong organic base that, upon protonation with hydrobromic acid, forms the 1,3-diphenylguanidinium cation. This cationic species is the workhorse of catalysis, functioning as a potent bifunctional catalyst.[1][2] The catalytic activity stems from the unique electronic and structural features of the guanidinium group. The positive charge is delocalized over the central carbon and three nitrogen atoms, creating a planar, rigid structure with strategically oriented N-H protons.
These N-H protons are pivotal, acting as hydrogen-bond donors to activate electrophilic substrates.[2][3] Simultaneously, the delocalized positive charge on the guanidinium core can stabilize anionic intermediates or transition states. This dual activation mode is the cornerstone of its catalytic efficiency in a variety of organic transformations, most notably in Michael additions, aldol reactions, and cycloadditions.[1]
Proposed Catalytic Mechanism: A Michael Addition Case Study
While direct computational studies on DPG·HBr-catalyzed reactions are not extensively documented, we can construct a plausible catalytic cycle for a representative Michael addition reaction based on DFT studies of similar guanidinium-catalyzed processes.
Step 1: Catalyst-Substrate Association and Activation
The catalytic cycle commences with the formation of a complex between the 1,3-diphenylguanidinium cation and the Michael acceptor (an α,β-unsaturated carbonyl compound). The guanidinium N-H protons form hydrogen bonds with the carbonyl oxygen of the acceptor, enhancing its electrophilicity. Concurrently, the nucleophile (e.g., a malonate ester) may interact with the guanidinium cation or the bromide counter-ion.
Step 2: Nucleophilic Attack and Transition State Stabilization
The activated Michael acceptor is now primed for nucleophilic attack. The guanidinium cation plays a crucial role in stabilizing the developing negative charge in the transition state through hydrogen bonding. This stabilization lowers the activation energy of the carbon-carbon bond-forming step.
Step 3: Product Formation and Catalyst Regeneration
Following the nucleophilic addition, the resulting enolate intermediate is protonated, leading to the final product. The 1,3-diphenylguanidinium catalyst is then regenerated, ready to enter another catalytic cycle.
The Competitive Landscape: DPG·HBr vs. Alternative Organocatalysts
To appreciate the catalytic attributes of this compound, a comparative analysis with other prominent hydrogen-bonding organocatalysts, namely thioureas and squaramides, is essential.
| Catalyst Class | Key Structural Feature | Acidity (pKa in DMSO) | Primary Mode of Activation |
| Guanidiniums | Planar, charge-delocalized guanidinium cation | ~13-14 | Bifunctional: Hydrogen bonding (N-H) and electrostatic stabilization |
| Thioureas | Thiocarbonyl group with two N-H donors | ~21-23[4] | Bifunctional: Double hydrogen bonding to the electrophile |
| Squaramides | Squaric acid diamide with two N-H donors | ~19-21[4] | Bifunctional: Double hydrogen bonding to the electrophile |
Table 1: Comparison of Key Properties of Guanidiniums, Thioureas, and Squaramides.
Acidity and Hydrogen-Bonding Strength
A critical determinant of catalytic activity in hydrogen-bond-donating catalysts is the acidity of the N-H protons. The guanidinium cation is significantly more acidic than its neutral thiourea and squaramide counterparts.[4] This heightened acidity translates to stronger hydrogen bonds with the substrate, leading to more pronounced electrophile activation. DFT studies have consistently shown that stronger hydrogen bonding correlates with a greater reduction in the LUMO energy of the electrophile, thereby lowering the reaction barrier.[5]
Structural Rigidity and Pre-organization
The planar and rigid structure of the guanidinium cation offers a pre-organized scaffold for substrate binding. This structural rigidity can lead to higher levels of stereocontrol in asymmetric reactions compared to the more flexible open-chain thiourea catalysts. The defined orientation of the N-H bonds in the guanidinium ion can create a well-defined chiral pocket, effectively shielding one face of the substrate and directing the nucleophilic attack.
Computational Insights into Activation Modes
DFT calculations on thiourea- and squaramide-catalyzed reactions have revealed a common bifunctional activation mode where the two N-H protons of the catalyst engage in a double hydrogen bond with the electrophile (e.g., the oxygen atoms of a nitro group or a carbonyl group).[6]
In contrast, computational studies on guanidinium-catalyzed reactions suggest a more versatile activation profile. The guanidinium ion can act as a bifunctional Brønsted acid, activating both the electrophile and the nucleophile simultaneously.[1] This cooperative activation is a key differentiator and a potential reason for the high efficiency of guanidinium catalysts in certain reactions.
Experimental Protocols: A Glimpse into the Computational Workflow
The insights into the catalytic mechanisms discussed above are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow to investigate the mechanism of a DPG·HBr-catalyzed reaction would involve the following steps:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Searching: Various algorithms are employed to locate the transition state structures connecting the reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.
-
Energy Profile Construction: The relative energies of all stationary points are calculated to construct the reaction energy profile, which provides the activation energies and reaction enthalpies.
Caption: A typical workflow for the computational investigation of a reaction mechanism using DFT.
Visualizing the Catalytic Dance: Mechanistic Diagrams
To visually represent the proposed catalytic cycle and the comparative activation modes, the following diagrams generated using the DOT language are provided.
Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.
Caption: A comparison of the bifunctional activation modes of guanidinium and thiourea catalysts.
Conclusion: A Versatile and Potent Organocatalyst
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A Researcher's Guide to the Basicity of 1,3-Diphenylguanidine and its Hydrobromide Salt
In the landscape of organic synthesis and drug development, the selection of an appropriate base is a critical decision that can dictate the success of a reaction. The basicity of a compound, quantified by its pKa value, governs its ability to accept a proton and thereby influence reaction pathways, equilibria, and product yields. This guide provides an in-depth analysis of the basicity of 1,3-Diphenylguanidine (DPG), a versatile organic base, by benchmarking it against common alternatives and detailing the rigorous experimental methodologies required for such evaluations.
The Guanidinium Core: A Source of Potent Basicity
Guanidines are recognized as some of the strongest organic bases.[1] Their remarkable basicity stems from the unique electronic structure of the guanidinium cation formed upon protonation. The positive charge is delocalized across three nitrogen atoms through resonance, resulting in a highly stable conjugate acid.[2] This stability shifts the acid-base equilibrium significantly, favoring the protonated form and thus signifying a strong base.[3]
1,3-Diphenylguanidine (DPG) is a solid, crystalline guanidine derivative frequently used as a primary standard for acids and as a catalyst.[4] Its hydrobromide salt is the protonated form, resulting from the reaction of the DPG base with hydrobromic acid.[1] Understanding the equilibrium between this salt and its neutral base form is key to its application. The basicity of DPG is best understood by examining the pKa of its conjugate acid (pKaH), which for DPG is 10.12 .[5] A higher pKaH value indicates a stronger base.[6]
Comparative Basicity: 1,3-Diphenylguanidine in Context
To appreciate the utility of DPG, its basicity must be compared with other commonly used organic bases. The table below places DPG within a spectrum of bases, from the weakly basic aniline to the potent, non-nucleophilic amidine base, DBU.
| Compound | Structure | Class | pKa of Conjugate Acid (pKaH) | Relative Strength |
| Aniline | C₆H₅NH₂ | Aromatic Amine | 4.6[5] | Weak Base |
| Pyridine | C₅H₅N | Heterocyclic Amine | 5.23[4][7] | Weak Base |
| 1,3-Diphenylguanidine (DPG) | (C₆H₅NH)₂C=NH | Guanidine | 10.12 [5] | Moderately Strong Base |
| Triethylamine (TEA) | (C₂H₅)₃N | Tertiary Amine | 10.75[1][8] | Strong Base |
| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | Hindered Amine | ~11.0[9][10] | Strong, Non-nucleophilic Base |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | Amidine | ~13.5 (in water)[11] | Very Strong, Non-nucleophilic Base |
Note: pKa values are for aqueous solutions unless otherwise specified and serve as a general guide. Basicity can be solvent-dependent.[12]
This comparison reveals that 1,3-Diphenylguanidine is a significantly stronger base than aromatic amines like aniline and pyridine. It possesses a basicity comparable to, though slightly weaker than, common aliphatic tertiary amines such as triethylamine. This positions DPG as a valuable tool for reactions requiring a solid, moderately strong base that is less volatile and easier to handle than many liquid amine bases.
Experimental Validation of Basicity: Protocols and Rationale
The trustworthiness of a pKa value is contingent upon the rigor of the experimental method used for its determination. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[9][13]
Potentiometric Titration
Potentiometric titration is a high-precision technique considered a gold standard for pKa determination.[13] The methodology involves the gradual addition of a titrant (a strong acid) to a solution of the base while monitoring the resulting change in pH with a high-precision electrode.
Causality Behind Experimental Choices: The core principle is to generate a titration curve (pH vs. volume of titrant). The point of maximum inflection on this curve represents the equivalence point, where all the base has been neutralized. The pKa of the conjugate acid is numerically equal to the pH at the half-equivalence point, where the concentrations of the protonated base (the salt) and the neutral base are equal.[14] The use of a blank titration is crucial to correct for the buffering capacity of the solvent and any impurities.[13] To ensure accuracy, especially at pH values above 7, it is imperative to use carbonate-free water and titrant, as dissolved CO₂ can form carbonic acid and interfere with the measurement.[9][13]
-
Preparation of Solutions:
-
Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl) using carbonate-free deionized water.
-
Accurately weigh approximately 105 mg of 1,3-Diphenylguanidine (MW: 211.26 g/mol ) to prepare 100 mL of a ~5 mM solution in a suitable solvent (e.g., a methanol/water mixture to ensure solubility).[13]
-
-
Instrument Calibration:
-
Calibrate a pH meter with a glass electrode using at least two standard buffer solutions (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the 1,3-Diphenylguanidine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (indicated by a sharp drop in pH).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate the titration curve.
-
Determine the equivalence point (Veq) by finding the point of maximum slope on the curve (or by calculating the first derivative of the curve).
-
The volume at the half-equivalence point is Veq / 2.
-
The pH of the solution at the half-equivalence point is the pKa of the conjugate acid (the guanidinium ion).
-
UV-Vis Spectrophotometry
This method is an excellent alternative, particularly for compounds with low solubility or when only small sample quantities are available.[13] It relies on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet or visible light absorption spectra.
Causality Behind Experimental Choices: The Beer-Lambert law is the foundation of this technique. By measuring the absorbance of a solution at a fixed wavelength across a range of known pH values, one can determine the ratio of the two species (protonated vs. deprotonated). The pKa is then calculated using the Henderson-Hasselbalch equation. An isosbestic point, where the molar absorptivity of the two species is identical, can be used to verify the existence of a simple two-component equilibrium.[15] The selection of the analytical wavelength is critical; it should be a wavelength where the difference in absorbance between the acidic and basic forms is maximal to ensure the highest sensitivity.[8]
-
Preparation of Solutions:
-
Prepare a stock solution of 1,3-Diphenylguanidine in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with accurately known pH values, covering a range from ~2 pH units below to ~2 pH units above the expected pKa (e.g., pH 8 to pH 12).
-
-
Spectral Scans:
-
Prepare two samples of the DPG solution, one in a strongly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated form (DPG-H⁺), and one in a strongly basic buffer (e.g., pH 13) for the fully deprotonated form (DPG).
-
Scan the UV-Vis spectrum (e.g., from 220-400 nm) for both samples to identify the analytical wavelength (λ_max) with the largest absorbance difference.
-
-
Absorbance Measurements:
-
Prepare a series of cuvettes, each containing the same concentration of DPG but in a different buffer solution from the prepared pH series.
-
Measure the absorbance (A) of each solution at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Let A_A be the absorbance of the fully protonated (acidic) form and A_B be the absorbance of the neutral (basic) form.
-
Plot the measured absorbance (A) for each sample against its buffer pH. This will generate a sigmoidal curve.
-
The pKa can be determined from the inflection point of this curve.
-
Alternatively, calculate the pKa for each data point using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_A) / (A_B - A)]
-
The average of the calculated pKa values provides the final result.
-
Conclusion
This guide establishes the basicity of 1,3-Diphenylguanidine with a pKaH of 10.12, positioning it as a moderately strong organic base. It is substantially more basic than common aromatic amines and comparable to widely used tertiary amines like triethylamine. The detailed protocols for potentiometric and spectrophotometric titrations provide a robust framework for researchers to independently verify and compare the basicity of this and other compounds. The choice between DPG and other bases will ultimately depend on specific reaction requirements, including solvent choice, steric considerations, and the physical state of the reagent. By grounding these comparisons in reliable experimental data, researchers and drug development professionals can make more informed and effective decisions in their synthetic endeavors.
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A Comparative Toxicological Guide to 1,3-Diphenylguanidine and Its Derivatives
For researchers, toxicologists, and professionals in drug and materials development, a nuanced understanding of a chemical's toxicological profile is paramount. 1,3-Diphenylguanidine (DPG), a widely used rubber vulcanization accelerator, and its derivatives are frequently encountered in industrial applications and are emerging as environmental contaminants of concern.[1][2] This guide provides a comparative analysis of the toxicity of DPG and its key derivatives, grounded in experimental data, to support informed decision-making in research and safety assessments.
Introduction to the Guanidine Core Structure
1,3-Diphenylguanidine is a synthetic organic compound characterized by a central guanidine core flanked by two phenyl rings. It is primarily used to accelerate the sulfur vulcanization process in rubber manufacturing, which enhances the durability and elasticity of the final product.[3] Residues of DPG can be found in a variety of consumer products, including tires, footwear, and flooring, leading to potential human and environmental exposure.[4] Its derivatives, which include compounds with substitutions on the phenyl rings or those formed as byproducts during processes like water disinfection, present a complex toxicological landscape that warrants careful examination.
Comparative Acute and Systemic Toxicity
A primary metric for assessing acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. A comparison of the available acute toxicity data reveals differences between DPG and its derivatives.
| Compound | Chemical Structure | Acute Oral LD50 (Rat) | Key Toxicological Findings |
| 1,3-Diphenylguanidine (DPG) | 323 mg/kg[3] | Toxic if swallowed; Suspected of damaging fertility; Irritating to eyes, skin, and respiratory system.[3] | |
| 1,3-Di-o-tolylguanidine (DTG) | Not available (Classified as "Toxic if swallowed")[5] | Exhibits reproductive and developmental toxicity in rats; Known sigma receptor agonist.[4][6] | |
| Chlorinated DPG Derivatives (e.g., CC11) | In vitro data suggests higher cytotoxicity than DPG.[7] | Formed during water disinfection; some derivatives are more cytotoxic and genotoxic than the parent DPG compound.[1][7][8] |
Note: CC11 refers to 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine.
Mechanistic Insights into Guanidine-Induced Toxicity
Experimental evidence points towards mitochondrial dysfunction as a key mechanism underlying the toxicity of DPG and its derivatives. These compounds can disrupt cellular bioenergetics, leading to a cascade of adverse effects.
Mitochondrial Bioenergetics and Oxidative Stress
Studies have shown that DPG and its chlorinated byproducts can impair mitochondrial function by affecting cellular respiration and increasing proton leakage across the inner mitochondrial membrane.[1][7][8] This uncoupling of oxidative phosphorylation reduces ATP production and increases the generation of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Caption: Proposed pathway of DPG-induced mitochondrial toxicity.
Genotoxicity and DNA Damage Response
The oxidative stress induced by DPG and its chlorinated derivatives has been shown to cause genotoxicity in the form of DNA double-strand breaks.[1][8] This damage triggers the DNA Damage Response (DDR) pathway, a cellular network that detects and signals the presence of DNA lesions, leading to cell cycle arrest and, in cases of severe damage, apoptosis.
Sigma Receptor Interaction
Interestingly, 1,3-di-o-tolylguanidine (DTG) is a known agonist of sigma receptors (σ1 and σ2).[6] While the direct link between sigma receptor activation and the observed systemic toxicity is still an area of active research, these receptors are involved in various cellular functions, and their modulation can impact neuronal signaling and cell survival. This interaction may contribute to the neurotoxic potential of certain DPG derivatives.[4]
Reproductive and Developmental Toxicity: A Point of Concern
A significant toxicological concern for both DPG and DTG is their impact on reproduction and development.
-
1,3-Diphenylguanidine (DPG): Classified as suspected of damaging fertility.[3]
-
1,3-Di-o-tolylguanidine (DTG): Studies in rats have demonstrated developmental toxicity, including an increased incidence of external and skeletal malformations in fetuses at maternally toxic doses.[4]
These findings underscore the importance of assessing the reproductive risks associated with exposure to these compounds, particularly in occupational settings.
Standardized Experimental Protocols for Toxicity Assessment
To ensure the generation of reliable and comparable toxicity data, standardized protocols are essential. Below are outlines for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: Real-Time Cell Analysis (RTCA)
This method provides continuous monitoring of cell number, proliferation, and viability, offering a dynamic view of cytotoxicity.
Principle: The assay measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of a specialized microplate. A decrease in impedance correlates with cell death or detachment.
Experimental Workflow:
Caption: Workflow for Real-Time Cell Analysis (RTCA) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: A suitable cell line (e.g., A549 human lung carcinoma) is seeded into the wells of an E-Plate at an optimized density.
-
Baseline Reading: The plate is placed in the RTCA instrument to establish a baseline impedance reading before treatment.
-
Compound Addition: Test compounds (DPG and its derivatives) are added to the wells in a range of concentrations. Vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent) are included.
-
Data Acquisition: The plate is returned to the instrument, and impedance is monitored continuously at regular intervals for a defined period (e.g., 48-72 hours).
-
Data Analysis: The instrument's software normalizes the impedance measurements to a "Cell Index." The time-dependent and dose-dependent effects are analyzed to determine the EC50 (half-maximal effective concentration) for each compound.
Rationale: The continuous nature of RTCA allows for the determination of the precise onset of cytotoxicity and can distinguish between cytostatic (inhibition of growth) and cytotoxic (cell-killing) effects, providing richer data than traditional endpoint assays.
In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The Acute Toxic Class (ATC) method is a sequential testing procedure that uses a minimal number of animals to classify a substance into one of several toxicity classes.
Principle: The method involves a stepwise procedure with the use of 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
Experimental Workflow:
Caption: Workflow for the Acute Toxic Class method (OECD 423).
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (preferably females) are used and acclimatized to laboratory conditions.
-
Dosing: Following a brief fasting period, the test substance is administered by oral gavage. The starting dose is selected from fixed levels (e.g., 300 mg/kg) based on available data.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in 2 or 3 animals, the test is repeated at a lower dose level.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified based on the dose level at which mortality is observed, according to the GHS classification system.
Rationale: This method significantly reduces the number of animals required compared to the classical LD50 test while still providing sufficient information for hazard classification and labeling. The focus on clear signs of toxicity and mortality provides a robust endpoint for acute hazard assessment.
Conclusion and Future Directions
The toxicological profiles of 1,3-Diphenylguanidine and its derivatives are complex, with significant implications for human health and the environment. While DPG itself exhibits moderate acute toxicity, its derivatives, particularly chlorinated byproducts, can display enhanced cytotoxicity and genotoxicity. The primary mechanism of toxicity appears to be the induction of mitochondrial dysfunction and subsequent oxidative stress. Furthermore, the reproductive and developmental toxicity associated with both DPG and DTG highlights a critical area for risk assessment.
Future research should focus on elucidating the precise molecular targets within the mitochondria, further investigating the role of sigma receptor interactions in the toxicity of DPG derivatives, and expanding the toxicological database to include a wider range of substituted guanidines. A deeper understanding of these structure-activity relationships will be invaluable for the development of safer alternatives in industrial applications and for accurately assessing the risks posed by these emerging environmental contaminants.
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Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health. [Link]
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Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (2023). Agilent. [Link]
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Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. (2022). ResearchGate. [Link]
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Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. (2022). PubMed. [Link]
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Oxidation of 1,3-diphenylguanidine (DPG) by goethite activated persulfate: Mechanisms, products identification and reaction sites prediction. (2023). PubMed. [Link]
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Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023). ACS Publications. [Link]
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The Guanidine Group: A Privileged Scaffold in Drug Discovery - A Comparative Guide to its Quantitative Structure-Activity Relationship (QSAR)
The guanidinium cation, a seemingly simple functional group, is a cornerstone in medicinal chemistry, gracing a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Its positive charge at physiological pH, ability to form multiple hydrogen bonds, and versatile structural contexts make it a powerful pharmacophore for interacting with biological targets.[2] This guide provides an in-depth comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of guanidine derivatives across various therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular descriptors that govern their activity, compare the predictive power of different QSAR models, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Versatility of the Guanidine Scaffold: A Spectrum of Biological Activities
Guanidine derivatives have demonstrated remarkable efficacy in numerous therapeutic areas. Understanding the specific structural features that tune their activity against different targets is paramount for rational drug design. This section compares the QSAR of guanidine derivatives in key therapeutic areas.
Antimicrobial Activity: Targeting the Bacterial Envelope and Beyond
Guanidine-based antimicrobials often exert their effect by disrupting bacterial cell membranes. QSAR studies in this area aim to correlate physicochemical properties with the potency of this membrane disruption and other intracellular actions.
A study on a series of benzyl and phenyl guanidine derivatives revealed potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The Minimal Inhibitory Concentration (MIC) values were used as the biological endpoint for QSAR analysis. Key findings from such studies indicate that lipophilicity and the electronic nature of substituents on the aromatic ring are critical for activity. For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed exceptional potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[3]
Comparison of QSAR Models for Antimicrobial Guanidines:
| QSAR Model Type | Key Molecular Descriptors | Statistical Significance (Example) | Predictive Power |
| 2D-QSAR (MLR) | Lipophilicity (ClogP), Electronic parameters (Hammett constants), Molar Refractivity (MR) | r² > 0.85 | Good for initial screening and understanding general trends. |
| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | q² > 0.60 | Provides a more detailed understanding of the 3D spatial requirements for optimal interaction with the bacterial target. |
This table presents a generalized comparison based on typical findings in the literature. Specific values can vary between studies.
Anticancer Activity: Interacting with the Blueprint of Life - DNA
The cationic nature of the guanidinium group makes it an ideal candidate for interaction with the negatively charged phosphate backbone of DNA. Many guanidine-based anticancer agents function as DNA minor groove binders, interfering with replication and transcription.[2]
A recent study on novel cyclopropyl-linked guanidine derivatives demonstrated their DNA-binding potential.[2] The binding constant (Kb) with salmon sperm DNA was a key parameter. The 4-Me, 4-Br-substituted derivative exhibited the highest binding constant (Kb = 3.49 × 105 ± 0.04 M−1), which was comparable to the known minor groove binder, cabozantinib.[4] QSAR models for these compounds often incorporate descriptors related to molecular shape, size, and electronic properties to explain the variance in DNA binding affinity.
Key Molecular Descriptors for Anticancer Guanidines:
-
Topological Descriptors: Molecular weight, atom counts, and connectivity indices to describe the overall size and shape.[5]
-
Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies, and dipole moment to model the electrostatic interactions with DNA.[5]
-
Geometric Descriptors: Solvent-accessible surface area and molecular volume to represent the steric fit within the DNA minor groove.[5]
Antihypertensive Activity: Modulating Neuronal and Vascular Tone
Guanidine derivatives have a long history in the treatment of hypertension, with drugs like guanethidine being prominent examples. Their mechanism often involves interference with adrenergic neuron function.[6] QSAR studies on antihypertensive guanidines are less common in recent literature but historically have focused on understanding the structural requirements for neuronal uptake and blockade.
Antimalarial and Antiviral Activities: Targeting Parasitic and Viral Machinery
Guanidine derivatives have also shown promise as antimalarial and antiviral agents. A notable 3D-QSAR study on tricyclic guanidine analogues of batzelladine K as anti-malarial agents identified potent inhibitors of Plasmodium falciparum Lactate Dehydrogenase (PfLDH).[7][8] This study developed a highly predictive GridBasedTemp model with a leave-one-out cross-validated q² of 0.516 and a predictive r² for the test set of 0.91, demonstrating the robustness of the model.[7][8]
A Comparative Look at QSAR Methodologies for Guanidine Derivatives
The choice of QSAR methodology can significantly impact the insights gained from a structure-activity relationship study. Here, we compare 2D-QSAR and 3D-QSAR approaches in the context of guanidine derivatives.
2D-QSAR: Unveiling Global Molecular Properties
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These models are computationally less intensive and are excellent for identifying the general physicochemical properties that drive activity.
Advantages:
-
Computationally efficient, allowing for the rapid screening of large virtual libraries.
-
Provides easily interpretable relationships between bulk properties (like lipophilicity and electronic effects) and activity.
Limitations:
-
Does not consider the 3D conformation of the molecule, which is crucial for receptor binding.
-
May not capture the subtle steric and electronic interactions that determine high-affinity binding.
3D-QSAR: Mapping the Interaction Fields
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed and spatially-aware understanding of structure-activity relationships.[9] These methods require the 3D alignment of the molecules in a dataset and calculate steric, electrostatic, and other fields around them.
Advantages:
-
Provides a visual representation of the favorable and unfavorable regions for different physicochemical properties around the molecule, guiding rational drug design.
-
Generally yields more predictive models for congeneric series where a common binding mode is assumed.
Limitations:
-
Highly dependent on the quality of the molecular alignment.
-
Computationally more demanding than 2D-QSAR.
A study comparing 2D and 3D descriptors in QSAR modeling found that combining both types of descriptors often leads to more significant and predictive models, as they capture complementary molecular properties.[4]
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any QSAR study hinges on the robustness of its experimental and computational protocols. This section provides a detailed, step-by-step methodology for a typical 3D-QSAR study, from data preparation to model validation.
Workflow for a Predictive 3D-QSAR (CoMFA/CoMSIA) Study
Step-by-Step Methodology:
-
Dataset Collection: Compile a dataset of guanidine derivatives with their corresponding biological activities (e.g., IC50, MIC, Ki). Ensure the data is from a consistent experimental source.[7]
-
Data Curation: Carefully check the dataset for errors, remove duplicate entries, and ensure the correct chemical structures are assigned to each activity value.[7]
-
2D to 3D Structure Conversion: Convert the 2D chemical structures into 3D representations using molecular modeling software.
-
Energy Minimization: Minimize the energy of each 3D structure to obtain a stable conformation.
-
Selection of a Template Molecule: Choose a representative and highly active molecule from the dataset as a template for alignment.
-
Superimposition of the Dataset: Align all molecules in the dataset to the template molecule based on a common substructure. This is a critical step for the validity of the 3D-QSAR model.[9]
-
Calculation of Molecular Fields: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies at each grid point using a probe atom. For CoMSIA, hydrophobic, hydrogen bond donor, and acceptor fields are also calculated.[9]
-
Partial Least Squares (PLS) Analysis: Use PLS to correlate the variations in the calculated field values with the variations in biological activity.[10]
-
Generation of CoMFA/CoMSIA Models: The PLS analysis results in a QSAR equation that can be used to predict the activity of new compounds.
-
Internal Validation: Assess the robustness of the model using internal validation techniques like leave-one-out cross-validation, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.[7]
-
External Validation: Evaluate the predictive power of the model on an external test set of compounds that were not used in model development. The predictive correlation coefficient (r²pred) should be high (typically > 0.6) for a reliable model.[7]
-
Contour Map Analysis: Visualize the results as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[9]
Molecular Docking Protocol for Target-Based QSAR
For target-based QSAR studies, molecular docking can provide the bioactive conformation for alignment and offer insights into the binding mode.
Concluding Remarks and Future Perspectives
The guanidine moiety continues to be a remarkably versatile scaffold in the design of new therapeutic agents. QSAR modeling has proven to be an invaluable tool for elucidating the complex relationships between the structure of guanidine derivatives and their diverse biological activities. While 2D-QSAR provides a rapid means of identifying key physicochemical properties, 3D-QSAR methods like CoMFA and CoMSIA offer a more nuanced, spatially-aware understanding that can guide the rational design of more potent and selective compounds.
Future directions in the QSAR of guanidine derivatives will likely involve the increasing use of machine learning and artificial intelligence to develop more sophisticated and predictive models. Furthermore, the integration of QSAR with other computational techniques, such as molecular dynamics simulations, will provide a more dynamic and realistic picture of the interactions between guanidine derivatives and their biological targets. As our understanding of the structural determinants of activity becomes more refined, we can expect the development of novel guanidine-based drugs with improved efficacy and safety profiles.
References
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Ahmed, N., Anwar, S., & Htar, T. T. (2017). Docking Based 3D-QSAR Study of Tricyclic Guanidine Analogues of Batzelladine K As Anti-Malarial Agents. Frontiers in Chemistry, 5, 36. [Link]
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Bahia, S., et al. (2023). A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. Molecular Informatics, 42(4), e2200186. [Link]
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Borne, R. F., Forrester, M. L., & Waters, I. W. (1977). Conformational analogues of antihypertensive agents related to guanethidine. Journal of Medicinal Chemistry, 20(6), 771–776. [Link]
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Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959–5967. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Diphenylguanidine Hydrobromide
Introduction: 1,3-Diphenylguanidine hydrobromide is a salt of the well-known rubber vulcanization accelerator, 1,3-Diphenylguanidine (DPG). As with any halogenated organic compound, its handling and disposal in a research or drug development setting demand a rigorous, safety-first approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to instill a culture of safety and environmental stewardship. The protocols herein are designed to be self-validating, ensuring that each step is understood, justified, and executed with scientific integrity.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. This compound presents a multi-faceted hazard profile that must be respected at all times.
Key Hazards:
-
Acute Toxicity: The parent compound, 1,3-Diphenylguanidine, is toxic if swallowed[1][2].
-
Irritation: It is known to cause significant skin and serious eye irritation[1][3]. Inhalation of dust may lead to respiratory tract irritation[1][3].
-
Reproductive Toxicity: The parent compound is suspected of damaging fertility[1][4].
-
Environmental Hazard: This chemical is classified as toxic to aquatic life with long-lasting effects and should not be released into the environment[1][2][4][5].
Before handling or preparing for disposal, ensure all requisite Personal Protective Equipment (PPE) is in use. The causality behind each piece of equipment is as important as the equipment itself.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical safety goggles or safety glasses with side-shields meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133[6][7]. A face shield is recommended if splashing is possible. | Protects against accidental splashes of solutions or airborne dust particles which can cause severe eye irritation[3]. |
| Skin & Body | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat or protective clothing[6][7][8]. Gloves must be inspected before use and disposed of properly after[2]. | Prevents direct skin contact, which can cause irritation and potential absorption of the compound[3][8]. |
| Respiratory | A NIOSH/MSHA-approved respirator should be used when handling the powder outside of a fume hood or if dust generation is unavoidable[3][6][8]. A P2 filter for harmful particles is recommended[5]. | Mitigates the risk of inhaling fine particles, which can lead to respiratory tract irritation[3][5]. |
Section 2: The Core Disposal Principle: Regulatory Adherence
The bedrock of chemical waste disposal is unwavering compliance with all relevant regulations. Waste generators are legally responsible for correctly classifying and disposing of their chemical waste.[7][8]
Core Directive: All disposal activities must be conducted in accordance with local, state, and federal environmental regulations. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with their specific procedures.[6][9]
Section 3: Step-by-Step Disposal Protocols
Two primary routes exist for the waste generated from this compound: direct disposal of solid and concentrated waste, and pre-treatment of dilute aqueous waste streams prior to collection.
Protocol 3.1: Disposal of Solid Waste & Concentrated Solutions (Primary Method)
This is the most direct and universally recommended method for pure, solid this compound and its concentrated solutions.
Methodology:
-
Segregation: Collect all solid waste (e.g., excess reagent, contaminated weigh boats, gloves) and concentrated solutions in a dedicated hazardous waste container. Ensure the container is made of compatible material and possesses a secure, vapor-tight lid.[9][10]
-
Labeling: The container must be clearly and accurately labeled. The label must include, at a minimum:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[6][7][9].
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.[2][9]
Protocol 3.2: Pre-treatment of Dilute Aqueous Waste Streams
For dilute aqueous solutions (<10 g/L), a pre-treatment step to neutralize the solution's basicity can be performed. This procedure reduces hazards during storage and transport but does not render the waste non-hazardous.
Causality Note: The parent guanidine structure is basic. This protocol addresses the chemical hazard of basicity but does not mitigate the compound's aquatic toxicity. The neutralized solution remains hazardous waste.[10]
Methodology:
-
Preparation: Conduct this entire procedure within a certified chemical fume hood while wearing all required PPE.
-
Dilution: If necessary, dilute the aqueous waste with water to ensure the concentration of this compound is below 10 g/L.[10]
-
Neutralization:
-
Place the solution in a suitable beaker with a magnetic stir bar.
-
While stirring, slowly and carefully add a weak acid, such as 5% acetic acid. Avoid using strong acids to prevent a potentially vigorous exothermic reaction.[10]
-
-
Monitoring: Continuously monitor the solution's pH using a calibrated pH meter or pH paper. Continue the dropwise addition of weak acid until the pH is stable between 6.0 and 8.0 .[10]
-
Final Collection: Once neutralized, transfer the solution to a hazardous waste container. The label should read: "Hazardous Waste: Neutralized this compound solution " and list the final components.
-
Disposal: Arrange for collection via your institution's hazardous waste program.[10]
Section 4: Emergency Procedures: Spill & Exposure Management
Accidents require a swift and informed response.
Spill Cleanup Protocol:
-
Evacuate & Secure: For large spills, evacuate the immediate area and notify your supervisor and EHS department. For small, manageable spills, ensure the area is well-ventilated.[2][9]
-
Don PPE: Wear the appropriate personal protective equipment as detailed in Table 2.[8]
-
Containment: Cover the powder spill to minimize dust generation.[6] If appropriate, moisten the powder slightly to prevent it from becoming airborne.[5]
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][4][8] Avoid actions that create dust.[6]
-
Decontamination: Clean the spill surface thoroughly. A recommended procedure is to wipe the area with absorbent paper dampened with 60-70% ethanol, followed by a final wash with soap and water.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
Section 5: The Chemistry of Disposal: Justifying the Methodology
A Senior Scientist understands not just how to dispose of a chemical, but why a specific method is chosen. The chemical properties of this compound dictate its end-of-life pathway.
-
Halogenated Nature: The "hydrobromide" component classifies this compound as a halogenated organic waste .[11][12] When incinerated, halogenated compounds produce acidic gases (in this case, hydrogen bromide from the bromide).[13][14]
-
High-Temperature Incineration: The recommended final disposal method is high-temperature incineration.[13][14] For hazardous wastes containing more than 1% halogenated organic substances, European guidelines mandate a temperature of at least 1100 °C to ensure complete destruction of the organic molecule and prevent the formation of more toxic byproducts.[15]
-
Flue Gas Scrubbing: A critical component of the incineration process for halogenated waste is a "scrubber."[2][13] This system neutralizes the acidic hydrogen bromide gas generated during combustion, preventing its release into the atmosphere where it could contribute to acid rain.[12]
Section 6: Waste Management Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the proper management and disposal of this compound waste.
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A Researcher's Guide to the Safe Handling of 1,3-Diphenylguanidine Hydrobromide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, practical, and scientifically-grounded procedures for the safe handling and disposal of 1,3-Diphenylguanidine hydrobromide. Our aim is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the environment.
Understanding the Risks: A Proactive Approach to Safety
This compound, like its parent compound 1,3-Diphenylguanidine, presents several potential hazards that necessitate careful handling. It is classified as harmful if swallowed, upon skin contact, or if inhaled.[1][2] The compound can cause significant skin and eye irritation and may lead to respiratory irritation.[2][3] Furthermore, there is evidence to suggest that it may be suspected of damaging fertility.[2][3] Acknowledging these risks is the first and most critical step in establishing a safe laboratory environment.
Core Principles of Safe Handling
A foundational principle of chemical safety is the implementation of multiple layers of protection. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). When working with this compound, this multi-faceted approach is not just recommended; it is imperative.
Engineering Controls: Your First Line of Defense
The primary objective of engineering controls is to isolate the handler from the hazardous substance.
-
Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood.[1] This is crucial to prevent the inhalation of fine particles and to contain any potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates.[4][5][6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE is your last and most personal line of defense. The following table summarizes the essential PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield.[4][7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Nitrile rubber gloves (tested according to EN 374).[7] | Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation. |
| Body | A lab coat or a chemical-resistant apron.[4] | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter.[3][9] | Essential when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory irritation. |
| Feet | Closed-toe shoes, preferably chemical-resistant.[10] | Protects feet from spills. |
Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes the risk of exposure and ensures the reproducibility of your experiments.
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Confirm that a functioning eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer of the solid compound inside the fume hood to contain any dust.
-
Use a spatula for transfers and avoid generating airborne dust. If necessary, moisten the substance slightly to prevent dusting.[6]
-
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is critical.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]
-
Large Spills: In the case of a larger spill, evacuate the area immediately and alert your institution's emergency response team.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a legal and ethical responsibility.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3]
-
Disposal Procedure:
-
Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
-
Do not allow the material to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[2][3][5][8]
-
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the future of scientific discovery.
References
-
Benchchem. Personal protective equipment for handling Guanidine, monobenzoate.
-
Cole-Parmer. Material Safety Data Sheet - Guanidine Nitrate, 98%.
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
-
Chemsrc. This compound (1:1) | CAS#:93982-96-8.
-
HB Chemical. Safety Data Sheet (SDS).
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride.
-
Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-diphenylguanidine.
-
CDH Fine Chemical. 1,3-DIPHENYL GUANIDINE CAS No 102-06-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Diphenylguanidine.
-
Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
-
Santa Cruz Biotechnology. SAFETY DATA SHEET - Diphenylguanidine hydrobromide.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Diphenylguanidine.
-
Sigma-Aldrich. SAFETY DATA SHEET - 1,3-Diphenylguanidine.
-
ChemicalBook. 1,3-Diphenylguanidine - Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - 1,3-Diphenylguanidine.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
